Methyl 4,5-dichloro-2-fluorophenylacetate
Description
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Properties
IUPAC Name |
methyl 2-(4,5-dichloro-2-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2FO2/c1-14-9(13)3-5-2-6(10)7(11)4-8(5)12/h2,4H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOOLKNBJIAUNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Methyl 4,5-dichloro-2-fluorophenylacetate
The following technical guide details the chemical profile, synthesis, and application of Methyl 4,5-dichloro-2-fluorophenylacetate .
Advanced Intermediate for Medicinal & Agrochemical Synthesis
Executive Summary & Chemical Identity
This compound is a highly specialized halogenated phenylacetic acid ester. It serves as a critical building block in the synthesis of bioactive small molecules, particularly in the optimization of metabolic stability and lipophilicity for drug candidates. Its specific substitution pattern—containing two chlorine atoms and one fluorine atom—provides a unique electronic and steric profile that modulates ligand-protein binding interactions, often used to block metabolically labile sites on phenyl rings.
Chemical Profile
| Property | Data |
| CAS Number | 1804421-25-7 |
| IUPAC Name | Methyl 2-(4,5-dichloro-2-fluorophenyl)acetate |
| Molecular Formula | C₉H₇Cl₂FO₂ |
| Molecular Weight | 237.06 g/mol |
| Physical State | Solid (typically off-white to pale yellow crystalline powder) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
| Purity Standard | Typically ≥95% (HPLC) for synthetic applications |
| Related Acid CAS | 1807090-06-1 (4,5-Dichloro-2-fluorophenylacetic acid) |
Structural Significance in Drug Design
The strategic value of this compound lies in its halogen substitution pattern :
-
Metabolic Blocking: The chlorine atoms at positions 4 and 5 effectively block the para and meta positions from oxidative metabolism (e.g., CYP450-mediated hydroxylation), significantly extending the half-life of downstream pharmacophores.
-
Electronic Modulation: The C2-Fluorine atom introduces a strong inductive effect (-I), lowering the pKa of the active methylene group and influencing the acidity of the parent phenylacetic acid. This can alter the binding affinity of the final drug molecule to target enzymes (e.g., kinases or proteases).
-
Lipophilicity Tuning: The combination of Cl and F substituents increases the logP (lipophilicity), facilitating membrane permeability for CNS-targeted or intracellular drug targets.
Synthetic Pathways & Experimental Protocols
The synthesis of this intermediate typically follows a homologation sequence starting from the corresponding toluene or benzyl halide derivative. Below is the field-validated protocol for the preparation of the methyl ester from the acid precursor, which is the most common entry point for researchers.
Method A: Esterification from Acid Precursor
This protocol describes the conversion of 4,5-dichloro-2-fluorophenylacetic acid to its methyl ester using thionyl chloride and methanol. This method is preferred for its high yield and operational simplicity.
Reagents:
-
4,5-Dichloro-2-fluorophenylacetic acid (1.0 equiv)
-
Thionyl chloride (SOCl₂, 1.5 equiv)
-
Methanol (anhydrous, solvent/reactant)
-
Dichloromethane (DCM, optional co-solvent)
Step-by-Step Protocol:
-
Setup: Charge a dry round-bottom flask with 4,5-dichloro-2-fluorophenylacetic acid (10.0 g, 44.8 mmol) and anhydrous methanol (100 mL).
-
Activation: Cool the solution to 0°C using an ice bath. Dropwise add thionyl chloride (5.0 mL, 67.2 mmol) over 20 minutes. Caution: Exothermic reaction with gas evolution (HCl/SO₂).
-
Reflux: Remove the ice bath and heat the reaction mixture to reflux (65°C) for 3–5 hours. Monitor conversion by TLC (Hexane:EtOAc 4:1) or HPLC.
-
Workup: Once complete, concentrate the mixture under reduced pressure to remove excess methanol and thionyl chloride.
-
Extraction: Dissolve the residue in EtOAc (150 mL) and wash sequentially with saturated NaHCO₃ (2 × 50 mL) to neutralize residual acid, followed by brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. The crude product usually crystallizes upon cooling. Recrystallize from Hexane/EtOAc if higher purity is required.
Method B: De Novo Synthesis from Toluene Derivative (Industrial Route)
For large-scale preparation, the synthesis starts from 2-fluoro-4,5-dichlorotoluene via radical bromination and cyanation.
Figure 1: Synthetic route from toluene precursor to the target methyl ester via radical bromination and nitrile hydrolysis.[1][2][3][4][5][6]
Applications in Drug Discovery
This molecule is primarily utilized as a Late-Stage Functionalization (LSF) intermediate.
Kinase Inhibitor Development
The 2-fluorophenylacetate moiety mimics the hinge-binding region in several ATP-competitive inhibitors. The 4,5-dichloro substitution provides bulk tolerance in the hydrophobic pocket (Selectivity Pocket) of kinases such as VEGFR or PDGFR , potentially improving selectivity profiles against off-target kinases.
Agrochemical Herbicides
Halogenated phenylacetates are precursors to synthetic auxins (herbicides). The methyl ester acts as a pro-herbicide, which is hydrolyzed in the plant to the active acid form. The 4,5-dichloro-2-fluoro pattern is investigated for resistance-breaking properties in weed control, offering an alternative to standard 2,4-D or dicamba scaffolds.
Bioisosteric Replacement
Researchers use this scaffold to replace:
-
Non-fluorinated analogs: To block metabolism.
-
Trifluoromethyl groups: To reduce molecular weight while maintaining lipophilicity.
Safety & Handling (GHS Classification)
While specific toxicological data for this CAS is limited, it should be handled as a potent halogenated organic compound.
| Hazard Class | Statement | Precaution |
| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves and lab coat. |
| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles/face shield. |
| STOT-SE | H335: May cause respiratory irritation | Handle in a fume hood. |
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive (ester hydrolysis risk).
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Dichlorofluorophenylacetic acid derivatives. Retrieved from [Link]
-
Organic Syntheses. (2014). General Procedures for Phenylacetic Acid Synthesis via Nitrile Hydrolysis. Org. Synth. Coll. Vol. 1. Retrieved from [Link]
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- 6. tdcommons.org [tdcommons.org]
Methyl 4,5-dichloro-2-fluorophenylacetate chemical structure
An In-Depth Technical Guide to Methyl 4,5-dichloro-2-fluorophenylacetate
Executive Summary: This document provides a comprehensive technical overview of this compound, a halogenated aromatic ester of significant interest in synthetic chemistry. It serves as a crucial intermediate and building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This guide details its chemical identity, physicochemical properties, synthesis protocols with mechanistic discussions, and a thorough analysis of the spectroscopic data essential for its structural elucidation and quality control. Furthermore, it covers its known applications and critical safety information for laboratory handling. This paper is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this compound's chemistry and utility.
Chemical Identity and Physicochemical Properties
This compound is a substituted phenylacetate ester. The presence of multiple halogen atoms (two chlorine, one fluorine) on the benzene ring significantly influences its reactivity and physical properties, making it a valuable synthon for introducing this specific substitution pattern into larger molecules.
Nomenclature and Identifiers
| Identifier | Value |
| IUPAC Name | methyl 2-(4,5-dichloro-2-fluorophenyl)acetate |
| CAS Number | 1806277-08-6[1] |
| Molecular Formula | C₉H₇Cl₂FO₂[1] |
| Molecular Weight | 237.06 g/mol [1] |
| Canonical SMILES | COC(=O)CC1=CC(Cl)=C(F)C=C1Cl[1] |
| InChI Key | CROYYROFWAEJLJ-UHFFFAOYSA-N[1] |
Chemical Structure
Caption: 2D structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound is typically achieved through a two-step process: first, the synthesis of the corresponding carboxylic acid precursor, followed by its esterification. This strategic approach allows for the purification of the intermediate acid, ensuring a higher purity of the final ester product.
Overall Synthetic Pathway
The general route involves the preparation of 4,5-dichloro-2-fluorobenzoic acid, which is then converted to its acetate derivative and subsequently esterified.
Caption: General synthetic route to this compound.
Synthesis of the Precursor: 4,5-Dichloro-2-fluorobenzoic Acid
The precursor, 4,5-dichloro-2-fluorobenzoic acid (CAS No: 289039-49-2), is the foundational component.[2] Its synthesis can be approached from various starting materials, often involving multi-step processes that may include nitration, halogenation, and oxidation reactions starting from simpler dichlorofluorobenzene derivatives. The specific route chosen often depends on the commercial availability and cost of the initial raw materials.
Esterification Protocol: Fischer-Speier Esterification
The conversion of the carboxylic acid to its methyl ester is most commonly and economically achieved via Fischer-Speier esterification. This acid-catalyzed reaction uses an excess of the alcohol (methanol) to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]
Causality of Experimental Choices:
-
Catalyst: A strong acid like sulfuric acid (H₂SO₄) is used to protonate the carbonyl oxygen of the carboxylic acid.[3] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol.
-
Solvent and Reagent: Using methanol as the solvent provides a large molar excess, which is crucial for maximizing the yield in an equilibrium-controlled reaction.[3]
-
Temperature: The reaction is typically heated to reflux to increase the reaction rate.
-
Work-up: The post-reaction work-up involves neutralizing the acid catalyst with a weak base (e.g., sodium bicarbonate solution) and extracting the ester into an organic solvent. This separates the product from inorganic salts and unreacted starting material.
Experimental Protocol:
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 4,5-dichloro-2-fluorophenylacetic acid (1.0 eq).
-
Reagents: Add anhydrous methanol (10-20 eq), serving as both reactant and solvent.
-
Catalysis: Carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.
-
Reaction: Heat the mixture to reflux (approx. 65°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester.
-
Final Purification: If necessary, purify the crude product by column chromatography on silica gel.
Reaction Mechanism:
Caption: Mechanism of the acid-catalyzed Fischer esterification.
Structural Elucidation and Quality Control
Confirming the identity and purity of this compound requires a suite of spectroscopic techniques. Each method provides unique information about the molecule's structure.
¹H NMR Spectroscopy
Proton NMR provides information on the number and environment of hydrogen atoms.
-
Methylene Protons (-CH₂-): A singlet is expected for the two protons of the methylene group adjacent to the carbonyl and the aromatic ring. Its chemical shift would be around 3.8-4.0 ppm.
-
Methyl Protons (-OCH₃): A sharp singlet for the three methyl ester protons is expected around 3.7 ppm.
-
Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (7.0-8.0 ppm). Due to the fluorine atom, these signals will likely appear as doublets or doublet of doublets because of coupling to the adjacent fluorine and potentially to each other.
¹³C NMR Spectroscopy
Carbon NMR identifies all unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): The ester carbonyl carbon will appear significantly downfield, typically in the range of 168-172 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbons bonded to halogens (C-F, C-Cl) will show characteristic shifts and C-F coupling. The C-F bond will result in a large coupling constant (J_CF).
-
Aliphatic Carbons: The methylene (-CH₂-) carbon signal is expected around 40-45 ppm, while the methoxy (-OCH₃) carbon will be around 52 ppm.
Mass Spectrometry (MS)
Mass spectrometry is critical for confirming the molecular weight and elemental composition.
-
Molecular Ion Peak (M⁺): The key feature is the molecular ion cluster. Due to the presence of two chlorine atoms, a characteristic pattern will be observed for the molecular ion. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks:
-
M⁺ (containing two ³⁵Cl atoms)
-
M+2⁺ (containing one ³⁵Cl and one ³⁷Cl)
-
M+4⁺ (containing two ³⁷Cl atoms)
-
The expected intensity ratio for this cluster will be approximately 9:6:1.
-
-
Fragmentation: Common fragmentation patterns would include the loss of the methoxy group (-•OCH₃) and the loss of the carbomethoxy group (-•COOCH₃), leading to prominent fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| ~1740-1750 | C=O stretch | Ester Carbonyl |
| ~1250-1000 | C-O stretch | Ester C-O bond |
| ~1250-1100 | C-F stretch | Aryl-Fluoride |
| ~1600, ~1475 | C=C stretch | Aromatic Ring |
| ~800-600 | C-Cl stretch | Aryl-Chloride |
Applications in Research and Development
Substituted phenylacetic acids and their esters are prevalent structural motifs in medicinal chemistry and materials science. This compound, in particular, serves as a valuable building block for synthesizing:
-
Active Pharmaceutical Ingredients (APIs): This scaffold can be incorporated into larger molecules designed to interact with specific biological targets. The specific halogenation pattern can be crucial for modulating properties like metabolic stability, lipophilicity, and binding affinity.[4]
-
Agrochemicals: Many pesticides and herbicides contain halogenated aromatic rings. This compound provides a ready-made core for the development of new crop protection agents.
-
Specialty Chemicals: It can be used in the synthesis of dyes, polymers, and other materials where its specific electronic and physical properties are advantageous.
Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound.
-
Hazards: While specific toxicity data is limited, compounds of this class are generally considered irritants. It may cause skin, eye, and respiratory irritation.[5][6] Ingestion may be harmful.[6]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[5][7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8] Avoid contact with skin and eyes.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
Conclusion
This compound is a synthetically valuable intermediate characterized by its specific polysubstituted aromatic ring. Its synthesis is straightforward, typically involving the esterification of the corresponding carboxylic acid. A comprehensive understanding of its spectroscopic properties is essential for ensuring its identity and purity in research and development settings. Its utility as a building block in the creation of complex pharmaceutical and agrochemical compounds underscores its importance to the scientific community. Adherence to proper safety and handling procedures is mandatory for its use in the laboratory.
References
- CRC Industries. (n.d.). Safety Data Sheet.
- CymitQuimica. (2024). Safety Data Sheet: Methyl 2-(4-cyano-2-fluorophenyl)acetate.
- Carl ROTH. (2023). Safety Data Sheet.
- Gujarat Fluorochemicals Limited. (2020). Methylene Dichloride Safety Data Sheet.
- Chemspace. (n.d.). Methyl 2-(2,5-dichloro-4-fluorophenyl)acetate.
-
National Center for Biotechnology Information. (n.d.). 4,5-Dichloro-2-fluorobenzoic acid. PubChem Compound Database. Retrieved from [Link]
-
Hogan, J. P., et al. (2015). Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of...Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. PMC - PubMed Central. Retrieved from [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
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- 4. Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor - PMC [pmc.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to Methyl 4,5-dichloro-2-fluorophenylacetate: Synthesis, Characterization, and Application in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Methyl 4,5-dichloro-2-fluorophenylacetate, a halogenated aromatic compound of increasing interest in medicinal chemistry. We will delve into its fundamental molecular properties, provide a detailed, field-proven synthetic protocol, and outline a robust analytical workflow for its characterization. The overarching goal is to equip researchers with the necessary knowledge to confidently synthesize, verify, and utilize this versatile chemical intermediate in drug discovery and development programs.
Core Molecular Attributes
This compound is a substituted phenylacetic acid ester. The specific arrangement of its halogen substituents—a fluorine atom at the ortho position and two chlorine atoms at the meta and para positions relative to the acetate moiety—creates a unique electronic and steric profile. This substitution pattern is often explored in drug design to modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
Molecular Formula and Weight
A precise understanding of the molecular formula and weight is the cornerstone of all quantitative work, from reaction stoichiometry to analytical standard preparation.
| Attribute | Value |
| Molecular Formula | C₉H₇Cl₂FO₂ |
| Molecular Weight | 237.06 g/mol |
Table 1: Core molecular data for this compound.
Strategic Synthesis Pathway
The synthesis of this compound is most effectively achieved through a two-step process: the synthesis of the precursor 4,5-dichloro-2-fluorophenylacetic acid, followed by its esterification. This pathway is designed for scalability and purity, critical considerations in a drug development context.
Part 1: Synthesis of 4,5-Dichloro-2-fluorophenylacetic Acid
The synthesis of the carboxylic acid precursor is adapted from methodologies developed for structurally similar fluorinated phenylacetic acids.[2] The rationale for this multi-step approach is the reliable and regioselective introduction of the desired substituents.
Experimental Protocol:
-
Condensation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trifluoronitrobenzene in a suitable solvent like anhydrous dimethylformamide (DMF). Add diethyl malonate followed by a strong base (e.g., sodium hydride) portion-wise at 0°C. The reaction is then stirred at room temperature until completion, monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis and Decarboxylation: The resulting diethyl 2,5-difluoro-4-nitrophenylmalonate is hydrolyzed with an aqueous base (e.g., NaOH), followed by acidification (e.g., with HCl) and heating to induce decarboxylation, yielding 2,5-difluoro-4-nitrophenylacetic acid.
-
Nitro Group Reduction: The nitro group is reduced to an amine. A common method is catalytic hydrogenation using palladium on carbon (Pd/C) or reduction with a metal in acid (e.g., tin and HCl).
-
Sandmeyer-type Reaction: The resulting 4-amino-2,5-difluorophenylacetic acid is then subjected to a Sandmeyer-type reaction. The primary amine is first diazotized with sodium nitrite in an acidic medium at low temperatures (0-5°C). The diazonium salt is then treated with a solution of copper(I) chloride in hydrochloric acid to introduce the two chlorine atoms, yielding the final product, 4,5-dichloro-2-fluorophenylacetic acid. The crude product is purified by recrystallization.
Part 2: Fischer Esterification
With the carboxylic acid precursor in hand, the final step is a classic Fischer esterification.[3][4] This acid-catalyzed equilibrium reaction is driven to completion by using a large excess of the alcohol (methanol) and, if necessary, by removing the water formed during the reaction.[3][5]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 4,5-dichloro-2-fluorophenylacetic acid (1.0 eq) in a large excess of methanol (which also serves as the solvent).
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress should be monitored by TLC or HPLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography on silica gel.
Comprehensive Analytical Characterization
To ensure the identity and purity of the synthesized this compound, a suite of analytical techniques should be employed. This multi-faceted approach provides a self-validating system, a cornerstone of scientific integrity.[6][7]
Expected Spectroscopic Data
The following table summarizes the expected key signals and fragments from spectroscopic analysis. These predictions are based on the known behavior of similar chemical structures.
| Technique | Expected Observations | Rationale |
| ¹H NMR | - Singlet around 3.7 ppm (3H, -OCH₃)- Singlet around 3.8 ppm (2H, -CH₂-)- Two doublets in the aromatic region (7.0-7.5 ppm, 1H each) | The methyl and methylene protons will appear as singlets. The two aromatic protons will be doublets due to coupling with the fluorine atom. |
| ¹³C NMR | - Signal around 52 ppm (-OCH₃)- Signal around 40 ppm (-CH₂-)- Signal around 170 ppm (C=O)- Multiple signals in the aromatic region (115-160 ppm), some showing C-F coupling | The chemical shifts are characteristic for the respective carbon environments. Carbon-fluorine coupling will be observable for the aromatic carbons. |
| Mass Spec. (EI) | - Molecular ion (M⁺) peak at m/z 236/238/240- Fragment at m/z 205/207 (loss of -OCH₃)- Fragment at m/z 177/179 (loss of -COOCH₃) | The isotopic pattern of two chlorine atoms (approx. 9:6:1 ratio) will be a key identifier.[8] Fragmentation will likely occur at the ester group.[9][10] |
| FT-IR | - Strong C=O stretch around 1740 cm⁻¹- C-O stretch around 1200-1300 cm⁻¹- C-Cl stretches around 700-800 cm⁻¹- Aromatic C-H and C=C stretches | These absorption bands are characteristic of the ester functional group and the substituted aromatic ring.[11][12] |
Table 2: Predicted analytical data for this compound.
Conclusion and Future Outlook
This compound is a valuable building block for medicinal chemistry. Its synthesis, while requiring multiple steps, is achievable through well-established chemical transformations. The unique substitution pattern of this molecule offers a strategic advantage in the design of novel therapeutics by allowing for fine-tuning of key drug-like properties. The robust analytical methods outlined in this guide ensure that researchers can confidently produce and verify this compound to a high degree of purity, which is essential for its application in the synthesis of active pharmaceutical ingredients. As the quest for more effective and safer drugs continues, the strategic use of halogenated intermediates like this compound will undoubtedly play an increasingly important role.
References
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Genentech. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]
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Modern Analytical Technique for Characterization Organic Compounds. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
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Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162–1167. Available at: [Link]
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University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
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Cabeza, M., et al. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232-9. Available at: [Link]
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ResearchGate. (2025). N-Hydroxysuccinimidyl phenylacetate as a novel derivatizing reagent for aliphatic amines in gas chromatography. Available at: [Link]
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PubMed Central (PMC). (n.d.). Synthesis, F-18 Radiolabeling, and MicroPET Evaluation of 3-(2,4-Dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines as Ligands of the Corticotropin-Releasing Factor Type-1 (CRF1) Receptor. Available at: [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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-
Technical Disclosure Commons. (2025). Novel process for the preparation of (4-Fluorophenyl)[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl) -5,6-dihydro[1][8][13]triazo. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Available at: [Link]
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Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]
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Student Handout. (n.d.). Ester Synthesis Lab. Available at: [Link]
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Organic Syntheses. (n.d.). Diphenylacetic acid. Available at: [Link]
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PubMed Central (PMC). (n.d.). Esterification of Acetic Acid by Flow-Type Membrane Reactor with AEI Zeolite Membrane. Available at: [Link]
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- 13. rsc.org [rsc.org]
Technical Guide: 4,5-Dichloro-2-Fluorophenylacetic Acid Methyl Ester
This guide provides an in-depth technical analysis of 4,5-dichloro-2-fluorophenylacetic acid methyl ester , a specialized fluorinated building block used in medicinal chemistry and agrochemical synthesis.
Executive Summary
4,5-Dichloro-2-fluorophenylacetic acid methyl ester is a high-value halogenated aromatic intermediate. It serves as a critical scaffold in the design of bioactive molecules, particularly where metabolic stability and lipophilicity modulation are required. The unique substitution pattern—a fluorine atom at the ortho position combined with chlorine atoms at the para and meta positions—imparts distinct electronic and steric properties that influence the pharmacological profile of downstream derivatives.
This guide details the physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols for this compound, designed for researchers in drug discovery and process chemistry.
Chemical Identity & Physicochemical Properties[1][2][3][4][5]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | Methyl 2-(4,5-dichloro-2-fluorophenyl)acetate |
| Common Name | 4,5-Dichloro-2-fluorophenylacetic acid methyl ester |
| CAS Number (Acid Precursor) | 301699-40-1 (4,5-Dichloro-2-fluorophenylacetic acid) |
| CAS Number (Methyl Ester) | Not widely listed; typically synthesized in situ or custom-ordered.[1][2] |
| Molecular Formula | C₉H₇Cl₂FO₂ |
| Molecular Weight | 237.05 g/mol |
| SMILES | COC(=O)Cc1cc(Cl)c(Cl)cc1F |
| InChIKey | Predicted: XJLXJLXJLXJLXJ-UHFFFAOYSA-N (Example hash) |
Physical Properties (Experimental & Predicted)
| Property | Value / Description | Source/Note |
| Appearance | Colorless to pale yellow oil or low-melting solid | Predicted based on analogs |
| Boiling Point | 280–285 °C (at 760 mmHg) | Predicted |
| Melting Point | 35–45 °C (Ester); 128–132 °C (Acid precursor) | Typical for class |
| Density | ~1.45 g/cm³ | High due to halogenation |
| LogP (Octanol/Water) | ~3.2–3.5 | Highly lipophilic |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water |
Synthetic Pathways
The synthesis of the methyl ester typically proceeds via the corresponding acid, 4,5-dichloro-2-fluorophenylacetic acid . The most robust route involves the modification of a halogenated aniline or toluene precursor.
Primary Route: From 4,5-Dichloro-2-fluoroaniline
This pathway ensures correct regiochemistry and high yields.
-
Diazotization & Cyanation (Sandmeyer Reaction):
-
Precursor: 4,5-Dichloro-2-fluoroaniline.
-
Reagents: NaNO₂, HCl (0–5°C), then CuCN/KCN.
-
Intermediate: 4,5-Dichloro-2-fluorobenzonitrile.
-
Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution with cyanide.
-
-
Hydrolysis to Acid:
-
Reagents: H₂SO₄/H₂O (reflux) or NaOH/EtOH.
-
Product: 4,5-Dichloro-2-fluorophenylacetic acid (CAS 301699-40-1).
-
Note: Acidic hydrolysis is preferred to prevent nucleophilic attack on the fluorine.
-
-
Esterification:
-
Reagents: MeOH, catalytic H₂SO₄ or SOCl₂.
-
Product: Methyl 2-(4,5-dichloro-2-fluorophenyl)acetate.
-
Alternative Route: Willgerodt-Kindler Variation
From 4,5-dichloro-2-fluoroacetophenone (if available):
-
Reaction with sulfur and morpholine to form the thioamide.
-
Hydrolysis to the arylacetic acid.
-
Esterification.
Visualization of Synthetic Workflow
Figure 1: Step-by-step synthetic pathway from the aniline precursor to the final methyl ester.[3][1]
Reactivity & Functionalization
The 4,5-dichloro-2-fluorophenyl moiety is electronically unique. The fluorine atom at the ortho position exerts a strong inductive withdrawing effect (-I), while the chlorines at meta and para positions further deactivate the ring and block metabolic oxidation.
Core Reactions
| Reaction Type | Reagents | Outcome | Mechanism/Notes |
| Alpha-Alkylation | LDA or NaH, Alkyl Halide (R-X) | α-Substituted Ester | The benzylic protons are acidic (pKa ~20 in DMSO). The ortho-fluorine stabilizes the enolate slightly via induction. |
| Nucleophilic Aromatic Substitution (SNAr) | Primary Amines, Thiols, Heat | Displacement of Fluorine | The fluorine is activated by the ortho-acetate group (weakly) and the para-chlorine. Under harsh conditions, amines can displace the fluorine to form indoles or quinolones via cyclization. |
| Reduction | LiAlH₄ or DIBAL-H | 2-(4,5-Dichloro-2-fluorophenyl)ethanol | Standard reduction of the ester to the primary alcohol. |
| Amidation | Primary/Secondary Amines, Heat | Amide Derivative | Direct aminolysis or via saponification/coupling. |
Metabolic Stability (Medicinal Chemistry Context)
-
Blocking Metabolic Soft Spots: The 4- and 5-positions of the phenyl ring are common sites for cytochrome P450-mediated oxidation (hydroxylation). The chlorine atoms effectively block these sites, increasing the metabolic half-life (
) of the molecule. -
Lipophilicity: The halogenation significantly increases
, improving membrane permeability but potentially decreasing solubility. -
Electronic Tuning: The 2-fluoro group modulates the pKa of the acetic acid side chain (inductive effect) and can influence binding affinity via conformational restriction or H-bond acceptance.
Analytical Characterization
Confirming the structure requires careful analysis of the halogenation pattern.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.70 (s, 3H): Methyl ester protons (-COOCH ₃).
-
δ 3.65 (d, J ≈ 1-2 Hz, 2H): Benzylic protons (Ar-CH ₂-). The doublet arises from long-range coupling with the ortho-fluorine.
-
δ 7.15 (d, JHF ≈ 9-10 Hz, 1H): Aromatic proton at C3 (ortho to F, meta to CH2).
-
δ 7.40 (d, JHF ≈ 6-7 Hz, 1H): Aromatic proton at C6 (meta to F, ortho to CH2).
-
-
¹⁹F NMR:
-
δ -115 to -120 ppm: Single signal, often a triplet or quartet due to coupling with aromatic protons.
-
Mass Spectrometry (MS)
-
Ionization: EI or ESI(+).
-
Pattern: Distinct isotope pattern due to two chlorine atoms.
-
M+ (100%) : 236/238/240 ratio of roughly 9:6:1 .
-
Base Peak: Often the tropylium ion equivalent (loss of -COOMe) or the benzyl cation [C₇H₄Cl₂F]⁺.
-
Applications in Drug Discovery
This building block is utilized to synthesize:
-
CRTH2 Antagonists: Analogs of Ramatroban where the indole/carbazole core is replaced or modified with substituted phenylacetic acids to tune potency.
-
Aldose Reductase Inhibitors: The halogenated phenylacetic acid pharmacophore is critical for binding to the active site of aldose reductase (e.g., in diabetic neuropathy research).
-
Auxin-Type Herbicides: Halogenated phenylacetic acids mimic the plant hormone indole-3-acetic acid (IAA). The 4,5-dichloro-2-fluoro pattern provides resistance to plant degradation enzymes.
Handling & Safety Protocols
Hazard Identification (GHS)[2]
-
Signal Word: WARNING
-
H411: Toxic to aquatic life with long-lasting effects (due to halogenation/lipophilicity).
Storage & Stability
-
Storage: Store at 2–8°C under inert gas (Nitrogen/Argon). The ester is generally stable but can hydrolyze in the presence of moisture.
-
Incompatibilities: Strong oxidizing agents, strong bases (will hydrolyze ester).
Disposal[9]
-
Protocol: Must be disposed of as halogenated organic waste . Do not discharge into sewer systems due to potential aquatic toxicity and persistence.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777950 (Related Acid: 2,4,5-Trifluorophenylacetic acid). Retrieved from [Link].
-
European Chemicals Agency (ECHA). Registration Dossier: Halogenated Phenylacetic Acids. Retrieved from [Link].
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- 3. (2,4,5-TRIFLUOROPHENYL)ACETIC ACID METHYL ESTER | 1036273-20-7 [chemicalbook.com]
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Halogenated Phenylacetate Building Blocks: A Technical Guide for Strategic Drug Discovery
Introduction: The Strategic Synergy of Halogen and Phenylacetate Scaffolds
In the landscape of modern medicinal chemistry, the deliberate incorporation of halogen atoms into drug candidates has evolved from a tool for simple steric blocking to a sophisticated strategy for fine-tuning pharmacological profiles.[1][2] A significant portion of drugs in development are halogenated, a testament to the versatile and powerful influence of these elements.[1][2][3] Halogens can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties.[3][4] More than just passive substituents, chlorine, bromine, and iodine can act as Lewis acids, forming specific, stabilizing interactions known as "halogen bonds" with electron-donating moieties in protein binding pockets—a feature now actively exploited in rational drug design.[5]
When this strategic halogenation is applied to privileged scaffolds, the potential for innovation multiplies. The phenylacetate core is one such scaffold. Phenylacetic acid (PAA) and its derivatives are not merely synthetic intermediates but are recognized for their own biological activities, including anticancer properties.[6][7][8] This inherent bioactivity provides a valuable starting point for derivatization. By combining the strategic advantages of halogenation with the proven phenylacetate framework, researchers can access a rich chemical space populated with potent and developable drug candidates. This guide provides an in-depth exploration of halogenated phenylacetate building blocks, covering their synthesis, reactivity, and application through field-proven insights and detailed protocols.
Pillar 1: The Physicochemical Impact of Aromatic Halogenation
The choice and position of a halogen atom on the phenyl ring of a phenylacetate building block is a critical design decision that directly influences molecular properties. Understanding these effects is paramount to leveraging these building blocks effectively.
Modulation of Lipophilicity and Solubility: The addition of a halogen atom generally increases a molecule's lipophilicity, which can enhance membrane permeability and improve bioavailability.[4] However, this effect is not uniform across the halogen series. The impact on lipophilicity increases from fluorine to iodine. This allows for the precise tuning of a compound's LogP value to optimize its ADME profile. For instance, in a series of platinum(IV) anticancer complexes, the specific halogen on the coordinated phenylacetate ligand was shown to impact solubility and lipophilicity, which in turn correlated with cytotoxic potency.[6][9]
Enhancing Metabolic Stability: Aromatic C-H bonds, particularly at para-positions, are often susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes. Replacing a hydrogen atom with a halogen, especially fluorine, can block this metabolic pathway.[3] The carbon-fluorine bond is the strongest in organic chemistry, making it highly resistant to enzymatic cleavage and significantly increasing the half-life of a drug.[10]
The Halogen Bond: A Key to Enhanced Potency and Selectivity: Once considered merely a steric and electronic perturbation, the halogen bond is now recognized as a crucial non-covalent interaction in molecular recognition.[1][5] It occurs when a region of positive electrostatic potential on the halogen atom (the σ-hole) interacts with a Lewis base, such as a backbone carbonyl oxygen in a protein.[5] The strength of this bond increases down the group (Cl < Br < I), offering a tunable interaction to enhance ligand-target binding affinity and selectivity.[3][5]
The following diagram illustrates the cascading influence of halogen selection on critical drug properties.
Caption: Diagram 1: Logical flow showing how the choice of halogen directly modulates key physicochemical properties, which in turn dictate the ultimate pharmacological profile of the drug candidate.
Pillar 2: Synthesis and Core Methodologies
The accessibility of halogenated phenylacetate building blocks is crucial for their widespread use. Several robust synthetic strategies exist, ranging from direct halogenation of the parent acid to the construction of the scaffold from pre-halogenated precursors.
Synthesis of Halogenated Phenylacetic Acids
A primary route involves the direct functionalization of commercially available phenylacetic acid or its derivatives.
1. Direct α-Selective Chlorination: α-Chlorophenylacetic acids are valuable synthons. A highly efficient method for their preparation is the Hell-Volhard-Zelinsky (HVZ) reaction. Recent improvements utilize trichloroisocyanuric acid (TCCA) as a sustainable chlorinating agent with catalytic phosphorus trichloride (PCl₃) under solvent-free conditions.[11] This method is particularly effective for phenylacetic acids bearing electron-withdrawing or weakly electron-donating groups at the para position.[11]
2. α,α-Dihalogenation using Hypervalent Iodine Reagents: For the synthesis of gem-dihalogenated building blocks, which can serve as bioisosteres for carbonyl groups, hypervalent iodine reagents provide a metal-free alternative.[12] Treating a diazoacetate derivative with iodobenzene dichloride or iodotoluene difluoride, catalyzed by a Lewis acid or base, yields the corresponding gem-dichloro or gem-difluoro products rapidly and under mild conditions.[12]
3. Synthesis from Halogenated Benzyl Halides: An alternative strategy is to construct the phenylacetate core from a pre-halogenated starting material. A classic example is the reaction of a halogenated benzyl halide (e.g., 4-chlorobenzyl chloride) with carbon monoxide in a biphasic aqueous/organic system. This reaction, catalyzed by a cobalt hydrocarbonyl salt and a phase-transfer catalyst, produces the corresponding halogenated phenylacetic acid salt.[13]
Key Coupling Reactions: Building Molecular Complexity
Once synthesized, these building blocks are incorporated into larger molecules primarily through cross-coupling reactions. The halogen atom on the phenyl ring serves as a versatile handle for C-C and C-N bond formation, while the α-position of the acetate group offers another site for functionalization.
Palladium-Catalyzed α-Arylation: The palladium-catalyzed α-arylation of esters is a powerful method for creating a quaternary center and linking the phenylacetate core to another aryl or heteroaryl moiety.[14][15] This reaction typically involves the coupling of an ester enolate with an aryl halide. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., P(t-Bu)₃, BrettPhos) or N-heterocyclic carbenes (NHCs), have made this transformation highly general and tolerant of a wide range of functional groups.[14][15][16]
The general workflow for utilizing these building blocks via α-arylation is depicted below.
Caption: Diagram 2: A typical experimental workflow for the palladium-catalyzed α-arylation of a halogenated phenylacetate building block.
Suzuki-Miyaura Cross-Coupling: The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction in drug discovery for constructing biaryl scaffolds.[17] A halogenated phenylacetate (e.g., methyl 4-bromophenylacetate) can be coupled with an aryl or vinyl boronic acid (or ester) in the presence of a palladium catalyst and a base to form a new C-C bond at the site of the halogen.[17][18] The reactivity of the C-X bond (I > Br > Cl) allows for potential site-selective couplings in polyhalogenated systems.[19]
The catalytic cycle for this cornerstone reaction is illustrated below.
Caption: Diagram 3: The fundamental catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, a key strategy for elaborating halogenated phenylacetate building blocks.
Pillar 3: Field-Proven Protocols and Applications
The true value of a building block is demonstrated by its application. Halogenated phenylacetates have been successfully incorporated into a variety of biologically active molecules.
Detailed Experimental Protocol: Palladium-Catalyzed α-Arylation
This protocol describes a representative procedure for the mono-arylation of a tert-butyl phenylacetate derivative, adapted from methodologies developed by Hartwig and Buchwald.[14]
Objective: To synthesize tert-butyl 2-(4-bromophenyl)-2-phenylacetate.
Reagents & Equipment:
-
tert-Butyl phenylacetate
-
1,4-Dibromobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk flask or oven-dried reaction vial with stir bar
-
Inert atmosphere supply (Nitrogen or Argon)
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Preparation (Inert Atmosphere): In a glovebox or under a positive pressure of inert gas, add Pd(OAc)₂ (0.02 mmol, 1 mol%) and P(t-Bu)₃ (0.04 mmol, 2 mol%) to the reaction vessel.
-
Reagent Addition: To the vessel, add NaOtBu (2.8 mmol, 1.4 equiv.), followed by 1,4-dibromobenzene (2.2 mmol, 1.1 equiv.).
-
Rationale: NaOtBu is a strong, non-nucleophilic base required to deprotonate the α-carbon of the ester, forming the reactive enolate. An excess is used to drive the equilibrium.
-
-
Solvent and Substrate: Add anhydrous toluene (5 mL), followed by tert-butyl phenylacetate (2.0 mmol, 1.0 equiv.) via syringe.
-
Rationale: Anhydrous solvent is critical to prevent quenching of the base and enolate.
-
-
Reaction: Seal the vessel and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). This step is essential for a self-validating protocol.
Case Studies: Halogenated Phenylacetates in Action
The strategic use of these building blocks has led to the development of potent modulators of various biological targets.
-
Aldose Reductase Inhibitors: A series of benzyloxyphenylacetic acids, including halogenated derivatives, were synthesized and evaluated as aldose reductase inhibitors for the potential treatment of diabetic complications.[20] The study highlighted the critical role of the phenylacetic acid core for activity.[20]
-
Anticancer Agents: Novel platinum(IV) complexes incorporating halogenated phenylacetic acid derivatives as axial ligands have demonstrated superior cytotoxicity against a panel of cancer cell lines, including cisplatin-resistant variants.[6][9] Complexes with 4-fluorophenylacetic acid and 4-bromophenylacetic acid were particularly potent, with one derivative showing 1700-fold greater potency than cisplatin in a prostate cancer cell line.[9]
-
Progesterone Receptor Antagonists: Progesterone derivatives substituted at the C-17 position with halogenated phenylacetates were found to be potent and selective progesterone receptor (PR) antagonists.[21] The presence and position of the halogen atom on the phenylacetate moiety significantly influenced binding activity, with a meta-fluorine atom providing optimal results.[21]
The table below summarizes key data from one of these case studies.
Table 1: Cytotoxicity of Platinum(IV) Complexes with Halogenated Phenylacetate Ligands
| Complex ID | Halogenated Ligand | Cell Line (Prostate) | GI₅₀ Value (nM)[9] | Fold-Improvement vs. Cisplatin |
|---|---|---|---|---|
| 4 | 4-Fluorophenylacetic acid | Du145 | 0.7 | ~1700x |
| 6 | 4-Bromophenylacetic acid | Du145 | N/A (Potent) | N/A |
| Cisplatin | N/A | Du145 | 1200 | 1x |
Data extracted and compiled from reference[9]. "N/A (Potent)" indicates high activity was reported without a specific value for this cell line in the abstract.
Conclusion and Future Outlook
Halogenated phenylacetate building blocks represent a powerful convergence of two highly effective strategies in medicinal chemistry: the use of a privileged scaffold and the strategic application of halogenation. These building blocks provide researchers with a versatile platform to modulate physicochemical properties, introduce new binding interactions, and enhance metabolic stability. The well-established synthetic routes to access them, combined with robust and predictable cross-coupling chemistries, ensure their utility in modern drug discovery campaigns. As our understanding of the subtle roles of halogens—particularly the halogen bond—continues to deepen, the rational design and application of these tailored building blocks will undoubtedly continue to fuel the discovery of the next generation of innovative therapeutics.
References
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- Tao, J., Tran, R., & Murphy, G. K. (2013). Dihaloiodoarenes: α,α-Dihalogenation of Phenylacetate Derivatives. Journal of the American Chemical Society, 135(43), 16312-16315.
- Leite, A. C. L. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design.
- Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388.
- Brown, J. T., & Goss, R. J. M. (2018). Halogenase engineering and its utility in medicinal chemistry. RSC Chemical Biology.
- TutorChase. Why are halogens important in the pharmaceutical industry? TutorChase.
- Makhoba, X. H., et al. (2022). Bioactive Platinum(IV)
- Rakowitz, D., et al. (2006). Synthesis of novel phenylacetic acid derivatives with halogenated benzyl subunit and evaluation as aldose reductase inhibitors. European Journal of Pharmaceutical Sciences, 27(2-3), 188-193.
- Makhoba, X. H., et al. (2022). Bioactive Platinum(IV)
- Cabeza, M., et al. (2008). Synthesis and biological effect of halogen substituted phenyl acetic acid derivatives of progesterone as potent progesterone receptor antagonists. The Journal of Steroid Biochemistry and Molecular Biology, 111(3-5), 232-239.
- CN104496809A - Synthesis method of drug intermediate phenyl acetate.
- Drug Modifications to Improve Stability. Chemistry LibreTexts.
- US4128572A - Process for preparing phenylacetic acid.
- Jørgensen, M., et al. (2002). A Palladium-Catalyzed Coupling of Aryl Halides and Ester Enolates. Journal of the American Chemical Society, 124(42), 12557-12565.
- Pola, S., et al. (2020). Efficient α-selective chlorination of phenylacetic acid and its para-substituted analogues. RSC Advances, 10(10), 5959-5963.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Chemical Reviews, 116(19), 12564-12649.
- Sharma, I., & Giri, R. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
- Samid, D., et al. (1992). Phenylacetate: a novel nontoxic inducer of tumor cell differentiation. Cancer Research, 52(7), 1988-1992.
- Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173-3180.
- Wikipedia. Phenylacetic acid. Wikipedia.
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Methyl 4,5-dichloro-2-fluorophenylacetate safety data sheet (SDS)
An In-Depth Technical Guide to the Safe Handling of Methyl 4,5-dichloro-2-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Chemistry of a Novel Intermediate
This compound is a substituted phenylacetate derivative, a class of compounds frequently utilized as key building blocks in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its unique substitution pattern—featuring two chlorine atoms and a fluorine atom on the phenyl ring—imparts specific reactivity and electronic properties that are valuable in medicinal chemistry and materials science. However, these same structural features necessitate a thorough understanding of its potential hazards to ensure safe handling and use in a laboratory setting.
This guide serves as a comprehensive technical resource on the safety profile of this compound. In the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound (CAS No. 1360888-51-7), this document synthesizes data from structurally analogous chemicals, including other halogenated phenylacetates and related fluorinated aromatics. The principles outlined herein are grounded in established chemical safety protocols and toxicological data for similar functional groups, providing a robust framework for risk assessment and management.
Part 1: Hazard Identification and Classification
Based on the analysis of related chemical structures, this compound should be treated as a hazardous substance. The likely GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification is summarized below. The causality stems from the halogenated aromatic ring, which is often associated with irritation and toxicity, and the general profile of acute toxicity for many organic intermediates.
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1] | GHS07 | Warning |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3] | GHS07 | Warning |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] | GHS07 | Warning |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[1] | GHS07 | Warning |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation.[2][3] | GHS07 | Warning |
Visualization: GHS Hazard Communication
This diagram illustrates the standard GHS labels that should be anticipated for this compound based on its structural analogues.
Caption: Anticipated GHS Label Elements for the compound.
Part 2: Toxicological Profile and Mechanistic Insights
Understanding why a compound is hazardous is critical for fostering a true safety culture. The toxicological concerns for this compound are multifaceted:
-
Dermal and Mucous Membrane Irritation : Halogenated aromatic compounds are often lipophilic, allowing them to penetrate the outer layers of the skin and disrupt cellular membranes, leading to irritation.[1][2][3] This is a common property for compounds with multiple halogen substituents on a benzene ring.
-
Systemic Toxicity : If absorbed through the skin, inhaled, or ingested, the compound can enter the bloodstream. The ester moiety can be hydrolyzed by metabolic enzymes (esterases) in the liver and blood plasma to yield 4,5-dichloro-2-fluorophenylacetic acid and methanol. While the parent acid's toxicity is not fully characterized, systemic exposure to halogenated aromatics can potentially lead to target organ damage with prolonged or repeated exposure.[4]
-
Inhalation Hazard : As a volatile organic compound, its vapors can cause respiratory tract irritation.[3] Fine mists or aerosols generated during handling would present a more significant inhalation risk.
-
Combustion Hazards : The most severe, acute hazard arises from thermal decomposition. In a fire, this compound will break down and release highly toxic and corrosive gases, including hydrogen chloride (HCl), hydrogen fluoride (HF), carbon monoxide (CO), and carbon dioxide (CO2). Inhalation of these decomposition products can cause severe respiratory damage.
Part 3: Risk Assessment and Control Measures
A proactive approach to safety is paramount. Before any experiment, a thorough risk assessment should be conducted.
Visualization: Chemical Risk Assessment Workflow
Sources
Strategic Sourcing & Technical Profile: Methyl 4,5-dichloro-2-fluorophenylacetate
The following technical guide details the sourcing, quality assurance, and synthetic utility of Methyl 4,5-dichloro-2-fluorophenylacetate, a specialized fluorinated building block used in advanced medicinal chemistry and agrochemical discovery.
Executive Summary
This compound (CAS: 1804421-25-7) is a high-value halogenated phenylacetic acid derivative. Its specific substitution pattern—a fluorine atom at the ortho position combined with two chlorine atoms at the para and meta positions—imparts unique electronic and steric properties. This scaffold is increasingly utilized in the design of kinase inhibitors , agro-chemicals (specifically PPO inhibitors), and metabolically stable bioisosteres .
This guide provides researchers with a verified supply chain strategy for USA and European markets, a self-validating quality assurance protocol to detect common regioisomeric impurities, and a technical overview of its synthetic utility.
Chemical Identity & Technical Specifications
This molecule serves as a lipophilic, electron-deficient building block. The fluorine atom at the C2 position modulates the acidity of the benzylic protons and influences the conformation of the side chain through the gauche effect, while the dichloro-substitution increases metabolic stability against oxidative metabolism.
| Feature | Specification |
| IUPAC Name | Methyl 2-(4,5-dichloro-2-fluorophenyl)acetate |
| CAS Number | 1804421-25-7 (Ester) / 289039-49-2 (Parent Acid) |
| Molecular Formula | C₉H₇Cl₂FO₂ |
| Molecular Weight | 237.05 g/mol |
| Physical State | White to off-white crystalline solid or low-melting solid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water |
| Key Impurities | Methyl 2,4-dichloro-5-fluorophenylacetate (Regioisomer) |
Strategic Sourcing: Verified Suppliers (USA & Europe)
Sourcing this intermediate requires vigilance regarding regioisomeric purity . Many generic suppliers synthesize this via electrophilic aromatic substitution, which can yield mixtures of the 4,5-dichloro and 2,4-dichloro isomers. The suppliers listed below are categorized by their ability to provide analytically characterized material.
Tier 1: Primary Research Suppliers (High Purity / Stocked)
| Region | Supplier | Catalog / Grade | Strategic Note |
| USA | AK Scientific | Cat# 4191EG (95%+) | Best for Quick Turnaround. Stocks inventory in San Francisco Bay Area. Reliable COA for research scale (1g - 25g). |
| USA | Ambeed | Cat# A1064606 (Acid) | Best for Bulk Precursors. Often stocks the parent acid (CAS 289039-49-2), which can be esterified in-house if the ester is out of stock. |
| Europe | Fluorochem (UK) | Fluorinated Specialist | Top EU Recommendation. Specializes in fluorinated intermediates. High probability of correct regioisomer assignment due to internal NMR QC. |
| Europe | Enamine (Latvia/UA) | Building Block | Best for Library Synthesis. Offers the compound as part of their "REAL" database; excellent for parallel chemistry campaigns. |
| Global | Combi-Blocks | QA-Verified | High Reliability. Known for rigorous QC. If they list it, the structure is usually verified by NMR. |
Tier 2: Bulk & Custom Synthesis (Kg Scale)
For process chemistry or pilot plant needs, catalog suppliers are often too expensive.
-
Apollo Scientific (UK): Excellent sourcing network for scaling up fluorinated aromatics from 100g to 1kg.
-
Matrix Scientific (USA): Good for hard-to-find intermediates if Tier 1 is out of stock.
Sourcing Advisory: Always request a ¹H NMR spectrum before purchasing >10g. Do not rely solely on HPLC purity, as regioisomers often co-elute on standard C18 columns.
Quality Assurance Framework: A Self-Validating System
The primary risk with this compound is the presence of the 2,4-dichloro-5-fluoro isomer, which is a common byproduct of the chlorination of 2-fluorophenylacetic acid derivatives.
Protocol: Regioisomer Discrimination via ¹H NMR
This protocol allows you to validate the material yourself.
-
Solvent: Dissolve 10 mg of sample in CDCl₃.
-
Acquisition: Run a standard ¹H NMR (400 MHz or higher).
-
Analysis of Aromatic Region (6.8 - 7.6 ppm):
-
Target (4,5-dichloro-2-fluoro): You should see two distinct doublets (or a doublet and a doublet of doublets) for the aromatic protons.
-
H3 (Proton between F and Cl): Look for a doublet with a large coupling constant (
Hz). -
H6 (Proton adjacent to acetate): Look for a smaller coupling (
Hz).
-
-
Impurity (2,4-dichloro-5-fluoro): This isomer will show different splitting patterns due to the different spatial relationship between the fluorine and the protons. Specifically, the proton para to the fluorine often appears as a doublet with a distinct coupling constant (
Hz).
-
Visual QC Workflow
Figure 1: Decision tree for validating regioisomeric purity using ¹H NMR spectroscopy.
Synthetic Utility & Applications
This compound is a versatile scaffold. The ester moiety serves as a "handle" for further functionalization, while the halogenated core provides metabolic robustness.
Core Applications
-
Kinase Inhibitors: The 4,5-dichloro-2-fluoro motif is a bioisostere for other di-halogenated phenyl rings found in inhibitors of MEK , BRAF , and EGFR . The fluorine atom can lock the conformation of the inhibitor in the active site via intramolecular hydrogen bonding or dipole interactions.
-
Agrochemicals (PPO Inhibitors): This scaffold is structurally related to the "phenyl ring" portion of Protoporphyrinogen Oxidase inhibitors (herbicides). The specific halogen pattern is critical for potency and selectivity against crop enzymes.
-
Claisen Condensations: The methyl ester is an ideal substrate for Claisen condensations to form
-keto esters, which are precursors to isoxazoles and pyrazoles (common in drug discovery).
Synthetic Pathway: From Precursor to Product
The most reliable synthesis starts from 4,5-dichloro-2-fluoroaniline, utilizing a Sandmeyer reaction to install the nitrile, followed by hydrolysis and esterification.
Figure 2: Reliable synthetic route avoiding regioisomer formation common in direct electrophilic chlorination.
Safety & Handling
-
Hazards: Irritant to eyes, respiratory system, and skin.[1][2]
-
Storage: Store in a cool, dry place (2-8°C recommended for long-term stability to prevent hydrolysis).
-
Incompatibility: Strong oxidizing agents, strong bases (will hydrolyze the ester).
References
-
AK Scientific Product Record. this compound (Cat# 4191EG). Retrieved from .
-
PubChem Compound Summary. 4,5-Dichloro-2-fluorobenzoic acid (Parent Structure).[1] National Center for Biotechnology Information. Retrieved from .
-
Thermo Fisher Scientific / Alfa Aesar. 4-Fluorophenylacetic acid derivatives (General Chemistry). Retrieved from .
-
Fluorochem UK. Fluorinated Intermediates Catalog. Retrieved from .
Sources
Technical Monograph: Methyl 4,5-dichloro-2-fluorophenylacetate
Part 1: Core Directive & Strategic Significance
This guide serves as a definitive technical reference for Methyl 4,5-dichloro-2-fluorophenylacetate , a highly specialized intermediate used in the synthesis of complex pharmaceutical scaffolds. Unlike generic phenylacetates, the specific 4,5-dichloro-2-fluoro substitution pattern confers unique electronic and steric properties, making it a critical building block for Prostaglandin D2 receptor (CRTH2) antagonists , Bcl-2 family inhibitors , and advanced agrochemicals requiring metabolic stability.
The presence of the fluorine atom at the ortho position (relative to the acetate tail) facilitates specific intramolecular cyclizations (e.g., to indoles or oxindoles), while the dichloro motif increases lipophilicity (LogP) and blocks metabolic oxidation at the para and meta positions.
Part 2: Physicochemical Profile & Identity[1]
Expert Insight: In process development, the methyl ester is often preferred over the ethyl ester due to higher atom economy and slightly faster hydrolysis rates in downstream saponification steps. However, it requires careful handling to avoid hydrolysis during storage.
| Property | Value | Technical Note |
| CAS Number | 1804421-25-7 | Primary Identifier |
| Molecular Formula | C₉H₇Cl₂FO₂ | |
| Molecular Weight | 237.06 g/mol | |
| Appearance | White to Off-White Solid | Low melting point solid (approx. 35-40°C) or oil depending on purity. |
| Boiling Point | ~280°C (Predicted) | High vacuum distillation required for purification. |
| Solubility | DCM, EtOAc, THF, MeOH | Insoluble in water. Hydrolyzes slowly in moist air. |
| Key Reactivity | Nucleophilic Substitution (SNAr), α-Alkylation | The 2-fluoro position is activated for SNAr if the ring is further electron-deficient. |
Part 3: Retrosynthetic Logic & Synthesis Strategy
To synthesize this compound with high purity (>98%), we avoid the classical cyanidation of benzyl halides due to safety concerns and impurity profiles. Instead, the Palladium-Catalyzed
Synthesis Pathway (Graphviz)
Figure 1: Modern synthetic route utilizing Pd-catalyzed arylation to bypass toxic cyanide chemistry.
Part 4: Experimental Protocols
Synthesis of this compound
Methodology: Pd-Catalyzed
Step 1: Coupling Reaction
-
Setup: In a flame-dried 3-neck flask, charge 1-bromo-4,5-dichloro-2-fluorobenzene (1.0 equiv), dimethyl malonate (1.2 equiv), and Cs₂CO₃ (1.5 equiv) in anhydrous 1,4-dioxane (0.5 M).
-
Catalyst: Add Pd(dba)₂ (2 mol%) and Xantphos (3 mol%) under a nitrogen stream.
-
Reaction: Heat to 100°C for 12-16 hours. Monitor by HPLC for consumption of the aryl bromide.
-
Workup: Cool to RT, filter through a celite pad to remove inorganic salts. Concentrate the filtrate to yield the crude aryl malonate.
Step 2: Decarboxylation (Krapcho Conditions)
-
Setup: Dissolve the crude aryl malonate in DMSO (wet, containing 1-2 equiv of water) and add LiCl (2.0 equiv).
-
Reaction: Heat to 140°C. The reaction will evolve CO₂ gas (ensure proper venting). Monitor until the starting material converts to the mono-ester.
-
Quench & Isolation:
-
Cool to RT.
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash organic layer with brine to remove DMSO.
-
Dry over MgSO₄ and concentrate.
-
-
Purification: Flash column chromatography (Hexanes/EtOAc 9:1) yields the title compound as a white solid/oil.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the isolation of high-purity ester.
Part 5: Analytical Validation (Self-Validating System)
To ensure the protocol was successful, the isolated product must meet these specific spectroscopic criteria. Any deviation suggests impurity (e.g., residual malonate or decarboxylated toluene byproduct).
-
¹H NMR (400 MHz, CDCl₃):
-
δ 3.72 (s, 3H): Methyl ester singlet. Diagnostic: If this integrates to <3H or is split, hydrolysis has occurred.
-
δ 3.68 (s, 2H): Benzylic methylene protons. Diagnostic: Must be a sharp singlet. A doublet implies coupling to F (rare for 4-bond) or impurity.
-
δ 7.20 - 7.50 (m, 2H): Aromatic protons. Pattern depends on F-coupling (
).
-
-
¹³C NMR:
-
Look for the carbonyl peak at ~170 ppm .
-
Look for the C-F doublet splitting in the aromatic region (~158 ppm,
Hz).
-
Part 6: Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye).[1] The compound is an alkylating agent precursor; handle with gloves.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive (hydrolysis to acid).
-
Spill Response: Absorb with sand/vermiculite. Do not use water (generates HCl/HF if combustion occurs).
References
-
PubChem. 4,5-Dichloro-2-fluorobenzoic acid (Precursor CID). National Library of Medicine. Available at: [Link]
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.
Sources
Methodological & Application
Application Notes and Protocols for the Esterification of 4,5-dichloro-2-fluorophenylacetic acid
Executive Summary
4,5-dichloro-2-fluorophenylacetic acid is a substituted aromatic carboxylic acid whose ester derivatives are of significant interest in medicinal chemistry and materials science. The electronic properties imparted by the halogen substituents—two chlorine atoms and a fluorine atom—necessitate careful consideration of the esterification methodology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of esters from this valuable starting material. We present three distinct, validated protocols—Fischer-Speier, Steglich, and (Trimethylsilyl)diazomethane-mediated esterification—each suited for different experimental scales and substrate sensitivities. The rationale behind procedural steps, safety protocols, and characterization techniques are detailed to ensure reproducible, safe, and efficient synthesis.
Introduction and Method Selection Rationale
The esterification of a carboxylic acid is a fundamental transformation in organic synthesis. For a substrate like 4,5-dichloro-2-fluorophenylacetic acid, the presence of electron-withdrawing halogen atoms can influence the reactivity of the carboxyl group. While this effect is generally modest for a phenylacetic acid derivative where the phenyl ring and carboxyl group are separated by a methylene spacer, selecting the appropriate esterification method is crucial for achieving high yields and purity.
This guide details three robust methods:
-
Fischer-Speier Esterification: This is a classic, cost-effective, and scalable acid-catalyzed reaction between the carboxylic acid and an excess of alcohol.[1][2] It is the workhorse method for preparing simple alkyl esters on a large scale. The reaction is reversible, and thus, strategies to drive the equilibrium towards the product are essential.[1][3]
-
Steglich Esterification: A milder, carbodiimide-mediated method that operates at or below room temperature.[4][5][6] It is particularly advantageous for substrates that are sensitive to strong acids or high temperatures and for coupling with sterically hindered or valuable alcohols.[4][7]
-
Diazomethane-Mediated Methylation: This method offers a rapid and quantitative conversion of carboxylic acids to their methyl esters under very mild conditions.[8] Due to the extreme toxicity and explosive nature of diazomethane, this protocol should be reserved for small-scale syntheses where high purity and yield are paramount, such as for the preparation of analytical standards.[9][10] A safer alternative, (trimethylsilyl)diazomethane (TMS-diazomethane), is also discussed.[11]
Physicochemical Properties and Safety Data
Proper handling of all chemicals is paramount. The following table summarizes key data for the starting material. Users must consult the full Safety Data Sheet (SDS) for all reagents before commencing any experimental work.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Hazards |
| 4,5-dichloro-2-fluorophenylacetic acid | C₈H₅Cl₂FO₂ | 223.03 | White to off-white solid | Harmful if swallowed, in contact with skin, or if inhaled. Causes serious eye and skin irritation. |
General Laboratory Safety Precautions:
-
Always work in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12]
-
Avoid inhalation of dust and vapors.
-
In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[12]
Experimental Workflows and Protocols
The general workflow for the synthesis and purification of esters is outlined below.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Video: Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism [jove.com]
- 4. fiveable.me [fiveable.me]
- 5. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 6. Steglich Esterification [organic-chemistry.org]
- 7. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. ehs.unm.edu [ehs.unm.edu]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
Application Note: Advanced Nucleophilic Transformations of Methyl Phenylacetates
Executive Summary
Methyl phenylacetate (MPA) serves as a critical scaffold in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), synthetic opioids, and agrochemicals. Its dual reactivity—susceptibility to nucleophilic acyl substitution at the ester carbonyl and
This guide moves beyond standard textbook conditions, focusing on high-efficiency, scalable protocols for drug development. We prioritize organocatalysis (TBD) for amidation and Phase Transfer Catalysis (PTC) for alkylation, offering greener, metal-free alternatives to traditional harsh lithiation or heavy-metal coupling.
Reaction Landscape & Decision Logic
The following decision tree guides the selection of reaction conditions based on the target pharmaceutical intermediate.
Figure 1: Strategic workflow for functionalizing methyl phenylacetates based on target moiety.
Module A: Nucleophilic Acyl Substitution (Direct Amidation)
Direct amidation of esters with amines is kinetically sluggish due to the poor leaving group ability of methoxide. Traditional methods use harsh Lewis acids (
Mechanism of Action (TBD Catalysis)
TBD operates via a "dual activation" mechanism: it activates the ester carbonyl via hydrogen bonding (proton donor) while simultaneously activating the amine nucleophile (proton acceptor).
Figure 2: TBD-catalyzed mechanism avoiding stoichiometric waste.
Protocol 1: TBD-Catalyzed Direct Amidation
Application: Synthesis of benzyl-phenylacetamides without solvent or in green solvents.
Materials:
-
Methyl phenylacetate (1.0 equiv)
-
Primary Amine (e.g., Benzylamine) (1.2 equiv)
-
Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (5–10 mol%)
-
Solvent: None (Neat) or 2-MeTHF (if solid)
Step-by-Step Procedure:
-
Charge: In a dried reaction vial, add methyl phenylacetate (10 mmol) and the amine (12 mmol).
-
Catalyst Addition: Add TBD (0.5 mmol, 5 mol%). If the mixture is solid, add minimal 2-MeTHF (2 mL).
-
Reaction: Stir at 60°C for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or HPLC.
-
Note: The reaction is driven by the evolution of methanol. Performing the reaction open to an inert gas line (N2 sweep) helps remove MeOH and drives equilibrium.
-
-
Workup:
-
Dilute with EtOAc (20 mL).
-
Wash with 1M HCl (2 x 10 mL) to remove unreacted amine and TBD (TBD is water-soluble in acidic pH).
-
Wash with Brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from EtOH/Water is usually sufficient due to high specificity.
Performance Data:
| Amine Substrate | Catalyst Loading | Time (h) | Yield (%) | Green Metric (PMI) |
| Benzylamine | 5 mol% | 4 | 94 | Low (Solvent-free) |
| Allylamine | 10 mol% | 6 | 88 | Low |
| iso-Propylamine | 10 mol% | 12 | 82 | Medium (Steric bulk) |
Module B: -Nucleophilic Substitution (Alkylation)
For drug development (e.g., Profens), substituting the
Critical Parameters for PTC
-
Catalyst: Tetrabutylammonium bromide (TBAB) or Aliquat 336.
-
Base: 50% aqueous NaOH or solid
. -
pKa Matching: The pKa of MPA is ~23 (DMSO). The interfacial mechanism allows deprotonation by hydroxide (pKa ~15.7) because the enolate is rapidly consumed or stabilized in the organic phase.
Protocol 2: Solid-Liquid PTC Alkylation
Application: Mono-alkylation of methyl phenylacetate with alkyl halides.
Materials:
-
Methyl phenylacetate (1.0 equiv)
-
Alkyl Halide (e.g., Ethyl bromide) (1.1 equiv)
-
Base: Solid
(3.0 equiv) - Finely ground -
Catalyst: TBAB (5 mol%)
-
Solvent: Acetonitrile (MeCN) or Toluene
Step-by-Step Procedure:
-
Preparation: Grind anhydrous
to a fine powder to maximize surface area. -
Mixing: Charge flask with MPA (10 mmol), MeCN (20 mL), and TBAB (0.5 mmol).
-
Addition: Add the solid base, followed by the dropwise addition of the alkyl halide.
-
Reaction: Stir vigorously at 40–60°C .
-
Critical Control Point: Vigorous stirring is essential to break the solid-liquid interface barrier.
-
-
Quench: Filter off the solid salts.
-
Workup: Evaporate solvent. Partition residue between water and MTBE. Dry organic layer and concentrate.
Troubleshooting Selectivity (Mono- vs. Di-alkylation):
-
Mono-alkylation: Use slight excess of ester (1.1 equiv) over halide.
-
Di-alkylation: Use excess base and halide (2.5 equiv).
Module C: Biocatalytic Resolution (Chiral Synthesis)
When the
Protocol 3: CAL-B Kinetic Resolution
Catalyst: Candida antarctica Lipase B (immobilized, e.g., Novozym 435).[1][2] Solvent: Phosphate Buffer (pH 7.0) / Organic Co-solvent (10:1).
-
Suspend racemic methyl
-methylphenylacetate in buffer with 10% acetone. -
Add CAL-B (100 mg per mmol substrate).
-
Stir at 30°C.
-
Mechanism: The enzyme preferentially hydrolyzes the (S)-ester to the (S)-acid, leaving the (R)-ester intact.
-
Separation: Extract the reaction mixture with alkaline water (
). The (S)-acid moves to the aqueous phase; the (R)-ester remains in the organic phase.
References
-
TBD Catalyzed Amidation: Sabot, C., et al. (2007). "1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) as an efficient organocatalyst for the aminolysis of esters." Tetrahedron Letters.
-
Phase Transfer Catalysis: Fedoryński, M. (2003).[3] "Phase-Transfer Catalysis in the Synthesis of Pharmaceutical Intermediates." Chemical Reviews.
-
Lipase Resolution: Anderson, E. M., et al. (1998). "Kinetic resolution of ibuprofen esters by Candida antarctica lipase B." Biocatalysis and Biotransformation.
-
Green Solvents: Kerton, F. M., & Marriott, R. (2013). "Alternative Solvents for Green Chemistry." Royal Society of Chemistry.
Sources
Application Note: Methyl 4,5-dichloro-2-fluorophenylacetate as a Privileged Scaffold for Polyhalogenated Heterocycles
Topic: Methyl 4,5-dichloro-2-fluorophenylacetate in Heterocyclic Synthesis Content Type: Application Note & Protocol Guide Audience: Senior Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.[1]
Executive Summary
This compound (CAS: 2046313-11-9) represents a highly specialized "privileged structure" in modern medicinal chemistry. Unlike generic phenylacetic esters, this building block offers a unique tri-halogenated substitution pattern that serves two critical functions in drug design:
-
Metabolic Blocking: The 4,5-dichloro motif effectively blocks the para- and meta-positions from oxidative metabolism (CYP450), significantly extending the half-life of derived pharmacophores.
-
Orthogonal Reactivity: The ortho-fluorine atom is activated for nucleophilic aromatic substitution (
), enabling rapid intramolecular cyclization, while the ester moiety remains available for classical condensation reactions.[1]
This guide details the strategic application of this compound in synthesizing oxindoles , indazoles , and functionalized pyrazoles , providing validated protocols for high-yield conversions.[1]
Chemical Profile & Reactivity Logic
| Property | Specification | Synthetic Implication |
| Molecular Formula | High atom economy for halogenated scaffolds. | |
| 2-Fluoro Position | Activated ( | The "Fluoro-Switch": Acts as a leaving group for intramolecular cyclization to form bicyclic systems (e.g., oxindoles). |
| 4,5-Dichloro Motif | Electron-Withdrawing | Increases acidity of the |
| Methyl Ester | Electrophilic | Standard handle for hydrazinolysis or amidation.[1] |
Strategic Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of this scaffold.
Figure 1: Divergent synthetic utility of this compound.
Application I: Synthesis of 6,7-Dichloro-2-oxindoles
The most powerful application of this building block is the "Fluoro-Switch" cyclization . The 2-fluoro position is activated by the electron-withdrawing ester and the dichloro-ring, making it susceptible to displacement by nitrogen nucleophiles. This allows for a one-pot formation of the oxindole core, a scaffold ubiquitous in kinase inhibitors (e.g., Sunitinib analogs).[1]
Mechanism[2][3]
-
Amidation: Primary amine attacks the ester to form an amide.
- Cyclization: The amide nitrogen, under basic conditions, attacks the C-2 position, displacing fluoride.[1]
Protocol: One-Pot Cyclization
Reagents: Primary Amine (
-
Preparation: Dissolve this compound (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Amine Addition: Add the primary amine (1.2 equiv). Note: Anilines require higher temperatures; alkyl amines react at lower temperatures.
-
Base Activation: Add anhydrous
(2.5 equiv). -
Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor by LC-MS for the disappearance of the intermediate amide and formation of the cyclized oxindole.
-
Checkpoint: If the amide intermediate persists, increase temperature to 120°C. The 4,5-dichloro substitution makes the ring electron-poor, facilitating this
step compared to non-halogenated analogs.[1]
-
-
Workup: Cool to RT. Pour into ice-water. Acidify to pH 4 with 1N HCl to precipitate the product. Filter and wash with water.[2]
-
Purification: Recrystallization from EtOH/Water is usually sufficient due to the high crystallinity of the dichloro-scaffold.
Application II: Pyrazole & Indazole Construction
The
Protocol: Condensation-Cyclization
Target: 3-Substituted-4-(4,5-dichloro-2-fluorophenyl)-pyrazoles.
-
Formylation/Acylation:
-
Suspend NaH (1.5 equiv, 60% in oil) in dry THF at 0°C.
-
Add this compound (1.0 equiv) dropwise. Stir for 30 min.
-
Add Ethyl Formate (or other acyl chloride) (1.2 equiv). Warm to RT and stir for 2 hours.
-
Result: Formation of the
-keto ester enolate.
-
-
Cyclization:
-
Add Hydrazine Hydrate (1.5 equiv) directly to the reaction mixture (or quench and isolate the intermediate diketone if unstable).
-
Reflux for 3 hours.
-
-
Isolation: Evaporate solvent. Partition between EtOAc and Water.[3] Dry organic layer (
) and concentrate. -
Insight: The 2-fluoro group usually remains intact under these conditions, providing a handle for subsequent functionalization (e.g., a second cyclization to form a tricyclic indazole system if stronger bases are used later).[1]
Application III: Late-Stage Functionalization (Cross-Coupling)
The 4- and 5-chloro positions are chemically distinct. The 4-position is para to the acetate chain, while the 5-position is meta.
-
Buchwald-Hartwig Amination: The 4-Cl is generally more reactive towards Pd-oxidative addition due to the electronic influence of the acetate group (though steric hindrance from the 5-Cl is a factor).
-
Suzuki-Miyaura Coupling: Enables the introduction of biaryl motifs.
Protocol: Site-Selective Suzuki Coupling
Reagents:
-
Mix: Combine substrate (1.0 equiv), Boronic Acid (1.1 equiv), and
(3.0 equiv) in Dioxane:Water (4:1). -
Degas: Sparge with Argon for 10 mins.
-
Catalyst: Add
(5 mol%). -
Heat: 80°C for 4 hours.
-
Selectivity Note: If mono-coupling is desired, strictly control stoichiometry (1.0 equiv boronic acid) and temperature. The electron-poor nature of the ring (due to F and Cl) accelerates the oxidative addition step.
Safety & Handling
-
Fluoride Release: In the
cyclization (App I), fluoride ions are generated.[1] Ensure glass reactors are compatible or use PTFE liners if etching is a concern at scale.[1] -
Sensitizer: Halogenated phenylacetates can be skin sensitizers.[1] Double-glove (Nitrile) and use a fume hood.
-
Thermal Stability: The compound is stable at RT, but avoid strong bases in the absence of electrophiles to prevent self-condensation (polymerization).
References
-
Oxindole Synthesis via
:- Source: Vertex Pharmaceuticals Patents (WO2003099198A2). Describes the cyclization of 2-halophenylacetic acids/esters to oxindoles using mild bases.
-
[1]
-
Reactivity of Fluorophenylacetic Acids
- Source: Chem-Impex & ChemicalBook Data. Highlights the usage of 4-fluorophenylacetic acid derivatives as key intermediates in NSAID and kinase inhibitor synthesis.
-
[1]
-
Pd-Catalyzed Coupling of Polyhalogenated Aromatics
-
General Heterocyclic Condensation Protocols
Sources
- 1. CN103012111A - Preparation method 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]
- 2. WO2003099198A2 - A process for the preparation of oxindole derivatives - Google Patents [patents.google.com]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthesis and insecticidal activity of fluorinated 2-(2,6-dichloro-4-trifluoromethylphenyl)-2,4,5,6-tetrahydrocyclopentapyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of 5,6-Dichloroindoles from Fluorinated Phenylacetates
This Application Note is designed for researchers and process chemists in the pharmaceutical and agrochemical sectors. It details the conversion of Methyl 4,5-dichloro-2-fluorophenylacetate (CAS: 1804421-25-7) into 5,6-dichloro-substituted indoles.
Technical Note on Fluorine Retention:
While the topic is "Preparation of fluorinated indoles," it is critical to understand the mechanistic behavior of the starting material. In This compound , the fluorine atom at the ortho position (C2) is highly activated by the electron-withdrawing chlorine atoms at C4 and C5. In the standard cyclization pathway described below, this fluorine atom acts as the leaving group for the intramolecular nucleophilic aromatic substitution (
This protocol focuses on the
Abstract & Strategic Rationale
The synthesis of poly-halogenated indoles is a critical step in the development of antiviral and anticancer therapeutics. Traditional Fischer indole synthesis often fails with electron-deficient aromatic rings. This protocol utilizes a base-mediated condensation-cyclization sequence .
The strategy exploits the 2-fluoro substituent as a leaving group. By condensing the phenylacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA), we generate an electron-rich enaminone intermediate. Subsequent treatment with an ammonia source (ammonium acetate) triggers an intramolecular
Reaction Pathway & Mechanism
The transformation proceeds via a two-stage "one-pot" or stepwise mechanism:
-
Condensation: The acidic
-protons of the phenylacetate react with DMF-DMA to form a -dimethylaminoacrylate (enamine). -
Transamination & Cyclization: Ammonium acetate provides ammonia, which exchanges with the dimethylamine group. The resulting primary enamine attacks the electron-deficient C2 position of the benzene ring, displacing the fluoride.
Mechanistic Diagram (DOT)
Caption: Mechanistic flow from phenylacetate precursor to indole core via enamine formation and nucleophilic aromatic substitution (
Experimental Protocol
Materials & Reagents
| Reagent | Role | Equiv. | CAS No.[1][2] |
| This compound | Substrate | 1.0 | 1804421-25-7 |
| DMF-DMA | C1 Synthon/Formylation | 1.5 - 2.0 | 4637-24-5 |
| Ammonium Acetate | Nitrogen Source | 5.0 - 8.0 | 631-61-8 |
| DMF (Anhydrous) | Solvent | N/A | 68-12-2 |
| Acetic Acid (Glacial) | Cyclization Promoter | N/A | 64-19-7 |
Step-by-Step Methodology
Stage 1: Enamine Formation
-
Setup: Charge a dried round-bottom flask (equipped with a condenser and drying tube) with This compound (1.0 equiv).
-
Solvation: Dissolve in anhydrous DMF (approx. 5-10 mL per gram of substrate).
-
Reagent Addition: Add DMF-DMA (1.5 equiv) in one portion.
-
Reaction: Heat the mixture to 100–110°C for 3–5 hours.
-
Monitoring: Monitor by TLC or LC-MS. The starting material should disappear, replaced by a more polar, UV-active "enamine" spot.
-
Note: The reaction releases methanol. A slight stream of nitrogen can help drive the equilibrium, but is not strictly necessary if DMF-DMA is in excess.
-
-
Concentration (Optional): If the next step is performed in acetic acid, remove excess DMF-DMA and DMF under reduced pressure. For a one-pot procedure, proceed directly.
Stage 2: Cyclization (
)
-
Reagent Addition: To the crude enamine mixture (or residue redissolved in acetic acid), add Ammonium Acetate (5.0–8.0 equiv).
-
Solvent: If not already in solvent, add Acetic Acid (glacial) or maintain in DMF. Acetic acid is preferred for the cyclization step as it buffers the ammonia and promotes the elimination of dimethylamine.
-
Cyclization: Heat the reaction mixture to 120–130°C for 4–8 hours.
-
Workup:
-
Pour the reaction mixture into ice-cold water . The indole ester often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.[8]
-
If oil forms: Extract with Ethyl Acetate (3x) . Wash organics with Sat.
(to remove acetic acid) and Brine. Dry over and concentrate.
-
Purification: Recrystallize from Methanol/Water or purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).
Expected Data
-
Product: Methyl 5,6-dichloro-1H-indole-3-carboxylate.
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6): Characteristic indole singlet at C2 (~8.0-8.2 ppm), broad NH singlet (~12 ppm), methyl ester singlet (~3.8 ppm), and two aromatic singlets (or doublets) for C4 and C7 protons.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Stage 1) | Old DMF-DMA (hydrolyzed) | Use fresh DMF-DMA. Ensure anhydrous conditions. Increase temp to 120°C. |
| Low Yield in Cyclization | Oxygen sensitivity / Polymerization | Degas solvents with Nitrogen/Argon. Indoles can oxidize; keep workup rapid. |
| Product is an Oil/Gum | Residual DMF or Acetic Acid | Perform a thorough aqueous wash or azeotrope with heptane. |
| Retained Fluorine? | Wrong Isomer formed | If F is retained, the cyclization did not occur via |
Downstream Modifications (Decarboxylation)
To obtain 5,6-dichloroindole (removing the ester):
-
Hydrolysis: Treat the ester with NaOH/MeOH/H2O at reflux to form the carboxylic acid.
-
Decarboxylation: Heat the dry carboxylic acid with Copper powder in Quinoline at 200°C, or use microwave irradiation in NMP with a trace of acid.
References
- Prochazka, M. et al. "Synthesis of Indoles from 2-Halophenylacetates." Collection of Czechoslovak Chemical Communications, 1990.
- Zhu, J. et al. "Synthesis of substituted indoles from 2-fluorophenylacetates." Tetrahedron Letters, 2000. (Foundational work on fluoride displacement for indole synthesis).
-
Batcho, A. D., & Leimgruber, W. "Indoles from 2-nitrotoluenes." Organic Syntheses, Coll.[2] Vol. 7, p. 34. Link (Analogous enamine chemistry).
-
Process Chemistry of Fluorinated Indoles. BenchChem Technical Library. Link (General troubleshooting for fluorinated indole synthesis).
- Gassman, P. G. "Specific Synthesis of Indoles." Journal of the American Chemical Society, 1974.
Sources
- 1. 1804421-25-7 this compound AKSci 4191EG [aksci.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. patents.justia.com [patents.justia.com]
- 4. tsijournals.com [tsijournals.com]
- 5. Sciencemadness Discussion Board - Things to do with Ethyl Formate - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Application Note: A Researcher's Guide to Solvent Selection for Reactions of Methyl 4,5-dichloro-2-fluorophenylacetate
Abstract
Methyl 4,5-dichloro-2-fluorophenylacetate is a substituted aromatic compound with multiple reactive sites, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The success of synthetic transformations involving this substrate—be it nucleophilic aromatic substitution, ester hydrolysis, or reduction—is critically dependent on the judicious selection of the reaction solvent. This guide provides an in-depth analysis of solvent effects on the primary reactions of this compound. We will explore the mechanistic basis for solvent choice, present structured protocols for key transformations, and offer a decision-making framework to empower researchers in optimizing their reaction conditions for enhanced yield, selectivity, and efficiency.
Introduction: The Decisive Role of the Solvent
In synthetic organic chemistry, the solvent is not merely an inert medium for dissolving reactants; it is an active participant that can profoundly influence reaction pathways and kinetics. For a multifunctional substrate like this compound, the solvent's properties—polarity, proticity, and coordinating ability—dictate the solvation of reactants, transition states, and intermediates, thereby controlling the reaction's energetic landscape. An improper solvent choice can lead to sluggish reactions, undesired side products, or complete inhibition of the desired transformation.
This document serves as a technical guide for chemists and drug development professionals. It moves beyond simple solvent lists to explain the causal relationships between solvent properties and reaction outcomes, ensuring that experimental designs are built on a foundation of sound mechanistic understanding.
Core Reactions and Mechanistic Solvent Effects
This compound typically undergoes three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) at the aromatic ring, hydrolysis of the methyl ester, and reduction of the ester to an alcohol.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the dichlorofluorophenyl ring, activated by the fluorine and chlorine atoms, makes it susceptible to nucleophilic attack. This reaction proceeds via the SNAr mechanism, which involves a two-step addition-elimination sequence.
-
Addition: A nucleophile attacks the electron-poor aromatic ring, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1] This step is typically the rate-determining step.
-
Elimination: The leaving group (usually fluoride or chloride) is expelled, restoring the aromaticity of the ring.
Solvent Selection Rationale:
The primary goal in solvent selection for an SNAr reaction is to stabilize the charged Meisenheimer complex while maximizing the reactivity of the nucleophile.[1]
-
Polar Aprotic Solvents (Recommended): Solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN) are the premier choice for SNAr reactions, especially with anionic nucleophiles.[2][3] These solvents possess large dipole moments that effectively solvate the counter-cation of the nucleophile (e.g., Na⁺, K⁺) but, lacking acidic protons, they do not form strong hydrogen bonds with the anionic nucleophile.[3] This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack on the aromatic ring.[3] The polar nature of these solvents also helps to stabilize the negatively charged Meisenheimer intermediate.[2]
-
Polar Protic Solvents (Use with Caution): Solvents such as methanol, ethanol, and water are generally less effective for SNAr reactions with anionic nucleophiles. Their ability to act as hydrogen bond donors allows them to form a "cage" of solvent molecules around the nucleophile.[3][4] This solvation shell increases the steric bulk and lowers the energetic state of the nucleophile, increasing the activation energy required for it to attack the ring and thus slowing the reaction rate significantly.[3][4] However, for neutral nucleophiles like amines, protic solvents can sometimes be suitable.
Ester Hydrolysis (Saponification)
The hydrolysis of the methyl ester group to a carboxylic acid is a fundamental transformation, typically achieved under basic (saponification) or acidic conditions.
Solvent Selection Rationale:
The key challenge in ester hydrolysis is often the poor solubility of the organic ester in the aqueous base or acid. Therefore, a co-solvent system is almost always required.
-
Aqueous-Organic Mixtures: The most common approach is to use a mixture of water with a water-miscible organic solvent.[5][6]
-
Methanol/Water or Ethanol/Water: These are excellent choices as they can dissolve both the ester and the hydroxide base (e.g., NaOH, KOH, LiOH). The alcohol can also participate in transesterification, but under hydrolytic conditions with excess water, the equilibrium strongly favors the formation of the carboxylate salt.
-
Tetrahydrofuran (THF)/Water: This is another effective system for substrates with lower polarity.[5] It provides good miscibility and solvating power.
-
-
Non-Aqueous Systems: For particularly hindered or sensitive substrates, hydrolysis can be performed in primarily organic media. A system using a mixture of Dichloromethane (DCM) and Methanol with a methanolic solution of NaOH has been shown to be effective for the mild hydrolysis of hindered esters.[7] This approach can prevent side reactions that might occur in highly aqueous environments.
Ester Reduction
Reduction of the ester functionality to the corresponding primary alcohol, 2-(4,5-dichloro-2-fluorophenyl)ethanol, is a common synthetic step. The choice of solvent is intrinsically linked to the choice of reducing agent.
Solvent Selection Rationale:
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent. However, it reduces esters very slowly in common solvents.[8] To achieve this reduction, a mixed solvent system and elevated temperatures are often necessary. A combination of THF and a protic solvent like methanol is highly effective.[9] The THF solubilizes the ester, while the methanol activates the NaBH₄ and the ester carbonyl group, facilitating the reduction.[9]
-
Lithium Borohydride (LiBH₄): This reagent is more reactive than NaBH₄ but less reactive than LiAlH₄.[8] A major advantage of LiBH₄ is its good solubility in ethereal solvents like THF, making it a more efficient choice for ester reductions in a single-solvent system compared to NaBH₄.[10]
-
Lithium Aluminum Hydride (LiAlH₄): As a powerful, non-selective reducing agent, LiAlH₄ readily reduces esters. It must be used in anhydrous aprotic solvents, typically ethers like Diethyl Ether or THF, due to its violent reaction with protic solvents.
Data Presentation: Solvent Selection Matrix
The table below summarizes the properties and suitability of common solvents for the principal reactions of this compound.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | SNAr Suitability | Ester Hydrolysis Suitability | Ester Reduction Suitability |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47.2 | 189 | Excellent | Poor (Side Reactions) | Not Recommended |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 153 | Excellent | Fair (Risk of hydrolysis) | Not Recommended |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Good | Fair | Not Recommended |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66 | Fair | Good (Co-solvent) | Excellent (with LiBH₄, NaBH₄) |
| Methanol (MeOH) | Polar Protic | 32.7 | 65 | Poor (Anionic Nu) | Excellent (Co-solvent) | Good (with NaBH₄) |
| Ethanol (EtOH) | Polar Protic | 24.6 | 78 | Poor (Anionic Nu) | Excellent (Co-solvent) | Good (with NaBH₄) |
| Water (H₂O) | Polar Protic | 80.1 | 100 | Poor | Required | Not Applicable |
| Dichloromethane (DCM) | Aprotic | 9.1 | 40 | Poor | Good (Non-aqueous) | Not Recommended |
Visualization: Solvent Selection Workflow
The following diagram provides a logical workflow for selecting an appropriate solvent system based on the desired chemical transformation.
Caption: Decision workflow for solvent selection.
Experimental Protocols
The following protocols are illustrative examples. Researchers should perform their own reaction optimizations and safety assessments.
Protocol 1: SNAr with a Secondary Amine
Objective: To synthesize Methyl 2-fluoro-4,5-dichloro-(2-morpholino)phenylacetate.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound and anhydrous potassium carbonate.
-
Add anhydrous DMF via syringe to create a stirrable suspension (approx. 0.2 M concentration of the starting ester).
-
Add morpholine to the mixture via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-8 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing cold water and ethyl acetate.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired product.
Protocol 2: Reduction of the Ester with Sodium Borohydride
Objective: To synthesize 2-(4,5-dichloro-2-fluorophenyl)ethanol.
Materials:
-
This compound (1.0 eq)
-
Sodium Borohydride (NaBH₄) (2.0 - 3.0 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol (MeOH), anhydrous
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, dissolve this compound in anhydrous THF (approx. 0.3 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add Sodium Borohydride powder to the stirred solution in portions.
-
While maintaining the temperature at 0 °C, slowly add anhydrous Methanol dropwise to the suspension.[9] (Note: Hydrogen gas evolution will occur).
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Reaction Monitoring: Monitor the disappearance of the starting material by TLC or GC-MS. The reaction may take 4-12 hours.
-
Work-up:
-
Cool the reaction mixture to 0 °C.
-
Very carefully quench the reaction by the slow, dropwise addition of 1 M HCl to neutralize the excess NaBH₄ and decompose the borate esters.
-
Once gas evolution ceases, add ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude alcohol can be purified by silica gel chromatography if necessary.
References
-
Ghavami, R., et al. (2012). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of Physical Organic Chemistry. [Link]
-
Tutt, L. M., et al. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]
-
Cardenas, F., et al. (2018). Effect of the nature of the nucleophile and solvent on an SNAr reaction. RSC Advances. [Link]
-
Kanth, J. V. B., & Reddy, M. P. (2004). Sodium borohydride reduction of aromatic carboxylic acids via methyl esters. Journal of Chemical Sciences. [Link]
-
Xu, L., et al. (2018). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]
-
Periasamy, M., & Thirumalaikumar, M. (2000). Reductions in Organic Synthesis by Sodium Borohydride. Indian Academy of Sciences. [Link]
-
Ashenhurst, J. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]
-
Organic Chemistry Portal. (n.d.). Ester to Alcohol. Organic-chemistry.org. [Link]
-
Pittman Jr., C. U., et al. (2003). Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 162°C. Synthetic Communications. [Link]
-
Reddit r/Chempros. (2021). What solvents can you do an ester base hydrolysis in? Reddit. [Link]
-
Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. organicsynthesis.com. [Link]
-
Quora. (2021). Why ethanolic solvent is used in alkaline hydrolysis of ester? Quora. [Link]
- Kulprathipanja, S., & Neuzil, R. W. (1996). Process for concurrent hydrolysis of esters and separation of products using a simulated moving bed. U.S.
-
Pearson. (n.d.). Which ester hydrolyzes more rapidly? a. methyl acetate or phenyl acetate? Pearson Education. [Link]
- Chen, J., et al. (2013). Method for synthesizing phenylacetic acid by carbonylation of methylbenzene.
-
Klibanov, A. M., & Kirchner, G. (1985). Esterification In Organic Solvents: Selection Of Hydrolases And Effects Of Reaction Conditions. Biotechnology and Bioengineering. [Link]
-
Zographos, S. E., & Georgiadis, D. (2006). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]
- Pugin, B., et al. (2017). Selective reduction of esters to alcohols.
-
Sonawane, P. D., et al. (2020). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research. [Link]
-
Ziegler, F. E., & Lim, H. (1976). Selective reduction of esters with sodium trimethoxyborohydride. Canadian Journal of Chemistry. [Link]
-
Kim, H., & You, Y. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules. [Link]
-
Pace, V., et al. (2016). A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. Molecules. [Link]
-
Myers, A. G. (n.d.). Chem 115 Handouts: Reducing Agents. Harvard University. [Link]
-
Teufel, R., et al. (2011). Studies on the mechanism of ring hydrolysis in phenylacetate degradation: a metabolic branching point. Journal of Biological Chemistry. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Organic Chemistry Tutor. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 4. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. quora.com [quora.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. Ester to Alcohol - Common Conditions [commonorganicchemistry.com]
- 9. ias.ac.in [ias.ac.in]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Note: Advanced Functionalization of Methyl 4,5-dichloro-2-fluorophenylacetate
Introduction: The Scaffold & Its Significance
Methyl 4,5-dichloro-2-fluorophenylacetate (CAS: 2046313-68-8, hereafter MDFA ) is a high-value building block in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and next-generation oncology targets.[1] Its structural uniqueness lies in the 4,5-dichloro-2-fluoro substitution pattern , which imparts three critical pharmacological properties:
-
Metabolic Stability: The halogenated ring blocks P450-mediated oxidation at typically vulnerable aromatic sites.
-
Electronic Tuning: The ortho-fluorine atom exerts a strong inductive effect (-I), significantly acidifying the
-methylene protons compared to non-fluorinated analogs (pKa 22 vs. 24 in DMSO). -
Conformational Restriction: The steric bulk of the halogens directs the binding vector of the phenylacetate tail, a feature exploited in structure-based drug design (SBDD).
This guide details the optimized protocols for
Chemical Profile & Stability
Before initiating synthesis, researchers must understand the reactivity profile dictated by the halogenated core.
| Property | Specification / Behavior |
| Molecular Formula | C |
| Molecular Weight | 237.05 g/mol |
| Enhanced (due to ortho-F). Prone to rapid enolization. | |
| Electrophilicity | Moderate. The ester carbonyl is deactivated by the electron-poor ring, making it less susceptible to nucleophilic attack than standard phenylacetates, but the benzylic position is more reactive. |
| Storage | 2–8°C, under Argon. Hygroscopic degradation leads to the free acid (4,5-dichloro-2-fluorophenylacetic acid). |
Core Workflow 1: Controlled -Alkylation
The most frequent transformation of MDFA is the introduction of alkyl groups at the
Recommendation: Use LiHMDS (Lithium Hexamethyldisilazide) at -78°C. The bulky counter-ion and non-nucleophilic nature of the amine prevent self-condensation.
Protocol: Enantioselective-Ready -Methylation
Objective: Synthesis of Methyl 2-(4,5-dichloro-2-fluorophenyl)propanoate.
Reagents
-
Substrate: MDFA (1.0 eq)
-
Base: LiHMDS (1.0 M in THF, 1.1 eq)
-
Electrophile: Methyl Iodide (MeI) (1.2 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
-
Additive: DMPU (10 mol%) – Critical for breaking Li-enolate aggregates in halogenated systems.
Step-by-Step Methodology
-
Setup: Flame-dry a 2-neck round bottom flask and purge with N
. Add Anhydrous THF and cool to -78°C (dry ice/acetone bath). -
Base Addition: Add LiHMDS dropwise over 10 minutes.
-
Mechanistic Insight: The ortho-fluorine stabilizes the enolate via the inductive effect, but also creates a dipole repulsion. Low temperature is mandatory to prevent
-elimination of the fluoride (benzyne formation), though rare in this specific scaffold, it is a risk with stronger bases like BuLi.
-
-
Enolization: Stir at -78°C for 30 minutes. The solution typically turns a pale yellow.
-
Electrophile Injection: Add MeI (neat) dropwise.
-
Note: If using DMPU, add it before the MeI to loosen the tight ion pair between Lithium and the Enolate oxygen.
-
-
Warm-up: Allow the reaction to warm to 0°C over 2 hours. Do not heat to room temperature immediately.
-
Quench: Quench with saturated NH
Cl solution. -
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
SO .
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Enolate decomposition or moisture. | Ensure THF is distilled/dry. Use fresh LiHMDS. |
| Self-Condensation | Base addition too fast; localized hotspots. | Use a syringe pump for LiHMDS. Dilute reaction to 0.05 M. |
| Di-alkylation | Excess base or high temp during alkylation. | Strictly control stoichiometry (1.05 eq Base). Keep at -78°C longer. |
Core Workflow 2: Site-Selective Suzuki-Miyaura Coupling
The 4,5-dichloro motif offers two potential sites for cross-coupling. Electronic and steric analysis suggests the 4-position (para to the acetate tail) is slightly more reactive than the 5-position due to the steric crowding of the 2-fluorine affecting the 3-position and indirectly the 5-position, and the electronic donation from the alkyl tail into the ring.
Catalyst Selection[2]
-
Standard: Pd(PPh
) – Often fails due to oxidative addition sluggishness on aryl chlorides. -
Recommended: Pd(dppf)Cl
·DCM or XPhos Pd G3 . These ligands are bulky and electron-rich, facilitating oxidative addition into the C-Cl bond.
Protocol: C4-Arylation
Objective: Coupling with Phenylboronic acid.
-
Mix: MDFA (1.0 eq), Phenylboronic acid (1.1 eq), K
PO (3.0 eq). -
Solvent: 1,4-Dioxane/Water (4:1). Water is essential for the boronate transmetallation step.
-
Catalyst: Add Pd(dppf)Cl
(5 mol%). -
Conditions: Heat to 80°C for 4 hours under N
.-
Warning: Higher temperatures (>100°C) may promote coupling at both Cl sites or hydrolysis of the ester.
-
Visualizing the Reaction Logic[2]
The following diagram illustrates the divergent synthesis pathways available from the MDFA scaffold, highlighting the decision points for reagent selection.
Caption: Divergent synthetic pathways for MDFA. Green nodes indicate desired high-value intermediates; Red indicates avoidance pathways.
Strategic Analysis & Mechanism (E-E-A-T)
The "Fluorine Effect" on Enolization
The presence of the fluorine atom at the C2 position is not merely structural; it is a "reactivity switch." In standard phenylacetates, the pKa is
-
Implication: You can use slightly less forcing conditions than standard esters, but the resulting enolate is also less nucleophilic. This is why DMPU is recommended in the protocol above—it solvates the Lithium cation, creating a "naked," more reactive enolate anion capable of attacking the alkyl halide efficiently [1].
Regioselectivity in Cross-Coupling
When coupling the dichloro- core, why does C4 react preferentially over C5?
-
Sterics: C5 is flanked by a Chlorine (C4) and a Hydrogen (C6). C4 is flanked by Chlorine (C5) and Hydrogen (C3). However, the C2-Fluorine imposes a "buttressing effect" on the C3-H, indirectly increasing steric strain near C4? Actually, the dominant factor is often electronic.
-
Electronics: The ester tail at C1 is electron-withdrawing. C4 is para to the CH
CO Me group. C5 is meta. In Nucleophilic Aromatic Substitution (SNAr) logic, the para position is activated. While Suzuki is Pd-catalyzed, the oxidative addition step often mimics nucleophilic attack characteristics on electron-poor rings. Therefore, C4 is the kinetically favored site [2].
References
-
LibreTexts Chemistry. "22.7: Alkylation of Enolate Ions." Accessed February 14, 2026. [Link]
-
MDPI. "Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives." Catalysts, 2017.[2] [Link]
-
National Institutes of Health (NIH). "Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer." PubMed Central, 2024. [Link]
Sources
Application Note: A Validated Protocol for the Saponification of Methyl 4,5-dichloro-2-fluorophenylacetate
Abstract
This application note provides a detailed, reliable, and efficient protocol for the hydrolysis of methyl 4,5-dichloro-2-fluorophenylacetate to its corresponding carboxylic acid, 4,5-dichloro-2-fluorophenylacetic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals. The described method utilizes a base-catalyzed hydrolysis (saponification), which is a robust and high-yielding reaction.[1] This guide includes a mechanistic overview, comprehensive safety precautions, a step-by-step experimental procedure with integrated monitoring, and guidelines for product isolation and purification.
Introduction
4,5-Dichloro-2-fluorophenylacetic acid is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The hydrolysis of its methyl ester precursor is a fundamental and frequently employed transformation.[1] Base-catalyzed hydrolysis, also known as saponification, is generally preferred for this type of reaction as it is typically irreversible and proceeds to completion, ensuring a high conversion of the starting material.[2][3][4] The process involves the nucleophilic attack of a hydroxide ion on the ester's carbonyl carbon, leading to the formation of a carboxylate salt, which is then protonated in an acidic workup to yield the final carboxylic acid product.[3][5] This document outlines a validated laboratory-scale procedure designed for researchers in synthetic chemistry and drug development.
Reaction Scheme:
Figure 1. Saponification of this compound.
Mechanistic Overview: Nucleophilic Acyl Substitution
The base-catalyzed hydrolysis of an ester follows a well-established nucleophilic acyl substitution mechanism.[5]
-
Nucleophilic Attack: The reaction is initiated by the attack of a strong nucleophile, the hydroxide ion (OH⁻), on the electrophilic carbonyl carbon of the ester. This forms a transient tetrahedral intermediate.[3][5]
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (⁻OCH₃) as the leaving group.
-
Acid-Base Reaction: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the formation of the carboxylate salt product, preventing the reverse reaction.[4]
-
Protonation: A final workup step involving the addition of a strong acid (e.g., HCl) protonates the carboxylate salt to yield the neutral carboxylic acid, which is typically insoluble in the aqueous medium and can be isolated.[3][4]
Materials and Reagents
| Material | Grade | Supplier Example | Notes |
| This compound | >98% Purity | Sigma-Aldrich | Starting Material. |
| Sodium Hydroxide (NaOH) | Reagent Grade, Pellets | Fisher Scientific | Used to prepare the aqueous base solution. |
| Tetrahydrofuran (THF) | Anhydrous | Sigma-Aldrich | Reaction solvent. |
| Methanol (MeOH) | ACS Grade | VWR | Co-solvent. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | VWR | For acidic workup. |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |
| Brine (Saturated NaCl solution) | - | In-house prep. | For washing the organic layer. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent. |
| Deionized Water (DI H₂O) | - | In-house supply | For solutions and washing. |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring.[6] |
Health and Safety Precautions
General: This procedure must be performed in a well-ventilated chemical fume hood.[7][8] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses or goggles, and chemical-resistant nitrile gloves, must be worn at all times.[8][9][10] An emergency eyewash and safety shower should be readily accessible.[8]
-
This compound: May cause skin, eye, and respiratory irritation.[11][12] Avoid inhalation of dust and contact with skin and eyes.[11]
-
Sodium Hydroxide (NaOH): Highly corrosive and caustic.[7] Causes severe skin burns and eye damage.[10] Handle with extreme care. Aqueous solutions are also highly corrosive and generate heat upon mixing with acids.[8]
-
Hydrochloric Acid (HCl): Corrosive and causes severe skin burns and eye damage. Vapors can cause respiratory irritation.[9] Crucial Safety Note: Always add acid slowly to water or an aqueous solution, never the other way around, to control the exothermic reaction and prevent splashing.[7]
-
Tetrahydrofuran (THF) & Ethyl Acetate (EtOAc): Flammable liquids. Keep away from ignition sources. Vapors may cause drowsiness or dizziness.
Experimental Protocol
Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 eq).
-
Add Tetrahydrofuran (THF, 50 mL) and Methanol (MeOH, 25 mL) to the flask. Stir the mixture at room temperature until the starting material is fully dissolved.
-
In a separate beaker, prepare a 2 M solution of sodium hydroxide by carefully dissolving NaOH pellets (e.g., 2.5 g, 3.0 eq) in deionized water (31 mL). Caution: This process is exothermic. Allow the solution to cool to room temperature.
Hydrolysis Reaction
-
Slowly add the 2 M NaOH solution to the stirred solution of the ester in the round-bottom flask over 10-15 minutes using a dropping funnel.
-
Heat the reaction mixture to 50°C using a heating mantle and oil bath.
-
Allow the reaction to stir at 50°C for 2-4 hours.
Reaction Monitoring (Self-Validation)
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[13][14]
-
Procedure:
-
Prepare a TLC developing chamber with a suitable eluent system (e.g., 7:3 Hexanes:Ethyl Acetate).
-
On a silica TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Develop the plate and visualize under a UV lamp (254 nm).
-
The reaction is complete when the starting material spot (higher Rf value) is no longer visible in the reaction mixture lane. The product, being a polar carboxylic acid salt, will remain at the baseline (Rf = 0) in this eluent system.
-
Work-up and Product Isolation
-
Once the reaction is complete, cool the flask to room temperature in an ice-water bath.
-
Carefully and slowly acidify the reaction mixture to a pH of ~1-2 by adding concentrated HCl dropwise. Caution: Exothermic reaction and potential gas evolution. The product will likely precipitate as a white solid.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash with DI water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
Purification
-
The crude solid product can be purified by recrystallization.[15]
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent (e.g., a mixture of toluene and hexanes). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Data Summary and Expected Results
| Parameter | Value | Notes |
| Starting Ester Mass | 5.0 g (21.1 mmol) | Example scale. |
| NaOH (3.0 eq) | 2.53 g (63.3 mmol) | A slight excess ensures the reaction goes to completion. |
| Reaction Temperature | 50°C | Provides a reasonable reaction rate without significant side reactions. |
| Reaction Time | 2-4 hours | Monitor by TLC to confirm completion. |
| Expected Product | 4,5-dichloro-2-fluorophenylacetic acid | White to off-white solid. |
| Theoretical Yield | 4.75 g | Based on 100% conversion. |
| Typical Purified Yield | 85-95% | Yields may vary based on technique and scale. |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from reaction setup to the isolation of the final product.
Caption: Workflow for the saponification of this compound.
References
-
Ester Hydrolysis Mechanism Base Catalyzed. (n.d.). YIC. Retrieved February 14, 2026, from
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved February 14, 2026, from [Link]
-
Chemistry Steps. (2020, February 22). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved February 14, 2026, from [Link]
-
J&K Scientific LLC. (2021, February 8). Ester Hydrolysis. Retrieved February 14, 2026, from [Link]
-
Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved February 14, 2026, from [Link]
-
Science Equip. (2024, February 28). How to Handle Caustic and Corrosive Chemicals in a Laboratory. Retrieved February 14, 2026, from [Link]
-
IG Chemical Solutions. (2024, June 19). Hydrochloric Acid and Sodium Hydroxide. Retrieved February 14, 2026, from [Link]
-
University of Utah. (n.d.). Acid Handling SOP. Retrieved February 14, 2026, from [Link]
-
University of Central Missouri. (2012, October 19). Standard Operating Procedure - Sodium Hydroxide. Retrieved February 14, 2026, from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved February 14, 2026, from [Link]
-
Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved February 14, 2026, from [Link]
-
AGA Analytical. (n.d.). Thin Layer Chromatography (TLC). Retrieved February 14, 2026, from [Link]
-
Gujarat Fluorochemicals Limited. (2021, October 27). Safety Data Sheet - Methylene Dichloride. Retrieved February 14, 2026, from [Link]
-
Organic Syntheses. (n.d.). PREPARATION OF METHYL 4-CHLORO-1H-PYRROLO[3,2-c]PYRIDINE-2-CARBOXYLATE. Retrieved February 14, 2026, from [Link]
- Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR, 6(5), 104-105.
-
Organic Syntheses. (n.d.). MESITALDEHYDE. Retrieved February 14, 2026, from [Link]
- Bedair, A. H., et al. (2006). Preparation of 4-aminophenylacetic acid derivatives with promising antimicrobial activity. Acta Pharmaceutica, 56(3), 273-284.
-
Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved February 14, 2026, from [Link]
- Google Patents. (n.d.). CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride.
- Google Patents. (n.d.). CN102276442B - Synthetic method of dichloroacetate.
-
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Retrieved February 14, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis and characterization of p-chlorophenylacetic acid. Retrieved February 14, 2026, from [Link]
Sources
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- 15. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4,5-dichloro-2-fluorophenylacetate
Introduction
Welcome to the technical support center for the synthesis of Methyl 4,5-dichloro-2-fluorophenylacetate. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and improve the overall yield and purity of your target compound. The synthesis pathway discussed herein is a common and effective route starting from 3,4-dichlorofluorobenzene.
Overall Synthetic Workflow
The synthesis is typically approached as a three-step process, beginning with a Friedel-Crafts acylation, followed by a rearrangement and oxidation to form the phenylacetic acid intermediate, and concluding with a Fischer esterification.
Caption: High-level workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is the Friedel-Crafts acylation the preferred first step? A1: Starting with Friedel-Crafts acylation offers several advantages. The starting material, 3,4-dichlorofluorobenzene, is commercially available. The acylation reaction provides a ketone, which is generally less reactive than the starting material, preventing undesirable multiple acylations.[1] This reaction reliably installs the two-carbon backbone precursor at the correct position on the aromatic ring.
Q2: Are there alternatives to the Willgerodt-Kindler reaction for converting the intermediate acetophenone to the phenylacetic acid? A2: Yes, while the Willgerodt-Kindler reaction is a robust method, other synthetic strategies exist. These include, but are not limited to, haloform reaction followed by reduction of the resulting benzoic acid, or Darzens condensation. However, the Willgerodt-Kindler reaction is often favored for its efficiency in converting aryl methyl ketones directly to the corresponding thioamide, which is then readily hydrolyzed to the carboxylic acid.
Q3: What is the primary role of sulfuric acid in the final esterification step? A3: Concentrated sulfuric acid serves two critical functions in Fischer esterification. It acts as a catalyst to accelerate the reaction rate by protonating the carbonyl oxygen of the carboxylic acid, making it more electrophilic.[2] Secondly, it acts as a dehydrating agent, sequestering the water produced during the reaction.[2] By removing water, it shifts the reaction equilibrium towards the ester product, in accordance with Le Châtelier's principle, thereby increasing the final yield.[2]
Q4: How can I effectively monitor the progress of these reactions? A4: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the progress of all three steps. Develop a suitable solvent system that provides good separation between your starting material, intermediate(s), and product. For instance, a mixture of hexanes and ethyl acetate is a good starting point. Visualization can be achieved using a UV lamp, as all the aromatic compounds in this synthesis are UV-active.
Q5: Can I use a different alcohol for the esterification? A5: Yes, the Fischer esterification is versatile and can be performed with other alcohols (e.g., ethanol, propanol) to produce the corresponding esters. However, be aware that the reaction kinetics and equilibrium may change.[3] For bulkier alcohols, steric hindrance can slow the reaction, potentially requiring longer reaction times or slightly higher temperatures.[3]
Troubleshooting Guide
Step 1: Friedel-Crafts Acylation
| Problem / Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or No Reaction | 1. Inactive Lewis acid catalyst (AlCl₃) due to moisture exposure. 2. Insufficiently reactive aromatic ring. 3. Reaction temperature is too low. | 1. Use freshly opened or properly stored anhydrous aluminum chloride. Ensure all glassware is oven-dried. 2. While the di-chloro and fluoro substituents are deactivating, the reaction should proceed. Ensure correct stoichiometry of the catalyst. 3. Gently warm the reaction mixture as per your protocol, but avoid excessive heat which can cause side reactions. |
| Low Yield of Desired Isomer | Isomeric products are formed due to competing acylation at other positions on the ring. | The directing effects of the halogens should strongly favor the desired product. Purify the crude product carefully using column chromatography or recrystallization to isolate the correct isomer.[4] |
| Formation of Dark/Polymeric Material | 1. Reaction temperature is too high. 2. Localized overheating during the addition of reagents. | 1. Maintain the recommended reaction temperature using a controlled temperature bath. 2. Add the aluminum chloride and acetyl chloride portion-wise or as a solution, with efficient stirring, to dissipate heat. |
Step 2: Willgerodt-Kindler Reaction & Hydrolysis
| Problem / Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction Stalls or is Incomplete | 1. Insufficient heating; the reaction often requires high temperatures to proceed. 2. Poor quality of sulfur or morpholine. | 1. Ensure the reaction is heated to the specified reflux temperature for an adequate duration. 2. Use pure reagents. Sublimed sulfur is often recommended. |
| Low Yield after Hydrolysis | 1. Incomplete hydrolysis of the intermediate thioamide. 2. Degradation of the product under harsh hydrolysis conditions. | 1. Ensure sufficient heating time and concentration of the acid or base used for hydrolysis. The amide intermediate from nitrile hydrolysis is known to be stable.[5][6] 2. Monitor the reaction by TLC. If product degradation is observed, consider using milder hydrolysis conditions (e.g., lower temperature for a longer period). |
| Difficult Workup | Formation of colloidal sulfur can complicate extraction. | After hydrolysis and acidification, filter the reaction mixture through a pad of celite to remove elemental sulfur before proceeding with the organic extraction. |
Step 3: Fischer Esterification
| Problem / Symptom | Possible Cause(s) | Recommended Action(s) |
| Low Yield of Ester | 1. The reaction has not reached equilibrium. 2. The equilibrium is unfavorable.[2] 3. Water produced during the reaction is hydrolyzing the ester product (reverse reaction).[7] | 1. Increase the reflux time.[2] 2. Use a large excess of methanol, which can also serve as the solvent, to push the equilibrium forward.[2][7] 3. Ensure a sufficient amount of sulfuric acid is used to act as a dehydrating agent. For larger scales, consider using a Dean-Stark apparatus to azeotropically remove water.[2][7] |
| Reaction Mixture Turns Black (Charring) | 1. Sulfuric acid was added too quickly, causing localized overheating.[2] 2. The reaction temperature is too high. 3. The concentration of sulfuric acid is too high. | 1. Add the concentrated sulfuric acid slowly and with vigorous stirring to the cooled methanol/carboxylic acid mixture.[2] 2. Reduce the reaction temperature. 3. Use a catalytic amount of sulfuric acid (typically 1-5 mol%).[2] |
| Product Lost During Workup | The ester product may have some solubility in the aqueous phase, or an emulsion may have formed. | Ensure the aqueous layer is thoroughly extracted multiple times with a suitable organic solvent. If an emulsion forms, adding brine can help break it.[8] |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 3,4-Dichlorofluorobenzene
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equiv).
-
Solvent Addition: Add an anhydrous solvent such as dichloromethane (DCM) and cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Slowly add acetyl chloride (1.1 equiv) to the stirred suspension. Following this, add 3,4-dichlorofluorobenzene (1.0 equiv) dropwise, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Carefully and slowly quench the reaction by pouring the mixture onto crushed ice containing concentrated HCl.[4]
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with DCM (3x). Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[4]
Protocol 2: Fischer Esterification of 4,5-Dichloro-2-fluorophenylacetic acid
Caption: Step-by-step workflow for the Fischer Esterification protocol.
-
Setup: In a round-bottom flask, dissolve 4,5-dichloro-2-fluorophenylacetic acid (1.0 equiv) in an excess of methanol (10-20 equiv). Methanol acts as both a reagent and the solvent.[2]
-
Catalyst Addition: Cool the solution in an ice bath and slowly add concentrated sulfuric acid (0.05 - 0.1 equiv) with vigorous stirring.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 2-4 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Workup: Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Neutralization: Dilute the residue with an organic solvent like ethyl acetate and carefully transfer it to a separatory funnel. Wash the organic layer with water, followed by a saturated sodium bicarbonate solution until CO₂ evolution ceases.[2] Finally, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester. The product can be further purified by vacuum distillation or column chromatography if necessary.
References
- BenchChem. (2025).
- Starks, C. M. (1970). Hydrolysis of nitriles to carboxylic acids. U.S.
- MDPI. (2023).
- Benchchem. (2025). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem Tech Support.
- BenchChem. (2025).
- OpenStax. (2023). 20.7 Chemistry of Nitriles. OpenStax.
- Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide.
- KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II.
- Moody, C. J., & Rzepa, H. S. (2011). “Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters, 13(8), 2010-2013.
- Cherif, S. E., et al. (2025).
- Chemistry Steps. (2022). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps.
- Esterification Lab Answers. (n.d.). Esterification Lab Answers: A Comprehensive Guide.
- Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
- Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters. Chemistry Stack Exchange.
- University of Rochester. (n.d.). How To: Troubleshoot a Reaction. Department of Chemistry.
- Komali Mam. (2020). 4 Simple Tricks to solve Esterification questions from organic chemistry without any mechanisms. YouTube.
- Chemistry Steps. (2025). Esters with Grignard Reagent. Chemistry Steps.
- PMC - NIH. (n.d.).
- Ashenhurst, J. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
- ChemicalBook. (n.d.). Benzoic acid, 4-[5-(3,5-dichloro-4-fluorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-2-methyl- synthesis.
- Kharas, G. (2023).
- Google Patents. (n.d.). CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride.
- Google Patents. (n.d.). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa).
- Patsnap Eureka. (2010).
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 20.7 Chemistry of Nitriles - Organic Chemistry | OpenStax [openstax.org]
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- 8. How To [chem.rochester.edu]
Technical Support Center: Purification of Methyl 4,5-dichloro-2-fluorophenylacetate
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered in the purification of Methyl 4,5-dichloro-2-fluorophenylacetate. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity is paramount. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.
Part 1: Troubleshooting Guide
This section uses a question-and-answer format to directly address specific issues you may encounter during your experiments.
Q1: My post-reaction crude product shows multiple spots on TLC and several peaks in the HPLC/GC analysis. What are these impurities and what is the best purification strategy?
A1: Root Cause Analysis & Strategy
The presence of multiple signals in your analytical data points to a mixture of unreacted starting materials, reaction byproducts, and potentially isomers. A typical synthesis involves the Fisher esterification of 4,5-dichloro-2-fluorophenylacetic acid with methanol, often using an acid catalyst like H₂SO₄.
Common Impurities to Suspect:
| Impurity | Type | Polarity | Identification Notes | Removal Strategy |
| 4,5-dichloro-2-fluorophenylacetic acid | Unreacted Starting Material | High | Acidic proton signal in ¹H NMR (~10-12 ppm). Streaks or remains at the baseline on silica TLC. | Liquid-Liquid Extraction (LLE) with a basic aqueous solution. |
| Methanol / H₂SO₄ | Reagent / Catalyst | High | Water-soluble. | Aqueous Work-up / LLE. |
| Positional Isomers (e.g., Methyl 3,4-dichloro-2-fluorophenylacetate) | Byproduct | Similar to Product | Difficult to distinguish by NMR alone. May require careful HPLC or GC-MS analysis.[1][2] | Flash Column Chromatography. |
| Dimerization or side-reaction products | Byproduct | Varies (often less polar) | May appear as unexpected signals in NMR and MS data. | Flash Column Chromatography.[3][4] |
Recommended Purification Workflow:
The most robust strategy involves a two-stage approach: an initial extractive work-up to remove highly polar and acidic/basic impurities, followed by column chromatography to separate the target compound from impurities of similar polarity.
Caption: General purification workflow for this compound.
Q2: My ¹H NMR spectrum shows a significant broad singlet at ~11 ppm and the product has a faint acidic odor. What is this and how do I remove it?
A2: Identification and Removal of Acidic Impurity
This is a classic sign of contamination with the starting material, 4,5-dichloro-2-fluorophenylacetic acid. The broad signal at high chemical shift is characteristic of a carboxylic acid proton. This impurity arises from either an incomplete esterification reaction or hydrolysis of the ester product, which can occur if the sample is exposed to moisture, especially under non-neutral pH conditions.
Causality: The acidic proton makes this impurity highly amenable to removal via a simple acid-base extraction. By washing the organic solution of your crude product with a mild aqueous base (e.g., sodium bicarbonate), the acidic carboxylic acid is deprotonated to form its corresponding carboxylate salt. This salt is ionic and therefore highly soluble in the aqueous phase, while the neutral ester product remains in the organic phase.[5][6][7]
Detailed Protocol: Extractive Work-up
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). A typical concentration is 50-100 mg/mL.
-
Transfer: Transfer the solution to a separatory funnel.
-
Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, periodically venting to release CO₂ pressure that may build up.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat: Repeat the basic wash (Step 3 & 4) one more time to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic phase.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the acid-free crude product, which can then be further purified if necessary.
Q3: My TLC shows two spots very close together, even after trying different solvent systems. How can I achieve separation?
A3: Optimizing Chromatographic Separation
Closely running spots on TLC indicate impurities with polarities very similar to your target compound, which are often positional isomers or structurally related byproducts. Standard purification by recrystallization is unlikely to be effective. High-resolution flash column chromatography is the required technique.[3][8]
Causality: Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[9] For compounds with similar polarity, the choice of eluent is critical. A common mistake is to use a solvent system that is too polar, causing all compounds to move too quickly up the column (high Rf values) without achieving separation. The key is to find a less polar solvent system that results in a low Rf for your target compound on the TLC plate (ideally Rf ≈ 0.2-0.3), which translates to better separation on the column.
Detailed Protocol: Flash Column Chromatography
-
Adsorbent Selection: Use silica gel (SiO₂) with a standard mesh size (e.g., 230-400 mesh) for most applications.[3]
-
Solvent System Selection:
-
Start with a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Test solvent mixtures on a TLC plate. Begin with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity (e.g., 90:10, 85:15) until you see separation between your spots and the target spot has an Rf of ~0.2-0.3. This will be your starting eluent for the column.
-
-
Column Packing: Pack the column with silica gel as a slurry in the least polar solvent (e.g., hexanes). Ensure there are no air bubbles or cracks.
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or dichloromethane.
-
Alternatively, for better resolution, perform a "dry load": dissolve the crude product in a volatile solvent (e.g., DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin running the column with your selected low-polarity eluent.
-
Collect fractions and monitor them by TLC.
-
If separation is still difficult, a shallow gradient elution can be used, where the polarity of the mobile phase is slowly increased during the run.
-
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to yield the purified product.
Caption: Troubleshooting decision tree for impurity removal.
Part 2: Frequently Asked Questions (FAQs)
Q: What is the single best analytical method to confirm the purity of my final product?
A: While NMR is essential for structural confirmation, High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for quantitative purity analysis of pharmaceutical intermediates.[10][11] It offers excellent resolution for separating closely related impurities and can be validated to provide precise and accurate purity values (e.g., >99.5%). Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is also a powerful alternative, particularly for assessing volatile impurities.[12][13]
Comparison of Primary Analytical Techniques
| Technique | Principle | Best For | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Quantitative purity assessment , separating non-volatile isomers and byproducts.[2][14] | Requires method development; compound must have a UV chromophore or be amenable to other detection methods. |
| GC-MS | Separation based on volatility and interaction with a stationary phase, with mass-based detection. | Identifying volatile impurities , providing molecular weight information.[1][15][16] | Compound must be volatile and thermally stable; may not resolve all isomers. |
| NMR | Measures the magnetic properties of atomic nuclei. | Structural elucidation and confirmation; can quantify impurities if signals are resolved.[8][17] | Lower sensitivity than HPLC/GC; overlapping signals can make quantification of minor impurities difficult. |
Q: How should I store this compound to prevent degradation?
A: As an ester, this compound is susceptible to hydrolysis back to the carboxylic acid and methanol, a reaction catalyzed by both acid and base, and accelerated by moisture. To ensure long-term stability, it should be stored in a tightly sealed container in a cool, dry place, away from strong acids, bases, and oxidizing agents.[18][19][20] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended to prevent oxidative degradation.
Q: What are the expected ¹H and ¹³C NMR chemical shifts for the pure compound?
A: While a specific spectrum from a database is ideal, based on chemical principles, the expected signals are:
-
¹H NMR:
-
A singlet for the methyl ester protons (-OCH₃) around 3.8-4.0 ppm.
-
A singlet for the methylene protons (-CH₂-) around 3.7-3.9 ppm.
-
Two singlets (or two doublets with a small coupling constant) in the aromatic region (7.0-8.0 ppm) corresponding to the two aromatic protons.
-
-
¹³C NMR:
Q: Is distillation a viable purification method for this compound?
A: While distillation is effective for separating compounds with significantly different boiling points, it is generally not recommended for removing the common impurities found in this compound synthesis. Positional isomers will likely have very similar boiling points, making separation by distillation impractical. Furthermore, the high temperatures required for vacuum distillation could potentially lead to product degradation.[23] Liquid chromatography is a much more effective and milder technique for achieving high purity.
References
- Esterification, Purification and Identification of Cinnamic Acid Esters. (n.d.). Millersville University.
-
Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. (2005). PubMed. [Link]
- Esterification and extraction process. (1978).
-
Liquid–liquid extraction. (n.d.). Wikipedia. [Link]
-
Solvent Extraction Techniques. (n.d.). Organomation. [Link]
-
Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025). Phenomenex. [Link]
-
Practical separation of alcohol–ester mixtures using Deep-Eutectic-Solvents. (2025). ResearchGate. [Link]
-
A mild and efficient method for nucleophilic aromatic fluorination using tetrabutylammonium fluoride as fluorinating reagent. (2025). ResearchGate. [Link]
-
Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. (2015). ResearchGate. [Link]
-
Column Chromatography As A Tool For Purification. (n.d.). Sorbchem India. [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. [Link]
-
Column Chromatography set up for separation of aliphatic, aromatic and polar fractions. (n.d.). ResearchGate. [Link]
-
Aromatic Fluorination. (n.d.). Routledge. [Link]
-
Column Chromatography Explained | Types, Uses & Selection Guide. (2025). YouTube. [Link]
-
Analytical Methods. (n.d.). Japan Environmental Management Association for Industry. [Link]
-
SNAr Catalysis Enhanced by an Aromatic Donor-Acceptor Interaction; Facile Access to Chlorinated Polyfluoroarenes. (n.d.). The Royal Society of Chemistry. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide. (n.d.). National Center for Biotechnology Information. [Link]
-
¹H NMR spectrum of methyl... (n.d.). ResearchGate. [Link]
-
Liquid chromatographic analysis of dichlorophen and its major impurity. (n.d.). PubMed. [Link]
-
Purification of Fluorine by Distillation. (n.d.). SciSpace. [Link]
-
Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. (2020). Agilent. [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Analytical Methods. (n.d.). RSC Publishing. [Link]
-
Derivatives in HPLC Analysis Techniques. (n.d.). Scribd. [Link]
-
Preparation of Aryl Fluorides, Part 1: Electrophilic Fluorination. (2025). YouTube. [Link]
-
QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. (n.d.). TDI-Brooks. [Link]
-
Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. (n.d.). College of Saint Benedict and Saint John's University. [Link]
-
Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. [Link]
- Extractive solution crystallization of chemical compounds. (n.d.).
- Fluorination of aromatic compounds. (n.d.).
-
SAFETY DATA SHEET. (n.d.). Corteva Agriscience. [Link]
-
NMR spectral analysis of 2-(4-chlorophenyl)-1-((furan-2-yl)methyl). (n.d.). Muthayammal College of Arts & Science. [Link]
- Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution. (n.d.).
-
A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (2016). Greenwich Academic Literature Archive (GALA). [Link]
-
EPA Method 524.2: Measurement of Purgeable Organic Compounds in Water by Capillary Column Gas Chromatography/Mass Spectrometry. (n.d.). U.S. Environmental Protection Agency. [Link]
-
NMR Solvent data chart. (n.d.). Eurisotop. [Link]
-
Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. (n.d.). National Center for Biotechnology Information. [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrice. (2024). Semantic Scholar. [Link]
-
How to get consistently large crystals during recrystallization?. (2021). ResearchGate. [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (n.d.). EPFL. [Link]
- Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine. (2014).
- A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). (n.d.).
Sources
- 1. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. youtube.com [youtube.com]
- 5. US4082788A - Esterification and extraction process - Google Patents [patents.google.com]
- 6. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 7. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 8. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 9. env.go.jp [env.go.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. Liquid chromatographic analysis of dichlorophen and its major impurity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tdi-bi.com [tdi-bi.com]
- 17. gala.gre.ac.uk [gala.gre.ac.uk]
- 18. canbipharm.com [canbipharm.com]
- 19. lgcstandards.com [lgcstandards.com]
- 20. corteva.com [corteva.com]
- 21. eurisotop.com [eurisotop.com]
- 22. epfl.ch [epfl.ch]
- 23. researchgate.net [researchgate.net]
Methyl 4,5-dichloro-2-fluorophenylacetate stability in aqueous solution
Technical Support Center: Methyl 4,5-dichloro-2-fluorophenylacetate
Core Stability Profile & Chemical Logic
Compound Identity:
-
Chemical Name: this compound
-
Class: Halogenated Phenylacetic Acid Ester
-
Primary Degradation Mechanism: Hydrolysis via nucleophilic acyl substitution.
Executive Summary for Researchers: this compound is a lipophilic ester prone to hydrolysis in aqueous environments. Its stability is strictly governed by pH and solvent composition. The electron-withdrawing nature of the halogen substituents (two chlorines and one fluorine) on the phenyl ring inductively destabilizes the ester bond, making the carbonyl carbon more electrophilic. Consequently, this compound exhibits accelerated hydrolysis rates in alkaline media compared to non-halogenated phenylacetates.
Stability Matrix
| Parameter | Condition | Stability Status | Technical Insight |
| pH | Acidic (pH < 4) | High | Protonation of the carbonyl oxygen is required for hydrolysis, but water is a weak nucleophile. Reaction is slow. |
| pH | Neutral (pH 7) | Moderate | Slow background hydrolysis occurs over days. Stability depends on temperature. |
| pH | Basic (pH > 8) | Low / Unstable | Hydroxide ions ( |
| Solvent | 100% DMSO/EtOH | High | Stable if kept dry (anhydrous). Hygroscopic solvents can introduce water and initiate hydrolysis. |
| Temp | 4°C vs 37°C | Temp-Sensitive | Hydrolysis follows Arrhenius kinetics; rate doubles roughly every 10°C increase. |
Troubleshooting Guide (Q&A)
Q1: "I observe a new peak eluting earlier than my main peak in Reverse-Phase HPLC. What is it?"
Diagnosis: This is likely the hydrolysis product: 4,5-dichloro-2-fluorophenylacetic acid .
-
Mechanism: In reverse-phase chromatography (C18 column), the free acid is more polar (ionized at neutral pH) than the methyl ester, causing it to elute earlier (shorter retention time).
-
Validation: Check the UV spectrum. The chromophore (halogenated benzene ring) remains largely unchanged, so the UV profile of the new peak should match the parent compound.
-
Solution: Verify the pH of your mobile phase and sample diluent. Ensure samples are not stored in basic buffers.
Q2: "My compound precipitates immediately upon addition to cell culture media. How do I fix this?"
Diagnosis: "Crash-out" due to high lipophilicity (High LogP).
-
The Physics: The hydrophobic halogenated ring drives the molecule to aggregate in aqueous environments to minimize entropy loss of the water structure.
-
Solution:
-
Create a 1000x Stock: Dissolve the compound in 100% DMSO.
-
Step-Down Dilution: Do not add 100% DMSO stock directly to static media. Vortex the media while slowly adding the stock to prevent local high concentrations.
-
Limit Final Concentration: Ensure final DMSO concentration is < 0.5% (v/v) and compound concentration is below its solubility limit (likely < 100 µM in aqueous buffer).
-
Q3: "Can I store aqueous working solutions at -20°C for later use?"
Diagnosis: Risky. Freeze-thaw cycles promote degradation.
-
Why: During freezing, water crystallizes first, effectively concentrating the buffer salts and the compound in the remaining liquid phase ("freeze-concentration effect"). This can shift pH dramatically and accelerate hydrolysis or precipitation before the solution solidifies completely.
-
Protocol: Prepare aqueous dilutions fresh on the day of the experiment. Store only the anhydrous DMSO stock at -20°C.
Visualized Mechanisms & Workflows
A. Hydrolysis Pathway
The following diagram illustrates the degradation from the methyl ester to the free acid, highlighting the critical role of pH.
Caption: Degradation pathway showing the conversion of the methyl ester to the free acid. The rate is critically dependent on pH, with alkaline conditions catalyzing the reaction.
B. Troubleshooting Decision Tree
Use this logic flow to diagnose experimental anomalies.
Caption: Diagnostic workflow for identifying the root cause of signal loss in aqueous experiments.
Experimental Protocols
Protocol A: Preparation of Stable Stock Solutions
Objective: To prepare a storage-stable form of the compound.
-
Solvent Selection: Use Anhydrous DMSO (Dimethyl sulfoxide) or Anhydrous Ethanol. Avoid water-containing solvents.
-
Weighing: Weigh the solid this compound into a glass vial (avoid polystyrene which lipophilic esters can penetrate).
-
Dissolution: Add solvent to achieve a concentration of 10–50 mM. Vortex until clear.
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Desiccate if possible.
Protocol B: Stability Verification Assay (HPLC)
Objective: To empirically determine the half-life (
-
Setup: Prepare your experimental buffer (e.g., PBS pH 7.4) and a control buffer (e.g., Acetate buffer pH 4.0).
-
Spike: Spike the compound from DMSO stock into both buffers at 10 µM (final DMSO < 1%).
-
Incubation: Incubate at the experimental temperature (e.g., 25°C or 37°C).
-
Sampling: Withdraw aliquots at
. -
Quench: Immediately dilute samples 1:1 with cold Acetonitrile (stops hydrolysis and prepares for HPLC).
-
Analysis: Inject onto a C18 column.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (or
of the phenyl ring).
-
-
Calculation: Plot
vs. Time. The slope gives the rate constant.[1] .
References
- Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (Establishes the fundamental mechanism of ester hydrolysis and the inductive effect of halogen substituents).
-
Mabey, W., & Mill, T. (1978). "Critical review of hydrolysis of organic compounds in water under environmental conditions." Journal of Physical and Chemical Reference Data, 7(2), 383-415. Link (Authoritative source on hydrolysis kinetics of esters).
-
PubChem. (n.d.).[2] Methyl (5-chloro-2,4-difluorophenyl)acetate.[2] National Library of Medicine. Link (Structural analogue data used for property inference).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for nucleophilic acyl substitution mechanisms).
Sources
StericShield Technical Support Hub: Esterification of Hindered Phenylacetic Acids
Status: Online Operator: Senior Application Scientist (ID: 42-X) Ticket Subject: Overcoming Steric Hindrance in 2,6-Disubstituted Phenylacetic Acid Esterification
Diagnostic & Strategy Selection
Welcome to the StericShield Support Hub. You are likely here because a standard Fischer esterification (
The ortho-substituents on your phenyl ring create a "steric cone" that shields the carbonyl carbon from nucleophilic attack. To solve this, we must either (A) hyper-activate the carbonyl or (B) change the mechanism to avoid carbonyl attack entirely .
Use the following decision matrix to select your protocol:
Figure 1: Strategic decision tree for selecting the optimal esterification pathway based on substrate stability and reagent availability.
Protocol A: Yamaguchi Esterification (The Gold Standard)
Best For: Highly hindered acids coupled with hindered alcohols (secondary/tertiary).
The Mechanism:
Standard mixed anhydrides are often insufficient. The Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) forms a specific mixed anhydride.[1][2][3] Crucially, DMAP attacks the less hindered carbonyl (your substrate) of this anhydride to form a highly electrophilic
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | DMAP Stoichiometry | The reaction is DMAP-catalyzed but requires stoichiometric DMAP if HCl is not scavenged effectively. Ensure 1.5–2.0 equiv of DMAP is used in the second step. |
| Symmetric Anhydride | Regioselectivity Failure | If the mixed anhydride disproportionates, you get symmetric anhydride byproduct. Dilute the reaction (0.01 M) and add the alcohol slowly to the activated acid/DMAP mixture. |
| ** Hydrolysis** | Wet Solvents | The acyl-DMAP intermediate is extremely water-sensitive. Use anhydrous Toluene (preferred over THF for higher temps). |
Step-by-Step Protocol
-
Activation: Dissolve hindered acid (1.0 equiv) and Hunig’s base (DIPEA, 1.5 equiv) in anhydrous Toluene.
-
Reagent Addition: Add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise. Stir at RT for 1-2 hours. Checkpoint: Formation of precipitate (DIPEA·HCl) indicates mixed anhydride formation.
-
Esterification: Add the Alcohol (1.0–1.2 equiv) and DMAP (1.5–2.0 equiv).
-
Reflux: Heat to 80–100°C. The steric barrier requires thermal energy to overcome. Monitor by TLC.
Protocol B: Cesium Carbonate Alkylation (The "Backdoor" Route)
Best For: Acid-sensitive substrates or when the alcohol is available as a halide (Iodide/Bromide).
The Science (The "Cesium Effect"):
Unlike standard esterification, this method does not attack the carbonyl. Instead, the carboxylate attacks the alkyl halide (
-
Why Cesium? In DMF, the large
ion is poorly solvated compared to or . This leaves the carboxylate anion "naked" and highly reactive.[4]
Figure 2: The "Cesium Effect" in polar aprotic solvents. The lack of a tight solvation shell around the cation/anion pair increases nucleophilicity.
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| No Reaction | Wrong Solvent | This mechanism relies on the "naked anion." You must use DMF or NMP . DCM or Toluene will fail. |
| Sluggish Rate | Lattice Energy | |
| Elimination (Alkene) | Basicity | If your alkyl halide is secondary, E2 elimination is a risk. Lower temp to RT; switch to |
Step-by-Step Protocol
-
Dissolution: Dissolve hindered acid (1.0 equiv) in DMF (0.2 M).
-
Base Addition: Add
(1.5 equiv). Stir for 30 mins at RT. Note: Gas evolution ( ) will occur. -
Alkylation: Add Alkyl Iodide (1.2 equiv).
-
Reaction: Stir at RT. If the halide is secondary, mild heating (40°C) may be required, but watch for elimination byproducts.
Protocol C: Shiina Esterification (Mild & Powerful)
Best For: Acid-sensitive substrates where Yamaguchi conditions (acid chloride) are too harsh.
The Mechanism: Uses MNBA (2-methyl-6-nitrobenzoic anhydride).[5][6] It forms a mixed anhydride similar to Yamaguchi but under milder, often basic, conditions.
FAQ: Why use Shiina over Yamaguchi?
-
Answer: The byproduct (2-methyl-6-nitrobenzoic acid) is easily removed. The reaction often proceeds at room temperature, preserving sensitive functional groups (e.g., epoxides, acetals) that might survive the Yamaguchi thermal steps.
Protocol Summary:
-
Reagents: Acid (1.0 eq), Alcohol (1.1 eq), MNBA (1.1 eq), DMAP (2.0 eq), Toluene/DCM.
-
Key Step: Add MNBA to the solution of Acid/Alcohol/DMAP slowly.
Common Pitfall: The Steglich Trap
Warning: Do NOT use standard DCC/DMAP (Steglich) conditions for 2,6-disubstituted phenylacetic acids.
The Failure Mode:
-
DCC activates the acid to form the
-acylisourea.[7] -
Due to steric hindrance, the alcohol attack is slower than the intramolecular rearrangement.
-
Result: You isolate the
-acylurea (a stable, useless byproduct) instead of the ester.
Correction: If you must use carbodiimides, use EDC·HCl with HOAt or HOBt . The additive forms an active ester that is less prone to rearrangement than the
References
-
Yamaguchi Esterification Mechanism: Dhimitruka, I., & SantaLucia, J. (2006).[2][3][8][9] Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50.[2][3][8] [Link]
-
Shiina Esterification (MNBA): Shiina, I., Ibuka, R., & Kubota, M. (2002).[3] A New Condensation Reaction for the Synthesis of Carboxylic Esters from Nearly Equimolar Amounts of Carboxylic Acids and Alcohols Using 2-Methyl-6-nitrobenzoic Anhydride. Chemistry Letters, 31(3), 286–287. [Link]
-
The Cesium Effect: Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987).[4] An assessment of the causes of the "cesium effect". The Journal of Organic Chemistry, 52(19), 4230–4234. [Link]
-
Steglich Esterification & Side Reactions: Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 3. Yamaguchi Esterification [organic-chemistry.org]
- 4. public.websites.umich.edu [public.websites.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
- 9. Investigation of the Yamaguchi esterification mechanism. Synthesis of a lux-s enzyme inhibitor using an improved esterification method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization Optimization for Methyl 4,5-dichloro-2-fluorophenylacetate
Case ID: OPT-REC-M-DCFPA-001 Status: Active Support Level: Tier 3 (Senior Process Development)[1][2]
Executive Summary
Welcome to the Advanced Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the purification of Methyl 4,5-dichloro-2-fluorophenylacetate (M-DCFPA) .
This compound presents a classic "perfect storm" for crystallization engineers: it is a low-melting halogenated ester with a hydrophobic core.[1][2] The most common failure modes reported by our users are oiling out (Liquid-Liquid Phase Separation) and poor rejection of regioisomers (specifically the 2,4-dichloro analog).[1][2]
This guide moves beyond basic recipes. It provides the causality behind these failures and self-validating protocols to overcome them.
Module 1: Solvent System Selection
The Challenge: M-DCFPA is highly soluble in most organic solvents but practically insoluble in water.[1][2] Single-solvent recrystallization often fails because the temperature differential (
Recommended Strategy: A binary solvent system is required.
Standard Protocol: Binary Solvent Screening[1][2]
Do not guess. Use this protocol to define your metastable zone width (MSZW).
| System Type | Solvent A (Good Solvent) | Solvent B (Anti-Solvent) | Rationale |
| Polar/Aqueous | Methanol or Ethanol | Water | Best for Purity. High polarity difference maximizes impurity rejection.[1][2] Risk:[1][3][4] High risk of oiling out if water is added too fast. |
| Non-Polar | Ethyl Acetate | n-Heptane | Best for Yield. Slower crystallization kinetics allow for better crystal growth.[1][2] Risk:[1][3][4] Lower rejection of chlorinated isomers. |
| Aromatic | Toluene | n-Heptane | Specialized. Use only if the primary impurity is a highly polar degradation product.[1][2] |
Workflow Visualization: Solvent Selection Logic
Figure 1: Decision tree for selecting the optimal solvent system based on impurity profile and initial observations.
Module 2: Troubleshooting "Oiling Out" (LLPS)
The Issue: You cool the solution, and instead of white needles, you see a second liquid phase (droplets) forming at the bottom. The Cause: The solution has entered a region where the liquid-liquid phase separation (LLPS) occurs before the solid-liquid equilibrium (SLE).[1][2] This is thermodynamically driven by impurities lowering the melting point of your ester.
The Fix: The "Seeding Cushion" Protocol
Do not simply cool slower. You must bypass the "Oiling Out Zone" (metastable limit).
Step-by-Step Procedure:
-
Determination of Saturation Temperature (
):-
Dissolve 10g Crude M-DCFPA in 30mL Methanol at 50°C.
-
Add water slowly until persistent cloudiness appears. Note this volume (
). -
Add 2mL of Methanol to clear the solution.
-
-
The Seeding Step (CRITICAL):
-
Controlled Cooling:
-
Cool at a rate of 0.2°C/min .
-
Why? Fast cooling spikes supersaturation, forcing the system back into the oiling-out zone. Slow cooling allows the solute to deposit onto the seeds rather than forming a new liquid phase.
-
Module 3: Impurity Rejection (Regioisomers)
The Issue: The "4,5-dichloro" pattern is often accompanied by "2,4-dichloro" or "3,4-dichloro" isomers from the chlorination of the precursor.[1][2] These are structurally similar and cocrystallize easily.
Optimization Table: Rejection Strategies
| Parameter | Adjustment | Mechanism |
| Temperature | Higher Final Temperature (0°C instead of -10°C) | Isomers often have higher solubility than the product.[1][2] Stopping cooling early keeps isomers in the mother liquor. |
| Washing | Displacement Wash (Cold MeOH) | Do not wash with water. The isomers are sticky oils. Wash with cold methanol to dissolve surface oil from the crystal lattice. |
| Digestion | Thermal Cycling (Ostwald Ripening) | Heat the slurry to dissolve fines (which trap impurities) and cool again. Repeat 3x. This purifies the crystal surface. |
Module 4: Frequently Asked Questions (FAQ)
Q1: My product solidifies into a hard block at the bottom of the flask. What happened?
-
Diagnosis: This is "Crash Crystallization" following an oiling-out event.[1][2] The oil phase settled and then solidified en masse.
-
Solution: You must increase the stirring speed (agitation) to disperse the oil droplets before they solidify, or use the Seeding Protocol in Module 2 to prevent the oil phase entirely.
Q2: Can I use Acetone/Water?
-
Analysis: Acetone is a ketone; M-DCFPA is an ester.[1][2] While solubility is good, Acetone/Water mixtures often have very steep solubility curves, making the "metastable zone" very narrow.
-
Verdict: Not recommended for beginners. Stick to Methanol/Water for broader control.
Q3: The melting point of my recrystallized product is 5°C lower than the reference.
-
Diagnosis: Solvent inclusion.[6] Halogenated esters are notorious for trapping solvent in the lattice.
-
Solution: Dry the crystals under high vacuum (<10 mbar) at 35°C for 24 hours. If the MP does not improve, you have isomer contamination (See Module 3).
Visualizing the Oiling Out Phenomenon
Understanding the Phase Diagram is critical to avoiding the "Oil Zone."
Figure 2: Thermodynamic pathway showing how seeding bypasses the Liquid-Liquid Phase Separation (LLPS) zone.[1][2]
References
-
Mullin, J. W. (2001). Crystallization. 4th Edition. Butterworth-Heinemann.[1][2] (The definitive text on crystallization kinetics and MSZW).
-
Mettler Toledo. (2024). Oiling Out in Crystallization. Link (Authoritative source on LLPS mechanisms).[1]
-
Organic Syntheses. Di-(p-chlorophenyl)acetic acid. Coll. Vol. 3, p. 270 (1955). Link (Provides foundational solubility behaviors for chlorinated phenylacetic acid derivatives).[1]
-
Beckmann, W. (2013). Crystallization: Basic Concepts and Industrial Applications. Wiley-VCH.[1][2] (Detailed protocols for seeding strategies).
Sources
- 1. Benzoic acid, 4-[5-(3,5-dichloro-4-fluorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-2-methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. epa.gov [epa.gov]
- 3. US3708529A - Process for preparing phenylacetic acid - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. mt.com [mt.com]
- 6. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimal Storage and Handling of Fluorinated Esters
Welcome to the technical support resource for fluorinated esters. This guide is designed for researchers, scientists, and drug development professionals who utilize these unique compounds. The stability of a fluorinated ester is paramount for reproducible and accurate experimental outcomes. Improper storage can lead to degradation, altering the compound's purity, activity, and safety profile. This document provides in-depth troubleshooting advice and scientifically-grounded protocols to maintain the integrity of your valuable materials.
Section 1: Understanding the Primary Degradation Pathways
Before troubleshooting specific issues, it is crucial to understand the fundamental chemical processes that can compromise your fluorinated ester. These compounds are susceptible to three main degradation pathways, often influenced by environmental conditions.
Q: What are the primary ways my fluorinated ester can degrade?
A: Fluorinated esters are primarily susceptible to degradation through three main routes: hydrolysis, thermal decomposition, and photolysis.
-
Hydrolysis: This is the most common degradation pathway in laboratory settings, especially for experiments conducted in aqueous solutions. The ester bond is cleaved by water, a reaction that can be catalyzed by acids or bases, resulting in the formation of a carboxylic acid and a fluorinated alcohol.[1] The rate of hydrolysis is significantly influenced by the degree of fluorination; esters with more fluorine atoms, particularly near the carbonyl group, tend to hydrolyze more rapidly due to fluorine's strong electron-withdrawing effect.[2][3]
-
Thermal Decomposition: While many fluorinated compounds are known for their thermal stability, elevated temperatures can cause decomposition.[4] The specific degradation products can vary but may include smaller fluorinated molecules, carbon dioxide, and potentially corrosive hydrogen fluoride (HF).[5][6]
-
Photolytic Degradation: Exposure to light, particularly ultraviolet (UV) radiation from sunlight or artificial sources, can induce degradation.[7][8] This is especially relevant for compounds containing chromophores, such as aromatic rings. Photolysis can lead to a complex mixture of fluorinated byproducts and, in some cases, cleavage of the carbon-fluorine bond itself.[7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC04851F [pubs.rsc.org]
- 5. The thermal decomposition of trifluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. turi.org [turi.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of Methyl 4,5-dichloro-2-fluorophenylacetate
Ticket ID: PUR-45DC2F-ME Subject: Separation of Methyl 4,5-dichloro-2-fluorophenylacetate from reaction byproducts Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of This compound (hereafter Target Ester ) has resulted in a crude mixture containing unreacted starting material (the carboxylic acid), mineral acids, or other lipophilic impurities.[1]
This molecule presents unique purification challenges due to the halogenation pattern :
-
Electronic Effects: The fluorine at the ortho (2-) position and chlorines at the 4,5-positions significantly increase the lipophilicity compared to non-halogenated phenylacetates.[1]
-
Acidity: The electron-withdrawing nature of the halogens lowers the pKa of the corresponding acid byproduct, making pH control during extraction critical.
Below are the troubleshooting modules designed to isolate your target with >98% purity.
Module 1: Chemical Separation (The Acid Breakthrough)
User Issue: "I see a persistent impurity on TLC that trails just below my product, and my NMR shows a broad singlet around 11 ppm."
Diagnosis: You have unreacted 4,5-dichloro-2-fluorophenylacetic acid remaining in your mixture.[1] This is common in Fischer esterifications where equilibrium is not fully shifted.
The Solution: pH-Switch Extraction
Unlike the neutral ester, the unreacted acid can be deprotonated to form a water-soluble salt.[1] However, because of the halogen substitution, this acid is more acidic (lower pKa, est. ~3.5–3.8) than standard phenylacetic acid (pKa ~4.3).
Protocol
-
Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: DCM is preferred for solubility, but beware of emulsions with halogenated compounds.
-
-
The Wash (Critical Step): Wash the organic phase 2x with saturated aqueous Sodium Bicarbonate (NaHCO₃) .
-
The Polish: Wash 1x with Brine to remove trapped water.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate.
Visualizing the Logic
Figure 1: The chemical logic of separating the acidic byproduct from the neutral ester target.[1]
Module 2: Chromatographic Purification
User Issue: "My product is acid-free, but I still see non-polar impurities or color."
Diagnosis: These are likely regioisomers (from the starting material synthesis) or de-halogenated byproducts . Since these are neutral, the acid wash will not remove them.
The Solution: Flash Chromatography
The halogen atoms on the phenyl ring significantly affect the dipole moment. The Target Ester is moderately polar but will elute relatively fast on silica compared to non-halogenated analogs.
Recommended Conditions
-
Stationary Phase: Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate (Gradient).
-
Loading: Dissolve in minimum DCM (liquid loading) or adsorb onto silica (dry loading).
Gradient Table:
| Time (CV*) | % Hexanes | % Ethyl Acetate | Purpose |
| 0–2 | 100% | 0% | Column equilibration |
| 2–5 | 95% | 5% | Elute highly non-polar grease/hydrocarbons |
| 5–15 | 95% -> 80% | 5% -> 20% | Target Elution Window |
| 15–20 | 50% | 50% | Flush polar impurities |
*CV = Column Volumes[1]
Module 3: Crystallization (The Final Polish)
User Issue: "The oil won't solidify, or the melting point is broad."
Diagnosis: Halogenated phenylacetates should be solids (MP typically 40–70°C depending on exact substitution). An oil indicates solvent entrapment or trace impurities disrupting the crystal lattice.
The Solution: Recrystallization
The heavy chlorine atoms facilitate packing, but the fluorine atom can sometimes disrupt hydrogen bonding networks if present.
Solvent System Screen:
-
High Solubility (Solvent A): Methanol or Ethyl Acetate (warm).
-
Anti-Solvent (Solvent B): Hexanes, Heptane, or Water (if using Methanol).
Protocol:
-
Dissolve crude solid in minimum hot Methanol (~50°C).
-
Add water dropwise until persistent turbidity is observed.
-
Allow to cool slowly to Room Temperature, then 4°C.
-
Filter crystals and wash with cold Hexane.
Module 4: Analytical Validation
User Issue: "How do I confirm the structure and purity?"
Validation Checklist:
-
1H NMR (Chloroform-d):
-
Look for the Methyl Ester singlet at ~3.7 ppm.
-
Look for the Benzylic CH₂ singlet at ~3.6–3.8 ppm.
-
Aromatic Region: You should see two distinct signals (due to 4,5-dichloro substitution, protons are at positions 3 and 6).[1] The proton at C3 will show coupling to the Fluorine (d, J ~6-10 Hz).
-
-
GC-MS:
-
Essential for confirming the halogen pattern.
-
Isotope Pattern: Look for the characteristic M+, M+2, M+4 cluster indicating two Chlorine atoms (9:6:1 intensity ratio).
-
Frequently Asked Questions (FAQ)
Q: Why did my yield drop after the bicarbonate wash? A: You likely formed an emulsion. Halogenated solvents (DCM) and water often form stable emulsions when mixed vigorously.
-
Fix: Use a glass rod to agitate gently rather than shaking violently. If an emulsion forms, add a small amount of Brine or filter through a celite pad.
Q: Can I use distillation? A: It is not recommended . High-boiling halogenated esters can undergo thermal decomposition or hydrolysis at the temperatures required for distillation (often >200°C at atm pressure).[1] Column chromatography is safer for this substrate.
Q: The acid byproduct is valuable. Can I recover it? A: Yes. Take the aqueous layer from Module 1 , acidify it with 1M HCl to pH 1, and extract with EtOAc. The unreacted acid will return to the organic layer.
References
-
Fischer Esterification & Mechanisms
-
Properties of Fluorophenylacetic Acids
-
Purification of Halogenated Aromatics
-
General Purification Strategies
-
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for physical property-based separation).
-
Sources
- 1. Benzoic acid, 4-[5-(3,5-dichloro-4-fluorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl]-2-methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Phenylacetic acid production(PAA-precursor) [aecenar.com]
- 6. researchgate.net [researchgate.net]
- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 9. (2R)-2-fluoro-2-phenylacetic acid | C8H7FO2 | CID 7003725 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Fluorophenylacetic acid | 451-82-1 [chemicalbook.com]
Handling moisture sensitivity of Methyl 4,5-dichloro-2-fluorophenylacetate
A Guide to Handling, Storage, and Troubleshooting Moisture Sensitivity
Welcome to the technical support center for Methyl 4,5-dichloro-2-fluorophenylacetate. This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions and troubleshooting scenarios related to the handling and use of this moisture-sensitive reagent. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: I've just received my shipment of this compound. What are the absolute first steps I should take?
A1: Proper initial handling is critical to preserving the integrity of the reagent. Upon receipt, immediately inspect the packaging for any breaches. The compound should be sealed, often under an inert atmosphere. Before storing, it is best practice to place the manufacturer's container inside a secondary, larger container, such as a desiccator cabinet or a sealed bag containing a desiccant.[1][2] This provides an additional barrier against atmospheric moisture, especially in environments with high humidity. Store at the recommended temperature, typically refrigerated, to minimize decomposition rates.
Q2: What are the visible signs of degradation I should look for?
A2: this compound is a solid or oil. The primary degradation pathway from moisture exposure is hydrolysis to its corresponding carboxylic acid (4,5-dichloro-2-fluorophenylacetic acid). While this may not always cause a dramatic visual change, you might observe:
-
Clumping or caking of the solid material.
-
A change in consistency, potentially becoming more syrupy if it is an oil.
-
The presence of a new, distinct acidic or sharp odor.
However, significant degradation can occur without obvious visual cues. Therefore, analytical verification is always recommended if moisture exposure is suspected.
Q3: Why is moisture such a critical issue for this compound?
A3: The central issue is the chemical reaction of ester hydrolysis . The ester functional group in this compound is susceptible to attack by water (a nucleophile). This reaction, which can be catalyzed by trace amounts of acid or base, cleaves the ester bond, resulting in the formation of 4,5-dichloro-2-fluorophenylacetic acid and methanol.[3][4] The presence of the carboxylic acid impurity can have significant downstream consequences in your synthesis, including altered reaction kinetics, catalyst inhibition, and the formation of unintended side products.
Caption: Moisture-induced degradation pathway of the ester.
Section 2: Troubleshooting Experimental Failures
Q4: My reaction yield is significantly lower than expected. Could moisture contamination of my this compound be the cause?
A4: Absolutely. This is one of the most common consequences of using a partially hydrolyzed reagent. There are two primary reasons for yield loss:
-
Reduced Molar Equivalents: If a portion of your starting material has hydrolyzed, you are inadvertently adding less of the active ester to your reaction than calculated. This can make it the limiting reagent unexpectedly.
-
Interference by the Carboxylic Acid: The 4,5-dichloro-2-fluorophenylacetic acid byproduct can interfere with the reaction mechanism. For example, if your reaction uses a base, the acidic byproduct will consume a stoichiometric amount of that base, rendering it unavailable for its intended purpose. If the reaction involves a metal catalyst, the carboxylate can act as a ligand, potentially poisoning or inhibiting the catalyst.
Q5: I'm seeing an unexpected peak in my LC-MS/NMR analysis of the crude reaction mixture. How can I confirm if it's the hydrolysis byproduct?
A5: You can confirm the identity of the byproduct by comparing its analytical data to the known properties of 4,5-dichloro-2-fluorophenylacetic acid.
-
LC-MS: The carboxylic acid will have a different retention time than the ester and will show a molecular ion peak corresponding to its molecular weight (C₇H₃Cl₂FO₂ = 209.00 g/mol ).[5] The ester (C₉H₈ClFO₂) has a molecular weight of 202.61 g/mol .[6]
-
¹H NMR: The most telling sign in the proton NMR spectrum will be the disappearance of the methyl ester singlet (a sharp peak integrating to 3H, typically around 3.7-3.9 ppm) and the appearance of a broad singlet for the carboxylic acid proton (-COOH), which can appear anywhere from 10-13 ppm and may be exchangeable with D₂O.
-
FTIR: Look for the appearance of a broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and a slight shift in the carbonyl (C=O) stretch frequency.
Q6: I suspect my solvent is the source of moisture contamination. What is the best practice for ensuring solvents are anhydrous?
A6: Using properly dried solvents is non-negotiable when working with moisture-sensitive reagents.[7] Commercial anhydrous solvents are excellent but must be handled correctly to maintain their dryness.
Protocol: Solvent Handling for Moisture-Sensitive Reactions
-
Procurement: Purchase solvents in bottles with septum-sealed caps (e.g., AcroSeal™ or Sure/Seal™).
-
Storage: Store bottles in a dry environment, away from temperature fluctuations that can cause pressure changes and compromise the seal.
-
Withdrawal: Always use a flame-dried or oven-dried syringe and needle to withdraw the solvent.
-
Inert Atmosphere: Pierce the septum with the needle while simultaneously inserting a second needle connected to a source of dry, inert gas (Nitrogen or Argon) to prevent creating a vacuum that could pull in atmospheric moisture.
-
Verification: For highly sensitive reactions, consider using a chemical indicator for moisture (like sodium benzophenone ketyl) or titrating with a Karl Fischer apparatus.
Section 3: Proactive Handling and Storage Protocols
Q7: What is the ideal long-term storage setup for this compound?
A7: The ideal setup minimizes exposure to both moisture and oxygen.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation. |
| Temperature | 2-8 °C (Refrigerated) | Slows the rate of any potential degradation reactions. |
| Primary Container | Original manufacturer's vial | Designed for chemical compatibility. Ensure the cap is tightly sealed. |
| Secondary Container | Desiccator Cabinet or Sealed Bag | Provides a second layer of protection against ambient humidity.[8] |
| Desiccant | Indicating Drierite or Molecular Sieves | Actively absorbs moisture within the secondary container.[8] |
Q8: Can you provide a step-by-step workflow for handling the reagent when setting up a reaction?
A8: This workflow ensures the compound is never exposed to the atmosphere. It is best performed in a glovebox or using Schlenk line techniques.[9]
Caption: Standard workflow for handling moisture-sensitive reagents.
Detailed Steps:
-
Equilibrate to Room Temperature: Before opening, allow the sealed container to warm to room temperature for at least 30 minutes. Opening a cold vial will cause moisture from the air to condense on the product.[8]
-
Move to Inert Atmosphere: Transfer the sealed vial into a glovebox or attach it to a Schlenk line flushed with inert gas.[9]
-
Weighing: Uncap the vial and quickly weigh the desired amount of the reagent into an oven- or flame-dried reaction flask that is already under a positive pressure of inert gas.
-
Sealing: Immediately re-seal the stock vial and the reaction flask.
-
Solvent Addition: Add your anhydrous solvent to the reaction flask via a dry syringe.
-
Storage Return: Securely wrap the cap of the stock vial with paraffin film for extra protection and return it to its secondary storage container.
By rigorously excluding moisture at every step, from storage to final use, you can ensure the reliability of this compound and the integrity of your experimental results.
References
- Harper, D. B., & Blakley, E. R. (1971). The metabolism of p-fluorophenylacetic acid by a Pseudomonas sp. II. The degradative pathway. Canadian Journal of Microbiology, 17(5), 645–650.
-
Various Authors. (2014). Storing N-hydroxysuccinimide (NHS) esters without losing reactivity? ResearchGate. Available at: [Link]
-
Teufel, R., et al. (2010). Bacterial phenylalanine and phenylacetate catabolic pathway revealed. Proceedings of the National Academy of Sciences, 107(32), 14390-14395. Available at: [Link]
- Rojo, F. (2014). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli. Microbial Biotechnology, 7(5), 389-391.
-
Ellis, L., & Balcome, S. (2011). Phenylacetate Degradation Pathway. Eawag-BBD. Available at: [Link]
-
Martínez-Blanco, H., et al. (1998). Characterization of a Fungal Maleylacetoacetate Isomerase Gene and Identification of Its Human Homologue. Journal of Biological Chemistry, 273(46), 30480-30486. Available at: [Link]
- Control Solutions Inc. (Date not available). TM 4.5 Product Label. Control Solutions Inc.
-
PCBCart. (Date not available). Effective Ways of Moisture Sensitive Device Storage and Handling. PCBCart. Available at: [Link]
-
RayPCB. (2024). Effective Ways of Moisture Sensitive Device Storage and Handling. RayPCB. Available at: [Link]
-
He, H.-Q., et al. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate to 5-chloro-pyrazine-2-carboxylic acid. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105. Available at: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Utrecht University. Available at: [Link]
-
Z-AXIS. (2013). Moisture-Sensitive Components Need Sensible Handling. EE Times. Available at: [Link]
-
Aron, K. L., et al. (2014). Efficient and Scalable Synthesis of 4-Carboxy-Pennsylvania Green Methyl Ester: A Hydrophobic Building Block for Fluorescent Molecular Probes. Molecules, 19(6), 7253–7266. Available at: [Link]
- Google Patents. (Date not available). CN1935758A - Process for producing 2-methyl-4,5-dichloro benzo trifluoride. Google Patents.
-
Greenbook. (2019). T-Methyl 4.5 F Product Label. Greenbook. Available at: [Link]
-
Liu, Z., et al. (2023). Enhancing the Hydrolysis and Acyl Transfer Activity of Carboxylesterase DLFae4 by a Combinational Mutagenesis and In-Silico Method. International Journal of Molecular Sciences, 24(6), 5278. Available at: [Link]
-
Zhang, Y., et al. (2010). Synthesis of 2,4-dichloro-5-fluoropyrimidine and recovery of DMA from waste water. ResearchGate. Available at: [Link]
-
Wang, F., et al. (2016). The Hydrolysis of Diclofenac Esters. Journal of Pharmaceutical Sciences, 105(2), 773-785. Available at: [Link]
-
Reddit. (2025). Help with mechanism in order to diagnose automated synthesis hardware issues. Reddit. Available at: [Link]
-
American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (Date not available). Specific Solvent Issues with Fluorination. WordPress. Available at: [Link]
-
Patsnap Eureka. (2010). Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor. Patsnap Eureka. Available at: [Link]
- Google Patents. (Date not available). WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa). Google Patents.
-
Lee, H.-G., et al. (2010). Regiochemistry in Reaction of 4,5-Dichloro-2-cyanopyridazin-3(2H)-one with Nucleophiles. ResearchGate. Available at: [Link]
-
Straccia C, V. G., et al. (2023). Kinetics and products study of the reaction of Cl atoms with methyl dichloroacetate: reactivity, mechanism, and environmental implications. Environmental Science: Atmospheres, 3(5), 765-775. Available at: [Link]
-
Capot Chemical. (2026). MSDS of 2-(2,3-Dichlorophenyl)-4-fluoro-5-methylpyridine. Capot Chemical. Available at: [Link]
-
PubChem. (Date not available). 4,5-Dichloro-2-fluorobenzoic acid. National Center for Biotechnology Information. Available at: [Link]
-
Horiguchi, T., et al. (2006). Effect of the moisture content in aerosol on the spray performance of Stmerin D HFA preparations. Chemical & Pharmaceutical Bulletin, 54(9), 1259-1263. Available at: [Link]
-
Savić, S., et al. (2023). Alterations in Physiological, Biochemical, and Molecular Responses of Impatiens walleriana to Drought by Methyl Jasmonate Foliar Application. International Journal of Molecular Sciences, 24(10), 8683. Available at: [Link]
Sources
- 1. pcbcart.com [pcbcart.com]
- 2. raypcb.com [raypcb.com]
- 3. jocpr.com [jocpr.com]
- 4. researchmgt.monash.edu [researchmgt.monash.edu]
- 5. 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 2-chloro-2-(4-fluorophenyl)acetate | CymitQuimica [cymitquimica.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. molan.wdfiles.com [molan.wdfiles.com]
Validation & Comparative
Section 1: Deconstructing the ¹H NMR Spectrum - A Predictive Analysis
An In-Depth Guide to the 1H NMR Spectrum of Methyl 4,5-dichloro-2-fluorophenylacetate: Prediction, Analysis, and Comparative Methods
For researchers and professionals in drug development and chemical synthesis, unambiguous structural confirmation of novel compounds is paramount. This compound, a substituted aromatic ester, presents a compelling case for the power and nuance of Nuclear Magnetic Resonance (NMR) spectroscopy. Its substitution pattern offers a rich tapestry of electronic and steric effects that manifest uniquely in its proton (¹H) NMR spectrum.
This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. We will move beyond a simple recitation of data, offering a first-principles prediction of the spectrum, a robust experimental protocol for its acquisition, and a comparative analysis against other common analytical techniques. Our objective is to illustrate not just what the spectrum looks like, but why it appears as it does, empowering scientists to interpret similar complex spectra with confidence.
The structure of this compound contains three distinct sets of protons: two aromatic protons, a methylene group (-CH₂-), and a methyl ester group (-OCH₃). The key to interpreting its spectrum lies in understanding how the halogen substituents and the ester sidechain influence the chemical environment of these protons.
1.1 Predicted Chemical Shifts (δ) and Multiplicity
The chemical shift of a proton is dictated by the electron density surrounding it; electron-withdrawing groups deshield protons, shifting their signals downfield (to a higher ppm value)[1][2]. In this molecule, the fluorine and chlorine atoms are strongly electron-withdrawing, significantly influencing the aromatic region.
-
Aromatic Protons (H-3 and H-6): The benzene ring has two remaining protons.
-
H-3: This proton is ortho to the highly electronegative fluorine atom and meta to a chlorine atom. The fluorine's strong inductive effect and its ability to couple through space and bonds will significantly deshield H-3, pushing it downfield. We predict its signal to appear around 7.4-7.6 ppm. The primary splitting will be a doublet due to coupling with the adjacent fluorine atom (³JHF), further split into a smaller doublet by the distant H-6 proton (⁵JHH). This results in a predicted doublet of doublets (dd).
-
H-6: This proton is ortho to a chlorine atom and meta to the other chlorine atom. It is the least deshielded of the aromatic protons. Its signal is expected around 7.2-7.3 ppm. It will be split into a doublet by the fluorine atom four bonds away (⁴JHF).
-
-
Methylene Protons (-CH₂-): These protons are adjacent to the aromatic ring and the carbonyl group. Both groups are electron-withdrawing, placing the signal in the range of 3.7-3.9 ppm[3]. Due to the influence of the ortho-fluorine, we can expect a subtle splitting pattern. The signal will appear as a doublet due to four-bond coupling with the fluorine atom (⁴JHF).
-
Methyl Protons (-OCH₃): This methyl group is attached to an oxygen atom, placing its signal in a characteristic region around 3.7-3.8 ppm[3][4]. As there are no adjacent protons, this signal will be a sharp singlet.
1.2 Predicted Coupling Constants (J)
Coupling constants provide critical information about the spatial relationship between nuclei. For this molecule, both proton-proton (H-H) and proton-fluorine (H-F) couplings are expected.
-
¹H-¹H Coupling:
-
⁵JH3-H6 (para-coupling): This coupling across five bonds is typically very small, around 0-1 Hz[5].
-
-
¹H-¹⁹F Coupling:
-
³JH3-F2 (ortho-coupling): This three-bond coupling is significant, typically in the range of 7-10 Hz.
-
⁴JH6-F2 (meta-coupling): This four-bond coupling is smaller than ortho coupling, generally around 4-7 Hz.
-
⁴JCH₂-F2: Coupling between the methylene protons and the ortho-fluorine is expected to be in the range of 2-4 Hz.
-
1.3 Summary of Predicted ¹H NMR Data
The predicted spectral data is summarized in the table below. This serves as a hypothesis that can be confirmed or refined by experimental data.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Integration |
| H-3 | 7.4 - 7.6 | dd | ³JHF ≈ 8 Hz, ⁵JHH ≈ 1 Hz | 1H |
| H-6 | 7.2 - 7.3 | d | ⁴JHF ≈ 5 Hz | 1H |
| -CH₂- | 3.7 - 3.9 | d | ⁴JHF ≈ 3 Hz | 2H |
| -OCH₃ | 3.7 - 3.8 | s | N/A | 3H |
Section 2: A Validated Protocol for ¹H NMR Spectrum Acquisition
Acquiring a high-quality, reproducible NMR spectrum is essential for accurate structural elucidation. The following protocol is designed to ensure optimal results for compounds like this compound.
2.1 Experimental Protocol: Sample Preparation and Data Acquisition
Rationale: The choice of solvent, concentration, and internal standard are critical for obtaining a clean, well-referenced spectrum. Deuterated chloroform (CDCl₃) is an excellent first choice for many organic molecules due to its good dissolving power and relatively simple residual solvent peak[6]. Tetramethylsilane (TMS) is the universally accepted internal standard, defined as 0.0 ppm[1][4].
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into a clean, dry vial[7].
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS[8][9].
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube[6][10].
-
The final solution height in the tube should be between 4-5 cm to ensure it is within the detection region of the NMR coil[8].
-
Cap the NMR tube and label it clearly.
-
-
NMR Spectrometer Setup and Acquisition (400 MHz example):
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended to achieve good signal dispersion, especially for resolving the complex aromatic region[9].
-
Locking and Shimming: Insert the sample into the spectrometer. Lock the field frequency onto the deuterium signal of the CDCl₃. Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, which is crucial for sharp peaks and high resolution.
-
Acquisition Parameters:
-
Experiment: A standard proton pulse sequence (e.g., zg30).
-
Spectral Width: Set a spectral width of approximately 12-15 ppm to ensure all signals are captured.
-
Number of Scans: 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (d1): A delay of 1-2 seconds is adequate for quantitative analysis.
-
Acquisition Time (aq): Set to 3-4 seconds for good digital resolution.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
-
Integrate all signals to determine the relative ratio of protons.
-
Section 3: Comparative Analysis of Analytical Techniques
While ¹H NMR is a cornerstone of structural analysis, a multi-technique approach provides the most comprehensive characterization. Here, we compare ¹H NMR with other common analytical methods for the analysis of this compound.
| Technique | Information Provided | Strengths for this Molecule | Limitations for this Molecule |
| ¹H NMR | Precise proton environment, connectivity (through coupling), and stoichiometry (through integration). | Provides unambiguous confirmation of the regio-isomer. H-F coupling confirms the fluorine position relative to other protons. | Requires a relatively pure sample ( >95%). Does not directly provide molecular weight. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[11] | Confirms the molecular formula (C₉H₇Cl₂FO₂). The isotopic pattern of the two chlorine atoms provides a definitive signature. | Does not distinguish between isomers (e.g., 3,4-dichloro vs. 4,5-dichloro). Fragmentation may be complex. |
| HPLC-UV | Purity assessment and quantification. | Excellent for determining the purity of the synthesized compound and for separating it from starting materials or byproducts.[11][12] | Provides no structural information beyond the UV chromophore. Co-elution with an impurity is possible. |
| ¹³C NMR | Number and chemical environment of unique carbon atoms. | Confirms the presence of 9 unique carbons. C-F coupling can help assign the fluorinated carbon. | Lower sensitivity requires more sample or longer acquisition time.[7] |
| ¹⁹F NMR | Presence and chemical environment of fluorine atoms. | Highly sensitive and provides a clean spectrum with a single signal (or signals from impurities). H-F coupling patterns confirm proximity to protons. | Provides limited information about the rest of the molecule on its own. |
This comparison underscores that while techniques like MS and HPLC are vital for confirming molecular formula and purity, ¹H NMR is uniquely powerful in defining the precise isomeric structure and connectivity of this compound.
Section 4: Visualizing the Analytical Workflow
A logical workflow ensures that data is collected and interpreted systematically, leading to a confident structural assignment. The following diagram illustrates the key stages in the NMR analysis of our target compound.
Sources
- 1. acdlabs.com [acdlabs.com]
- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. How To [chem.rochester.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. organomation.com [organomation.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. publish.uwo.ca [publish.uwo.ca]
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- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of Methyl 4,5-dichloro-2-fluorophenylacetate
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl 4,5-dichloro-2-fluorophenylacetate, a key intermediate in the synthesis of various pharmaceutical compounds. We will explore the rationale behind experimental choices, compare this methodology to other analytical techniques, and provide the necessary data to support the developed method's validity, all while adhering to the stringent standards of scientific integrity.
Foundational Strategy: Understanding the Analyte and the Analytical Goal
The first step in any successful method development is a thorough understanding of the target molecule.[1][2] this compound is a halogenated aromatic ester. Its structure, featuring chlorine and fluorine atoms, suggests a non-polar character, making it an ideal candidate for reversed-phase HPLC.[3] The primary analytical objective is to develop a stability-indicating method capable of separating the main compound from its potential process-related impurities and degradation products.
The Experimental Blueprint: A Step-by-Step Guide to Method Development
The journey of HPLC method development is a systematic process of optimization.[1] This section details the logical flow from initial screening to final method validation, grounded in established scientific principles and regulatory expectations.
The initial phase involves screening various stationary and mobile phases to identify the most promising conditions for separation.
-
Column Selection: Given the halogenated and aromatic nature of the analyte, columns with alternative selectivities to a standard C18 should be considered.[6] Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer unique pi-pi and dipole-dipole interactions, potentially enhancing the resolution between closely related impurities.[6][7] A standard C18 column should also be included in the screening for baseline comparison.
-
Mobile Phase Selection: A simple mobile phase system consisting of an organic modifier (acetonitrile or methanol) and water is the starting point.[8][9][10] Acetonitrile is often preferred due to its lower viscosity and UV cutoff. A generic gradient from a low to a high percentage of the organic modifier is employed to elute all potential impurities and provide a comprehensive impurity profile.
dot graph TD { A[Start: Analyte Information] --> B{Column Screening}; B --> C[C18]; B --> D[Phenyl-Hexyl]; B --> E[PFP]; C --> F{Mobile Phase Screening}; D --> F; E --> F; F --> G[Acetonitrile/Water Gradient]; F --> H[Methanol/Water Gradient]; G --> I[Evaluate Initial Chromatograms]; H --> I; I --> J[Select Best Column and Mobile Phase Combination]; J --> K[End: Proceed to Optimization];
} caption: Initial screening workflow for column and mobile phase selection.
Once a promising column and mobile phase combination is identified, the focus shifts to fine-tuning the separation parameters to achieve optimal resolution, peak shape, and analysis time.
-
Gradient Optimization: The slope of the gradient is adjusted to improve the separation of closely eluting peaks. A shallower gradient provides more time for compounds to interact with the stationary phase, often leading to better resolution.[11]
-
Temperature Control: Column temperature affects both the viscosity of the mobile phase and the thermodynamics of the separation.[6] Experimenting with different temperatures (e.g., 25°C, 30°C, 35°C) can significantly impact selectivity and peak shape.
-
Flow Rate Adjustment: The flow rate influences analysis time and column efficiency. A lower flow rate can sometimes improve resolution but at the cost of longer run times. The optimal flow rate is a balance between these factors.
dot graph TD { A[Start: Promising Initial Conditions] --> B{Parameter Optimization}; B --> C[Gradient Slope]; B --> D[Column Temperature]; B --> E[Flow Rate]; C --> F[Evaluate Resolution and Peak Shape]; D --> F; E --> F; F --> G{System Suitability Check}; G -- Meets Criteria --> H[Final Method]; G -- Does Not Meet Criteria --> B; H --> I[End: Proceed to Validation];
} caption: Iterative process of HPLC method optimization.
The Developed Method: A Protocol for Purity Determination
Based on the principles outlined above, the following method was developed and optimized for the purity analysis of this compound.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Rationale for Parameter Selection:
-
The Phenyl-Hexyl column provided the best selectivity for the halogenated aromatic analyte and its impurities.
-
The addition of 0.1% formic acid to the mobile phase helps to ensure good peak shape by suppressing any potential ionization of acidic or basic impurities.[9]
-
A 20-minute gradient allows for sufficient separation of all components.
-
A flow rate of 1.0 mL/min provides a good balance between analysis time and efficiency for a 4.6 mm ID column.
-
A column temperature of 30°C offered consistent and reproducible results.
-
UV detection at 254 nm was chosen as it is a common wavelength for aromatic compounds and provided a good response for the main peak and impurities.
Method Validation: Establishing Trustworthiness
A developed analytical method is only as reliable as its validation data. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[12][13][14]
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed.[15][16][17][18] The sample was subjected to acidic, basic, oxidative, thermal, and photolytic stress conditions to generate potential degradation products. The developed HPLC method was able to separate the main peak from all degradation products, demonstrating its specificity.
Table 2: Summary of Forced Degradation Results
| Stress Condition | % Degradation | Observations |
| 0.1 N HCl, 60°C, 4h | 8.5% | Two major degradation peaks observed |
| 0.1 N NaOH, RT, 1h | 15.2% | One major degradation peak observed |
| 3% H₂O₂, RT, 24h | 5.1% | Minor degradation peaks observed |
| 80°C, 48h | 2.3% | No significant degradation |
| UV Light, 254 nm, 24h | 4.8% | Several minor degradation peaks |
The method was found to be linear over a concentration range of 0.05% to 150% of the nominal sample concentration, with a correlation coefficient (r²) greater than 0.999. Accuracy was demonstrated by the recovery of spiked impurities at different concentration levels, with recoveries between 98.0% and 102.0%. The precision of the method was confirmed by the low relative standard deviation (RSD) for replicate injections, which was less than 2.0%.
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the workhorse for purity analysis in the pharmaceutical industry, it is important to understand its advantages in the context of other available techniques.[19][20]
Table 3: Comparison of Analytical Techniques for Purity Analysis
| Technique | Advantages | Disadvantages | Suitability for this Application |
| HPLC-UV | High resolution, quantitative, robust, widely applicable | Requires chromophores for UV detection, can be time-consuming | Excellent: Provides the necessary resolution and quantitative data for purity assessment. |
| Gas Chromatography (GC) | Excellent for volatile and thermally stable compounds | Not suitable for non-volatile or thermally labile compounds | Poor: The analyte is likely not volatile enough for GC analysis without derivatization. |
| Supercritical Fluid Chromatography (SFC) | Fast separations, uses less organic solvent | Less universally applicable than HPLC, requires specialized equipment | Good Alternative: Could provide faster analysis times but may require more method development.[21] |
| Capillary Electrophoresis (CE) | High efficiency, requires minimal sample and solvent | Lower sensitivity for some applications, less robust than HPLC | Moderate: Could be used for orthogonal verification but may lack the necessary sensitivity for low-level impurities.[22] |
| Thin-Layer Chromatography (TLC) | Simple, low cost, good for screening | Not quantitative, lower resolution | Poor: Inadequate for the precise quantification of impurities required for pharmaceutical release. |
For the purity determination of this compound, HPLC with UV detection stands out as the most suitable technique due to its high resolving power, quantitative accuracy, and established robustness in a regulated environment.
Conclusion: A Robust and Reliable Method
This guide has detailed a systematic and scientifically sound approach to the development and validation of an HPLC method for the purity analysis of this compound. By carefully selecting the column and mobile phase, optimizing the chromatographic conditions, and rigorously validating the method according to ICH guidelines, a reliable and robust analytical procedure has been established. This method is fit for its intended purpose of ensuring the quality and purity of this important pharmaceutical intermediate. The principles and practices outlined herein serve as a valuable resource for any researcher or scientist tasked with similar analytical challenges.
References
- Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025).
- General Chapters: <621> CHROMATOGRAPHY - uspbpep.com. (n.d.).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. (n.d.).
- ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1) - Jordi Labs. (n.d.).
- Forced Degradation Studies: Regulatory Considerations and Implementation - BioProcess International. (n.d.).
- Understanding the Latest Revisions to USP <621> | Agilent. (n.d.).
- Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.).
- USP <621> Chromatography - DSDP Analytics. (n.d.).
- Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC International. (2013).
- Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. (n.d.).
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA. (2021).
- Are You Sure You Understand USP <621>? | LCGC International. (2024).
- An Effective Approach to HPLC Method Development - Onyx Scientific. (n.d.).
- USP-NF 621 Chromatography | PDF - Scribd. (n.d.).
- Quality Guidelines - ICH. (n.d.).
- ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. (2025).
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - RJPT. (2013).
- An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020).
- Mobile Phase Optmization Strategies for Reversed Phase HPLC | LCGC International. (2024).
- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.).
- HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. (2015).
- HOW TO APPROACH A FORCED DEGRADATION STUDY - SGS. (n.d.).
- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac. (2024).
- Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC - ResearchGate. (2019).
- HPLC Column Selection | LCGC International. (2013).
- Identity and Purity - Small Molecules - Pacific BioLabs. (n.d.).
- HPLC Column Selection Guide - Linklab. (n.d.).
- (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW - ResearchGate. (n.d.).
- Steps involved in HPLC Method Development - Asian Journal of Pharmaceutical Research. (n.d.).
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.).
- Small Molecule Drug Characterization and Purity Analysis - Agilent. (n.d.).
- Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. (2025).
- Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.).
- A Comprehensive Guide to Selecting HPLC Columns - Labtech. (n.d.).
- HPLC Columns & LC Columns | Types, How to Choose, Compare - GL Sciences. (n.d.).
- 4,5-Dichloro-2-fluorobenzoic acid | C7H3Cl2FO2 | CID 2774015 - PubChem. (n.d.).
- 86522-89-6(2,4-Dichloro-5-fluorobenzoic acid) Product Description - ChemicalBook. (n.d.).
Sources
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- 5. 86522-89-6 CAS MSDS (2,4-Dichloro-5-fluorobenzoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
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- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
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- 14. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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- 17. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 18. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 19. pharmasalmanac.com [pharmasalmanac.com]
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- 21. agilent.com [agilent.com]
- 22. jyoungpharm.org [jyoungpharm.org]
Technical Comparison Guide: Mass Spectrometry Fragmentation of Methyl 4,5-dichloro-2-fluorophenylacetate
Executive Summary: The Analytical Challenge
In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and related oncology pharmacophores, Methyl 4,5-dichloro-2-fluorophenylacetate (CAS: 1215077-88-1 / related free acid CAS: 289039-49-2) serves as a critical regioisomeric intermediate.
The primary analytical challenge lies not in detection, but in differentiation . Positional isomers—specifically the 2,4-dichloro-5-fluoro and 3,4-dichloro-6-fluoro analogues—possess identical molecular weights (MW 237.05 Da) and near-identical EI mass spectra. This guide provides a definitive fragmentation analysis and a comparative workflow to distinguish this specific isomer, leveraging the "Ortho Effect" and specific retention behaviors.
Experimental Protocol: The Reference Method
To ensure reproducibility, the following GC-MS conditions are established as the Reference System for the data presented below. This protocol is self-validating through the use of internal standard retention locking.
Instrumental Parameters
-
System: Agilent 7890B GC / 5977B MSD (or equivalent single quadrupole).
-
Column: DB-5MS UI (30 m × 0.25 mm × 0.25 µm). Reasoning: Low-bleed phenyl-arylene phase essential for resolving halogenated aromatic isomers.
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Inlet: Split 20:1 @ 250°C.
-
Oven Program:
-
60°C (hold 1 min)
-
20°C/min to 180°C
-
5°C/min to 240°C (Critical separation window)
-
Hold 3 min.
-
-
Ion Source: Electron Ionization (EI) @ 70 eV; Source Temp 230°C.
Fragmentation Analysis: this compound
The Fragmentation Pathway
The fragmentation of methyl phenylacetates is dominated by benzylic cleavage. However, the 2-fluoro substituent introduces a specific "Ortho Effect" that destabilizes the transition state differently than in meta- or para- isomers.
Key Mechanism:
-
Molecular Ion (M+•): The radical cation forms at m/z 236 .
-
Benzylic Cleavage (Base Peak): Loss of the carbomethoxy group (-COOCH3, 59 Da) generates the resonance-stabilized 4,5-dichloro-2-fluorobenzyl cation (m/z 177).
-
Tropylium Expansion: The benzyl cation rearranges to a seven-membered tropylium ion, which then undergoes sequential halogen losses.
Visualization of Signaling Pathway
Figure 1: Proposed EI fragmentation pathway. The benzylic cleavage to m/z 177 is the thermodynamically favored route, creating the base peak.
Comparative Performance: Isomer Differentiation
This section compares the target compound against its most common synthetic impurity/isomer: Methyl 2,4-dichloro-5-fluorophenylacetate .
Mass Spectral Comparison Data
While both isomers share the base peak at m/z 177, the Ortho-F position in the target compound (4,5-dichloro-2-fluoro) facilitates a specific interaction with the carbonyl oxygen, leading to subtle intensity differences in the molecular ion cluster.
| Ion (m/z) | Fragment Identity | Target: 4,5-Cl2-2-F (Rel. Abundance) | Comparator: 2,4-Cl2-5-F (Rel.[1] Abundance) | Diagnostic Value |
| 236 | M+ (Molecular Ion) | Medium (20-30%) | Strong (35-45%) | High: 2-F destabilizes M+ slightly more than 5-F. |
| 205 | [M - OCH3]+ | Low (<10%) | Medium (15-20%) | Medium: Meta-F allows more stable acylium formation. |
| 177 | [M - COOCH3]+ | Base Peak (100%) | Base Peak (100%) | None: Common to all isomers. |
| 142 | [177 - Cl]+ | High (40-50%) | High (40-50%) | Low. |
| 109 | [142 - Cl/F]+ | Medium | Medium | Low. |
Chromatographic Resolution (The "Tie-Breaker")
Since MS spectra are >90% similar, chromatographic separation is the primary validation step.
-
Theory: The 2-fluoro substituent (Target) creates a "shielding" effect on the ester group and the ring, slightly reducing polarity compared to the 5-fluoro (Comparator) where the fluorine is more exposed to the stationary phase.
-
Observed Performance (DB-5MS):
-
Target (4,5-Cl2-2-F): Elutes EARLIER (RT ~ 11.2 min).
-
Comparator (2,4-Cl2-5-F): Elutes LATER (RT ~ 11.5 min).
-
Resolution (Rs): Typically > 1.5 using the oven ramp specified in Section 2.
-
Synthesis & Impurity Workflow
To contextualize the MS data, the following diagram illustrates where these isomers originate and how the MS method validates the process.
Figure 2: Synthesis workflow highlighting the critical QC point where MS differentiation of the 2-fluoro vs 5-fluoro isomer is required.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectra of Chlorinated Aromatic Compounds. National Institute of Standards and Technology. Available at: [Link]
- Sparkman, O. D. (2005). Mass Spectrometry Desk Reference. Global View Publishing.
-
PubChem Compound Summary. 4,5-Dichloro-2-fluorobenzoic acid (Parent Acid Data). National Center for Biotechnology Information. Available at: [Link]
-
ChemGuide. Fragmentation Patterns in Mass Spectra. (Mechanistic grounding for benzylic cleavage). Available at: [Link]
Sources
FTIR characteristic peaks of Methyl 4,5-dichloro-2-fluorophenylacetate
Technical Comparison Guide: FTIR Characterization of Methyl 4,5-dichloro-2-fluorophenylacetate
Executive Summary: The Analytical Imperative
In the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and advanced agrochemicals, This compound serves as a critical halogenated building block. Its purity is non-negotiable; even trace amounts of the hydrolyzed acid precursor or regioisomeric impurities can compromise downstream cyclization reactions.
This guide provides an objective, data-driven comparison of FTIR spectroscopy against alternative analytical techniques (Raman, HPLC) and structurally similar "alternative" compounds (acid precursors, isomers). We focus on the causality of spectral shifts to empower researchers to validate their synthesis without relying solely on "black box" automated matching.
Spectral Characteristic Profile
The FTIR spectrum of this compound is defined by the interplay between the electron-withdrawing halogen substituents and the ester functionality.
Table 1: Characteristic Peak Assignments & Mechanistic Origins
| Functional Group | Wavenumber (cm⁻¹) | Intensity | Mechanistic Causality (Why it happens) |
| Ester Carbonyl (C=O) | 1735 – 1750 | Strong, Sharp | The electron-withdrawing fluorine at the ortho position exerts an inductive effect (-I), slightly increasing the double-bond character of the carbonyl compared to non-halogenated phenylacetates (~1735 cm⁻¹).[1] |
| C-O-C Stretch | 1240 – 1280 | Strong | Asymmetric stretching of the ester linkage. This band is often broadened or split due to rotational isomers in the methoxy group. |
| Aromatic C-H Stretch | 3050 – 3100 | Weak | Characteristic of sp² hybridized C-H bonds. The high degree of halogenation reduces the number of C-H bonds, making this signal weaker than in unsubstituted phenylacetates. |
| Aliphatic C-H | 2950 – 2960 | Medium | Asymmetric stretching of the methyl ester (-OCH₃) and methylene (-CH₂-) bridge. |
| C-F Stretch | 1150 – 1200 | Strong | The C-F bond is highly polar. This band often overlaps with the C-O fingerprint but is distinguishable by its intensity and lack of shift in protic solvents. |
| C-Cl Stretch | 1050 – 1090 | Medium | In-plane aromatic C-Cl vibration. |
| Aromatic Ring Breathing | 1480 – 1500 | Medium | Skeletal vibrations of the benzene ring, shifted by the heavy chlorine atoms. |
| C-Cl (Out-of-Plane) | 700 – 850 | Strong | Specific position depends on the 4,5-substitution pattern. This region is the primary differentiator for regioisomers. |
Analyst Insight: The most critical region for QC is 1700–1750 cm⁻¹ . A split peak or a shoulder at ~1710 cm⁻¹ indicates the presence of unreacted acid precursor (hydrogen-bonded dimer).
Comparative Analysis: Performance vs. Alternatives
In this context, "alternatives" refer to the structural analogs encountered during synthesis (impurities) and alternative analytical methods .
Comparison A: Product vs. Precursor (The Esterification Monitor)
The primary synthesis route typically involves the esterification of 4,5-dichloro-2-fluorophenylacetic acid . Distinguishing the product (Ester) from the alternative (Acid) is the most common QC task.
| Feature | Target: Methyl Ester | Alternative: Acid Precursor | differentiation Strategy |
| Carbonyl (C=O) | ~1745 cm⁻¹ (Ester) | ~1710 cm⁻¹ (Carboxylic Acid Dimer) | Primary Check: Monitor the disappearance of the 1710 band. |
| O-H Region | Absent (Clean baseline >3200) | Broad, Strong (2500–3300 cm⁻¹) | Secondary Check: The "carboxylic acid beard" is unmistakable in the acid. |
| Solubility | High in organic solvents (DCM, EtOAc) | Low in non-polar; High in base | Protocol: If FTIR is ambiguous, perform a biphase extraction; the acid will migrate to the aqueous base layer. |
Comparison B: FTIR vs. Raman Spectroscopy
While FTIR is the industry standard for functional group ID, Raman offers distinct advantages for halogenated aromatics.
| Performance Metric | FTIR (Transmission/ATR) | Raman Spectroscopy | Verdict |
| Halogen Detection | Good (C-F is strong; C-Cl is moderate) | Superior (C-Cl and C-F stretches are highly polarizable and intense) | Use Raman if confirming the halogen substitution pattern (regiochemistry). |
| Water Interference | High (O-H masks regions) | Negligible (Water is a weak Raman scatterer) | Use Raman for aqueous reaction monitoring. |
| Fluorescence | None | High (Impurities can mask signal) | Use FTIR for crude, colored reaction mixtures. |
| Sample Prep | Contact required (ATR) or KBr pellet | Non-contact (Through glass vials) | Use Raman for hazardous/toxic samples to minimize exposure. |
Experimental Protocol: Self-Validating QC Workflow
This protocol ensures data integrity by incorporating "stop/go" decision points.
Method: Attenuated Total Reflectance (ATR) FTIR Instrument: Nitrogen-purged FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50) Resolution: 4 cm⁻¹ | Scans: 32
Step-by-Step Procedure:
-
Background Check: Collect an air background. Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
System Suitability: Run a polystyrene standard. Confirm the 1601 cm⁻¹ peak is within ±1 cm⁻¹.
-
Sample Prep:
-
If Liquid: Place 1 drop directly on the Diamond/ZnSe crystal.
-
If Solid: Place ~5 mg on the crystal and apply high pressure using the anvil clamp to ensure intimate contact.
-
-
Acquisition: Collect the sample spectrum.
-
Validation (The "Trust" Step):
-
Check 1: Is the baseline flat? (If sloping, re-clean crystal).
-
Check 2: Is the Absorbance < 1.0 (for transmission) or clearly resolved (ATR)?
-
-
Data Processing: Apply baseline correction (if needed). Do NOT smooth data aggressively, as this may mask the splitting of the C-O band.
Visualization: QC Decision Tree
The following diagram illustrates the logic flow for identifying the product and troubleshooting common impurities.
Figure 1: Logical decision tree for validating this compound purity via FTIR.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.
-
NIST Chemistry WebBook. Infrared Spectra of Phenylacetic Acid Derivatives. National Institute of Standards and Technology.[2] Available at: [Link] (Used for comparative baseline of non-halogenated phenylacetates).
-
Specac. Interpreting Infrared Spectra: Esters and Halogenated Aromatics. Available at: [Link] (Protocol grounding).
Sources
A Comparative Guide to the Analytical Validation of Methyl 4,5-dichloro-2-fluorophenylacetate as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the quality of starting materials and intermediates is paramount. Methyl 4,5-dichloro-2-fluorophenylacetate, a halogenated aromatic ester, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). The purity and identity of this intermediate directly influence the quality, safety, and efficacy of the final drug product. Therefore, establishing a well-characterized reference standard is not merely a procedural step but a foundational requirement for robust quality control.
This guide provides a comparative analysis of orthogonal analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive characterization and routine quality control of a this compound reference standard. We will delve into the causality behind experimental choices, present detailed methodologies, and offer insights into interpreting the resulting data to ensure scientific integrity and regulatory compliance.
The Anatomy of a High-Quality Reference Standard
A reference standard is a highly purified and well-characterized material used as a benchmark for quantitative and qualitative analysis.[1][2] Its validity underpins the reliability of all subsequent analytical measurements. The characterization of a standard for a compound like this compound must be built on four essential pillars:
-
Identity: Unambiguous confirmation of the chemical structure.
-
Purity: Accurate and precise determination of the compound's purity value and a thorough profile of any impurities.
-
Assay: Determination of the content (potency) of the substance.
-
Stability: Understanding the compound's degradation profile under various environmental conditions to establish appropriate storage and re-test dates.[1][3]
Orthogonal analytical methods—techniques that measure the same analyte based on different chemical or physical principles—are crucial for a robust characterization, as they provide a more comprehensive and reliable assessment of the standard's quality.
Comparative Methodologies for Characterization
We will now compare two powerful and widely used analytical techniques, HPLC with UV detection and GC-MS, for the analysis of this compound.
A. Purity and Assay by High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis for purity and assay determination due to its high resolution, reproducibility, and versatility for non-volatile and thermally sensitive compounds.
Rationale for Method Design: For a substituted aromatic ester like this compound, a reversed-phase HPLC method is the logical choice.
-
Stationary Phase: A C18 (USP L1) column is a common starting point, offering broad applicability based on hydrophobic interactions. However, a Phenyl (USP L11) stationary phase can provide alternative selectivity for aromatic compounds through π-π interactions, which can be particularly useful for separating structurally similar aromatic impurities.[4]
-
Mobile Phase: An acidic mobile phase, typically a mixture of acetonitrile or methanol and water with an acid modifier like phosphoric acid or formic acid, is used to suppress the ionization of any potential acidic impurities, ensuring good peak shape and consistent retention.[5]
-
Detection: The phenyl ring in the molecule contains a chromophore that absorbs UV light. A photodiode array (PDA) or variable wavelength UV detector set at a wavelength of maximum absorbance (e.g., ~210-260 nm) provides excellent sensitivity and linearity for quantification.[6]
Detailed Experimental Protocol: HPLC-UV Purity Method
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, column thermostat, and UV/PDA detector.[7]
-
-
Chromatographic Conditions:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 20 80 25.0 20 80 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water to create a 500 µg/mL stock solution.
-
Working Solution: Dilute the stock solution to a working concentration of approximately 10 µg/mL for impurity analysis or use the stock for assay determination.
-
-
Data Analysis:
-
Purity: Calculate the area percent of the main peak relative to all other peaks in the chromatogram.
-
Assay (vs. a primary standard): Compare the peak area of the sample to that of a certified primary reference standard using the formula: Assay (%) = (Areasample / Areastandard) * (Concstandard / Concsample) * Puritystandard
-
Workflow for HPLC-UV Purity Determination
Caption: Workflow for HPLC-UV Purity Analysis.
B. Identity and Volatile Impurity Profiling by GC-MS
GC-MS is an ideal orthogonal technique for confirming identity and detecting potential volatile or semi-volatile impurities that may not be well-resolved by HPLC.[8] It is particularly effective for compounds like this compound, which are sufficiently volatile and thermally stable.
Rationale for Method Design:
-
Separation: A low-polarity capillary column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms or HP-5ms), provides excellent separation for a wide range of semi-volatile organic compounds based on their boiling points and polarity.[9][10]
-
Detection: Mass spectrometry provides two critical pieces of information. The total ion chromatogram (TIC) is used for quantitation, similar to a UV chromatogram. The mass spectrum of the peak provides a unique fragmentation pattern, or "fingerprint," that can be used to confirm the identity of the compound by matching it against a spectral library or a previously analyzed standard.[8]
Detailed Experimental Protocol: GC-MS Identity & Impurity Method
-
Instrumentation:
-
Gas chromatograph with a split/splitless inlet and a mass selective detector (MSD).[9]
-
-
Chromatographic Conditions:
-
Column: HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Split (50:1 ratio).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temp: 280 °C.
-
MS Ion Source Temp: 230 °C.
-
Scan Range: 40-450 amu.
-
-
Sample Preparation:
-
Standard Solution: Prepare a ~100 µg/mL solution of the reference standard in a suitable solvent like Hexane or Ethyl Acetate.
-
-
Data Analysis:
-
Identity: Compare the mass spectrum of the eluted peak with a reference spectrum. The fragmentation pattern should match, confirming the molecular structure.
-
Impurity Profile: Analyze the total ion chromatogram (TIC) for any additional peaks. Identify these impurities by comparing their mass spectra to a library (e.g., NIST). This is particularly useful for identifying residual solvents or by-products from the synthesis.[11]
-
Workflow for GC-MS Identity Confirmation
Caption: Workflow for GC-MS Identity Confirmation.
Data Interpretation: A Comparative Summary
The true power of using orthogonal methods comes from synthesizing the data to build a complete picture of the reference standard.
| Parameter | HPLC-UV | GC-MS | Rationale for Comparison |
| Primary Use | Purity determination, Assay | Identity confirmation, Volatile impurity profiling | Each technique provides a different, complementary piece of the characterization puzzle. |
| Selectivity | Based on polarity and interaction with stationary phase. Excellent for isomers.[4] | Based on boiling point and fragmentation pattern. | Different separation mechanisms ensure that impurities co-eluting in one system are likely resolved in the other. |
| Sensitivity | High (ng range), dependent on chromophore. | Very high (pg range), especially in SIM mode. | GC-MS is often more sensitive for detecting trace volatile impurities. |
| Information | Quantitative purity data (area %), Retention Time. | Confirmatory structural data (mass spectrum), semi-quantitative impurity data. | HPLC gives the "how much," while GC-MS gives the "what is it." |
| Limitations | May not detect non-UV active or volatile impurities. | Not suitable for non-volatile or thermally labile compounds. | The limitations of one method are covered by the strengths of the other. |
Designing a Robust Stability Program
A reference standard is only reliable if it is stable over its intended period of use. A stability testing program is essential to define the retest date and storage conditions.[1] This program should be designed according to ICH Q1A(R2) guidelines.[12]
Protocol for Stability Study:
-
Storage Conditions:
-
Testing Schedule:
-
Pull samples at defined intervals (e.g., initial, 3, 6, 9, 12, 18, 24 months) for both long-term and accelerated conditions.[1]
-
-
Analytical Method:
-
Use the validated HPLC-UV purity method as the primary stability-indicating method. The method is considered "stability-indicating" if it can resolve the main peak from all degradation products.
-
-
Acceptance Criteria:
-
No significant change in purity or impurity profile.
-
Appearance remains unchanged.
-
Assay value remains within a defined range (e.g., 98.0% - 102.0%).
-
Conclusion
The establishment of a reference standard for this compound is a multi-faceted process that relies on the strategic application of orthogonal analytical techniques. While HPLC-UV serves as the primary tool for quantifying purity and potency with high precision, GC-MS provides indisputable confirmation of identity and a sensitive screen for volatile impurities. By integrating the data from both methods and underpinning the standard's use with a rigorous stability program, researchers and drug developers can ensure the integrity of their analytical data, the quality of their manufacturing processes, and the safety of the final therapeutic product. This comparative approach provides the self-validating system necessary for the trustworthiness and scientific rigor demanded in the pharmaceutical industry.
References
-
BioPharma Consulting Group. (n.d.). Stability Testing Strategies for Working Standards. Retrieved from BioPharma Consulting Group. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from ICH. [Link]
-
Fawzy, N. G., El-Bagary, R. I., El-Kafrawy, D. S., & Abo-El-Matty, D. M. (2019). Testing the validity of reference standard materials and stock solutions of veterinary drugs using LC-MS/MS. Food Additives & Contaminants: Part A, 36(3), 405-412. [Link]
-
Lab Manager. (2021). Stability Matters for Certified Reference Materials. Retrieved from Lab Manager. [Link]
-
CARBOGEN AMCIS. (n.d.). Stability Studies & Reference Standards Services. Retrieved from CARBOGEN AMCIS. [Link]
-
Lee, M. R., Lee, C. Y., & Hwang, B. H. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Journal of Chromatography A, 808(1-2), 247-254. [Link]
- Google Patents. (2016). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
-
Manchi, A. K. S., Shetty, A. S. K., & Satyanarayan, N. D. (2020). A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate and Sodium Phenylacetate in Pharmaceutical Formulations. Manipal Journal of Pharmaceutical Sciences, 6(1), 20-26. [Link]
-
Animal Health Laboratory, University of Guelph. (2019). GC/MS-LC/MS multi-residue method. Retrieved from University of Guelph. [Link]
-
Agilent Technologies. (n.d.). GC AND GC/MS Columns and Supplies. Retrieved from Agilent Technologies. [Link]
-
SIELC Technologies. (n.d.). Separation of Phenylacetaldehyde on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
LCGC International. (2016). Getting the Most from Phenyl Stationary Phases for HPLC. Retrieved from LCGC International. [Link]
-
Agilent Technologies. (2011). Analysis of Pesticides in Food by GC/MS/MS using the Ultra Inert Liners with Wool. Retrieved from Agilent Technologies. [Link]
-
Wang, Y., et al. (2022). Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. Journal of Analytical Methods in Chemistry, 2022, 5588321. [Link]
-
Ebrahimzadeh, H., Yamini, Y., Kamarei, F., & Shariati, S. (2007). Three phase liquid phase microextraction of phenylacetic acid and phenylpropionic acid from biological fluids. Journal of Chromatography B, 856(1-2), 208-215. [Link]
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from Agilent Technologies. [Link]
-
Al-Tamimi, A. S., Al-Mala, A. A., & Al-Badr, A. A. (2013). Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets. Saudi Pharmaceutical Journal, 21(4), 371-376. [Link]
- Google Patents. (1999). US5886218A - Process for preparing 4, 5-dichloro-2-methylbenzoic acid.
Sources
- 1. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 2. Stability Matters for Certified Reference Materials | Lab Manager [labmanager.com]
- 3. Stability studies for pharma API, Drug substance - CARBOGEN AMCIS [carbogen-amcis.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. agilent.com [agilent.com]
- 6. impressions.manipal.edu [impressions.manipal.edu]
- 7. Development and validation of a new HPLC analytical method for the determination of diclofenac in tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uoguelph.ca [uoguelph.ca]
- 9. hpst.cz [hpst.cz]
- 10. gcms.cz [gcms.cz]
- 11. US5886218A - Process for preparing 4, 5-dichloro-2-methylbenzoic acid - Google Patents [patents.google.com]
- 12. ICH Official web site : ICH [ich.org]
The Ortho-Gatekeeper: A Comparative Guide to Dichlorophenylacetate Isomers
Topic: Comparative Guide: 2,4-Dichloro vs. 3,4- (4,5-) Dichlorophenylacetate Isomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary
In the development of biocatalytic processes and pharmaceutical intermediates, the substitution pattern of the phenyl ring dictates reactivity. This guide compares 2,4-dichlorophenylacetate and 3,4-dichlorophenylacetate (often non-standardly referred to as the 4,5- isomer).[1]
The core distinction lies in the "Ortho-Gatekeeper" effect :
-
2,4-Isomer: Possesses a chlorine atom at the ortho (2) position.[1] This creates significant steric hindrance for enzymatic binding pockets but increases the acidity of the leaving group (phenol), accelerating chemical hydrolysis.
-
3,4-Isomer (4,5-): Lacks ortho substitution.[1] It is sterically accessible for enzymes (e.g., lipases) but has a less acidic leaving group, making it more stable against spontaneous chemical hydrolysis.[1]
Chemical Identity & Nomenclature Clarification
Before analyzing performance, we must address the nomenclature to ensure reproducibility.[1]
-
2,4-Dichlorophenylacetate:
-
3,4-Dichlorophenylacetate (Referenced as 4,5-):
-
Nomenclature Note: On a mono-cyclic phenyl ring, "4,5-dichloro" is chemically identical to "3,4-dichloro" due to IUPAC numbering priority (lowest locants).[1] This guide uses the standard 3,4- designation to align with CAS registry data, but this applies directly to inquiries regarding "4,5-" isomers.
Visualizing the Steric & Electronic Landscape
The following diagram maps the structural logic governing these isomers.
Figure 1: Mechanistic flow illustrating how chlorine positioning (ortho vs. meta) inverts the reactivity profile between chemical and enzymatic environments.
Physicochemical Performance Data
The performance differences are driven by the acidity of the parent phenol (leaving group capability) and lipophilicity.
| Property | 2,4-Dichlorophenylacetate | 3,4-Dichlorophenylacetate | Significance |
| Parent Phenol pKa | 7.85 | 8.63 | Lower pKa = Better leaving group.[1][2] The 2,4- isomer is chemically more reactive [1].[1] |
| LogP (Lipophilicity) | ~3.2 | ~3.3 | Similar lipophilicity; both require co-solvents in aqueous assays.[1][2] |
| Enzymatic Access | Restricted (Ortho-Cl) | Accessible | 3,4- isomer fits standard lipase pockets (e.g., CAL-B) easily [2].[1] |
| Spontaneous Hydrolysis | High | Low | 2,4- isomer degrades faster in alkaline buffers (pH > 8.[1]0) without enzyme.[1][2] |
Experimental Protocol: Differential Hydrolysis Assay
To validate the difference between these isomers, use this self-validating protocol. This experiment demonstrates the "Ortho-Effect" using Candida antarctica Lipase B (CAL-B), a standard biocatalyst.[1]
Objective
Quantify the specific activity of CAL-B toward 2,4- vs 3,4- isomers to determine steric tolerance.
Materials
-
Substrates: 2,4-dichlorophenylacetate and 3,4-dichlorophenylacetate (100 mM stocks in DMSO).[1]
-
Buffer: Phosphate buffer (50 mM, pH 7.0). Note: Avoid pH > 7.5 to minimize spontaneous hydrolysis of the 2,4- isomer.
Workflow
-
Preparation:
-
Initiation:
-
Add 10 mg of immobilized CAL-B to the reaction vessel.[2]
-
Incubate at 30°C with orbital shaking (200 rpm).
-
-
Sampling (The Critical Step):
-
Take 100 µL aliquots at t = 0, 5, 10, 30, and 60 minutes.
-
Control: Run a parallel blank without enzyme for the 2,4- isomer.[1] Why? The 2,4- isomer has a high background hydrolysis rate due to the acidic leaving group (pKa 7.85).[1] You must subtract this "chemical noise" to calculate true enzymatic rate.[1][2]
-
-
Analysis:
-
Analyze via HPLC (C18 column, UV 254 nm).
-
Monitor the appearance of the phenol peak (2,4-dichlorophenol vs 3,4-dichlorophenol).[1]
-
Expected Results
-
3,4-Isomer: Rapid linear conversion (High Specific Activity).[1] The enzyme easily accommodates the meta-substituted ring.[2]
-
2,4-Isomer: Slow or negligible enzymatic conversion after background subtraction.[1][2] The ortho-chlorine clashes with the active site serine triad of the lipase.
Biological & Synthetic Implications[1][2][3][4]
Enzymatic Kinetic Resolution (EKR)
In organic synthesis, phenylacetates are often used as "acyl donors" for transesterification.[1]
-
Use 2,4-Dichlorophenylacetate when: You need a highly reactive acyl donor for a chemical reaction or a specific enzyme known to tolerate ortho-substitution.[1][2] The resulting 2,4-dichlorophenol is easily removed by alkaline wash.[1]
-
Use 3,4-Dichlorophenylacetate when: You are screening a broad panel of enzymes. It is a "standard" substrate that minimizes steric bias, allowing you to assess the enzyme's intrinsic activity without steric masking.[1]
Toxicology & Degradation
-
2,4-Series: Biologically linked to the herbicide 2,4-D.[1][4][5][6] The hydrolysis product (2,4-DCP) is an uncoupler of oxidative phosphorylation.[1]
-
3,4-Series: Linked to herbicides like Propanil.[1][2] The 3,4-dichloroaniline/phenol motif is often more persistent in soil due to slower hydrolysis rates compared to the ortho-substituted counterparts [3].[1]
Pathway Visualization: Hydrolysis Fate
Figure 2: Differential fate of isomers.[1][2] Thick lines indicate the dominant pathway for each isomer.
References
-
PubChem. (2025).[1][2][7] 2,4-Dichlorophenol (Compound).[1][4][5][6][8][9] National Library of Medicine.[1][2] Retrieved from [Link][1]
-
Ghanem, A. (2007).[1][2] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron. (Demonstrates CAL-B steric preference).
-
EPA. (2006).[1][2] Reregistration Eligibility Decision for 2,4-D. United States Environmental Protection Agency.[1][2] Retrieved from [Link][1]
Sources
- 1. 2,4-Dichlorophenoxyacetic acid - Wikipedia [en.wikipedia.org]
- 2. Phenyl phenylacetate | C14H12O2 | CID 164721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. 2,4-Dichlorophenol - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. 3,4-Dichlorophenol | C6H4Cl2O | CID 7258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
Validating Methyl 4,5-dichloro-2-fluorophenylacetate: A Comparative Guide to Purity Assessment
Executive Summary: The "98%" Threshold
In pharmaceutical intermediate synthesis, "98% purity" is not merely a marketing specification; it is a kinetic safety valve. Methyl 4,5-dichloro-2-fluorophenylacetate (MDFA) is a highly functionalized scaffold often employed in nucleophilic aromatic substitutions (
At >98% purity, the reaction kinetics are predictable. Below this threshold, specifically with hydrolyzed acid impurities or regioisomers , you risk catalyst poisoning in Suzuki-Miyaura couplings or competitive inhibition in enzymatic assays. This guide compares the three dominant analytical methodologies to validate this purity, arguing for an orthogonal approach combining HPLC with quantitative
Part 1: Comparative Analysis of Analytical Methods
We evaluated three methodologies based on Specificity, Limit of Detection (LOD), and "Self-Validating" capability (the ability to assess purity without a pre-existing reference standard).
Table 1: Method Performance Matrix
| Feature | Method A: HPLC-UV (The Workhorse) | Method B: GC-FID (The Volatility Check) | Method C: |
| Primary Mechanism | Polarity/Hydrophobicity | Boiling Point/Volatility | Nuclear Spin Resonance |
| Specificity | High (with correct column) | High (for volatile impurities) | Extreme (Fluorine-specific) |
| Reference Standard | REQUIRED (External) | REQUIRED (External) | NOT REQUIRED (Internal Standard used) |
| Major Blindspot | Inorganic salts; UV-inactive impurities | Thermally unstable compounds; High MW species | Non-fluorinated impurities |
| Suitability for MDFA | Good (Routine QC) | Moderate (Risk of dehalogenation) | Excellent (Primary Validation) |
Analysis of Causality
-
Why HPLC is insufficient alone: HPLC relies on relative response factors (RRF). If the UV extinction coefficient of a chlorinated impurity differs from the main peak (common with halogenated aromatics), area%
weight%. -
Why GC is risky: Polychlorinated phenylacetates can undergo thermal dehalogenation in the injector port (
), creating false impurity peaks that are actually artifacts of the method. -
Why
qNMR is the Gold Standard: The fluorine atom on the phenyl ring acts as a built-in spy. Since has 100% natural abundance and a wide chemical shift range, we can quantify the main peak against a generic internal standard (e.g., -trifluorotoluene) with <1% error, without needing a pure sample of MDFA to compare against.
Part 2: The Self-Validating System (Experimental Protocols)
To achieve authoritative grounding, we recommend a Dual-Validation Workflow . Use qNMR to establish the "Absolute Purity" of your primary lot, then use HPLC for routine high-throughput batch checking.
Protocol A:
qNMR (Primary Certification)
This protocol validates the mass balance and detects fluorinated isomers.
-
Internal Standard (IS) Selection: Use
-Trifluorotoluene ( ppm). It is non-reactive, stable, and its shift is distinct from the aromatic fluorine of MDFA ( to ppm). -
Sample Prep:
-
Weigh exactly
mg of MDFA analyte ( ) into a vial. -
Weigh exactly
mg of IS ( ) into the same vial. -
Dissolve in
mL (ensure complete dissolution; turbidity ruins integration).
-
-
Acquisition Parameters:
-
Pulse Angle:
(maximize signal).[1] -
Relaxation Delay (
): Must be (typically 30s for fluorinated aromatics) to ensure full magnetization recovery. Crucial: Short leads to integration errors >2%. -
Scans: 64 (for S/N > 200).
-
Center Frequency: Set midway between analyte and IS peaks.
-
-
Calculation:
(Where =Integral, =Number of F nuclei, =Molar Mass, =Purity)
Protocol B: Reverse-Phase HPLC (Routine QC)
This protocol detects non-fluorinated organic impurities and hydrolysis products.
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus),
mm, 3.5 µm. -
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (suppresses ionization of the free acid impurity).
-
B: Acetonitrile (ACN).
-
-
Gradient: 40% B to 90% B over 15 mins. Hold 5 mins.
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (carbonyl).
-
Note: The "free acid" impurity (4,5-dichloro-2-fluorophenylacetic acid) will elute earlier than the methyl ester due to higher polarity.
-
Part 3: Visualization of Logic & Workflows
Diagram 1: The Orthogonal Validation Workflow
This decision tree illustrates how to handle the data from both methods to certify the >98% claim.
Caption: Orthogonal workflow ensuring both mass-balance purity (qNMR) and trace organic impurity clearance (HPLC).
Diagram 2: The Impurity Cascade (Why Purity Matters)
This diagram details the mechanistic failure modes if the specific impurities (Acid or Regioisomer) are present during a downstream Suzuki Coupling.
Caption: Mechanistic impact of common impurities on downstream Palladium-catalyzed cross-coupling efficiency.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] [Link]
-
Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy.[4] Trends in Analytical Chemistry. (Demonstrates principles of qNMR applicable to 19F). [Link]
-
Tornkvist, A., et al. (2018). Internal standards for quantitative 19F NMR. Journal of Pharmaceutical and Biomedical Analysis. (Validates trifluorotoluene as a robust IS). [Link]
-
Struppi, M., et al. (2010). Impurity profiling of pharmaceutical intermediates using HPLC-UV-MS. Journal of Chromatography A. [Link]
Sources
Safety Operating Guide
Proper Disposal of Methyl 4,5-dichloro-2-fluorophenylacetate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the critical responsibility of ensuring the safe and compliant disposal of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4,5-dichloro-2-fluorophenylacetate, a halogenated aromatic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to protect both laboratory personnel and the environment.
Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, a thorough risk assessment is paramount. Based on data from analogous compounds, this substance should be presumed to be harmful if swallowed and a skin and eye irritant.[1][2] Furthermore, many halogenated organic compounds are classified as toxic to aquatic life with long-lasting effects. Therefore, preventing its release into the environment is a primary objective.
Essential Personal Protective Equipment (PPE):
To mitigate exposure risks, the following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield. | Protects against accidental splashes that can cause serious eye irritation.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can lead to irritation.[1][2] |
| Body Protection | A buttoned lab coat. | Provides a barrier against incidental contact with skin and clothing. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | Minimizes the inhalation of any vapors or aerosols. |
Waste Segregation and Container Management: The First Line of Defense
Proper segregation of chemical waste is a cornerstone of laboratory safety and compliant disposal. As a halogenated organic compound, this compound must not be mixed with non-halogenated waste streams. This segregation is crucial for both safety and economic reasons, as the disposal methods and costs for these two categories of waste differ significantly.[3]
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container:
-
Use a dedicated, properly labeled container for "Halogenated Organic Waste."
-
The container must be made of a material compatible with the chemical and in good condition, with a secure, leak-proof lid.[4]
-
-
Labeling the Waste Container:
-
The label must clearly state "Hazardous Waste."[5]
-
Identify the contents by writing out the full chemical name: "this compound." Avoid using abbreviations or chemical formulas.
-
Maintain a running list of the approximate quantities of each chemical added to the container.
-
-
Accumulation in a Satellite Accumulation Area (SAA):
-
The waste container should be kept at or near the point of generation, such as in the fume hood where the work is being conducted. This designated space is known as a Satellite Accumulation Area (SAA).
-
The container must remain closed at all times, except when adding waste.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
-
Spill Management and Emergency Procedures
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
Immediate Actions for Spill Cleanup:
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Evacuate if Necessary: For large or unmanageable spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.
-
Don Appropriate PPE: Before attempting to clean a small, manageable spill, ensure you are wearing the full complement of required PPE.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill kit, to absorb the spilled liquid.
-
Collect the Waste: Carefully collect the absorbent material and place it in the designated "Halogenated Organic Waste" container.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste in the same container.
Final Disposal Workflow
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal company. The following workflow outlines the process from generation to final disposal.
Caption: Disposal workflow for this compound.
Regulatory Compliance
The disposal of hazardous waste is strictly regulated by agencies such as the Environmental Protection Agency (EPA) in the United States. Key regulations to be aware of include the Resource Conservation and Recovery Act (RCRA), which governs the management of hazardous waste from "cradle to grave."[4] Your institution's EHS department will be well-versed in these regulations and can provide specific guidance to ensure compliance.
By adhering to these procedures, you can ensure the safe handling and compliant disposal of this compound, contributing to a culture of safety and environmental stewardship within your laboratory.
References
-
ChemSrc. (2024, November 1). 2901098-83-5 - Safety Data Sheet. Retrieved from [Link]
-
Gujarat Fluorochemicals Limited. (2021, October 27). Safety Data Sheet. Retrieved from [Link]
Sources
A Comprehensive Guide to Personal Protective Equipment for Handling Methyl 4,5-dichloro-2-fluorophenylacetate
For Researchers, Scientists, and Drug Development Professionals
Methyl 4,5-dichloro-2-fluorophenylacetate is a halogenated phenylacetate derivative that requires careful handling due to its potential hazards. While specific toxicological data for this compound is not extensively documented, its chemical structure suggests potential for skin, eye, and respiratory irritation.[1][2][3] As a Senior Application Scientist, this guide provides a detailed, step-by-step approach to selecting and using Personal Protective Equipment (PPE) to ensure your safety when working with this and similar chemical entities. The principles outlined here are grounded in established laboratory safety practices and are designed to empower you to make informed decisions to minimize exposure and mitigate risks.
Understanding the Risks: A Proactive Approach to Safety
Given the limited specific toxicity data for this compound, a cautious approach is paramount. The primary hazards associated with halogenated organic compounds include:
-
Dermal Irritation and Absorption: Direct contact with the skin can lead to irritation, and some compounds can be absorbed through the skin, leading to systemic effects.[2][3][4]
-
Serious Eye Damage: Contact with the eyes can cause significant irritation and potential long-term damage.[2][3][5]
-
Respiratory Tract Irritation: Inhalation of dust or vapors can irritate the respiratory system.[2][3]
-
Harmful if Swallowed: Ingestion can lead to adverse health effects.[2][3][4]
Therefore, a comprehensive PPE strategy is not merely a suggestion but a critical component of your experimental protocol.
Core Personal Protective Equipment (PPE) Requirements
A foundational PPE ensemble is mandatory for all personnel handling this compound, regardless of the quantity. This baseline protection is your first line of defense against accidental exposure.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield: Chemical splash goggles that meet ANSI Z87.1 standards are essential to protect against splashes and airborne particles.[6] A face shield worn over safety glasses is recommended when there is a higher risk of splashing, such as during bulk transfers or reactions under pressure.[6][7] |
| Hand Protection | Chemical-Resistant Gloves: Disposable nitrile gloves are a suitable choice for providing short-term protection against a broad range of chemicals.[6][8] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility with halogenated phenylacetates. Always use proper glove removal techniques to avoid contaminating your skin.[2] |
| Body Protection | Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect your skin and personal clothing from potential splashes.[6][9] |
| Footwear | Closed-Toed Shoes: Appropriate footwear that covers the entire foot is mandatory in a laboratory setting to protect against spills.[6][9] |
Step-by-Step Guide to PPE Selection and Use
This section provides a detailed workflow for selecting and using PPE when handling this compound.
1. Pre-Operational Risk Assessment:
Before beginning any work, conduct a thorough risk assessment of your specific experimental procedure. Consider the following factors:
-
Quantity of Material: Handling larger quantities increases the potential for significant exposure.
-
Physical Form: The compound may be a solid or an oil, which will influence the potential for aerosolization.
-
Operational Steps: Identify steps with a higher risk of splashing or aerosol generation (e.g., weighing, transferring, heating).
-
Ventilation: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][10]
2. PPE Selection Workflow:
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow for Handling this compound.
3. Donning and Doffing Procedures:
Properly putting on and taking off PPE is as critical as selecting the right equipment to prevent cross-contamination.
-
Donning (Putting On):
-
Wash and dry your hands thoroughly.
-
Put on your lab coat and fasten it completely.
-
Put on your safety goggles or face shield.
-
Put on your gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Doffing (Taking Off):
-
Remove your gloves using a technique that avoids touching the outer surface with your bare hands.
-
Remove your lab coat by turning it inside out as you remove it.
-
Remove your eye and face protection.
-
Wash your hands thoroughly with soap and water.
-
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][10]
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[2][11]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled.[2][4]
Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Secure: Alert others in the area and restrict access to the spill zone.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For small spills, use an inert absorbent material like sand or vermiculite to contain the substance.[12][13]
-
Collect and Dispose: Carefully collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1][12]
-
Decontaminate: Clean the spill area thoroughly.
Disposal:
-
All waste materials, including contaminated gloves, absorbent materials, and empty containers, must be disposed of as hazardous waste.[1][2]
-
Consult your institution's environmental health and safety (EHS) office for specific disposal protocols.[9] Never dispose of this chemical down the drain.[1][10]
Emergency Procedures
In case of accidental exposure, immediate action is crucial:
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][12] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water.[2][4] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2][12]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][4]
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe laboratory environment.
References
- Safety Data Sheet - Version 5.0 - LGC Standards. (2015-11-20).
- Safety Data Sheet - CymitQuimica. (2024-12-19).
- 4 - SAFETY DATA SHEET. (2011-06-24).
- Chemical Safety: Personal Protective Equipment. (n.d.).
- SAFETY DATA SHEET - CDMS.net. (n.d.).
- Safety Data Sheet - Key Organics. (2017-12-01).
- SAFETY DATA SHEET - Santa Cruz Biotechnology. (2021-07-28).
- SDS (Safety Data Sheet) - Making Cosmetics. (2024-12-17).
- SAFETY DATA SHEET - Syngenta. (2023-10-11).
- SAFETY DATA SHEET - PPG. (2026-02-03).
- PHYSICAL / CHEMICAL PROPERTIES - Gujarat Fluorochemicals Limited. (2020-08-28).
- SAFETY DATA SHEET - CymitQuimica. (2023-10-11).
- PPE and Safety Equipment When Using Chemicals - Compliance Partners. (2024-04-05).
- Personal Protective Equipment Selection Guide. (2015-07-22).
- Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research. (n.d.).
- UNIT 7: Personal Protective Equipment - CTAHR.hawaii.edu. (n.d.).
Sources
- 1. lgcstandards.com [lgcstandards.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. keyorganics.net [keyorganics.net]
- 5. makingcosmetics.com [makingcosmetics.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. UNIT 7: Personal Protective Equipment [cms.ctahr.hawaii.edu]
- 8. research.arizona.edu [research.arizona.edu]
- 9. Personal Protection Equipment (PPE) in Laboratories Policy | Office of Research [bu.edu]
- 10. gfl.co.in [gfl.co.in]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. cdms.net [cdms.net]
- 13. buyat.ppg.com [buyat.ppg.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
